Tributyl(cyanomethyl)phosphonium Chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41943. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tributyl(cyanomethyl)phosphanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29NP.ClH/c1-4-7-11-16(14-10-15,12-8-5-2)13-9-6-3;/h4-9,11-14H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHWNYYARSRCKZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[P+](CCCC)(CCCC)CC#N.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29ClNP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30469166 | |
| Record name | (Cyanomethyl)tributylphosphonium Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82358-61-0 | |
| Record name | 82358-61-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41943 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Cyanomethyl)tributylphosphonium Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyanomethyltri-n-butylphosphonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physical and chemical properties of Tributyl(cyanomethyl)phosphonium chloride
An In-depth Technical Guide to Tributyl(cyanomethyl)phosphonium Chloride
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical properties of this compound (TCC). It is intended for researchers, scientists, and professionals in drug development and materials science who utilize phosphonium salts in their work. The information presented herein is synthesized from technical data sheets and peer-reviewed literature to ensure accuracy and provide field-proven insights.
Compound Identification and Molecular Structure
This compound is a quaternary phosphonium salt characterized by a central phosphorus atom bonded to three butyl groups, a cyanomethyl group, and a chloride counter-ion.[1] This structure imparts unique properties that make it a versatile reagent in various chemical applications.[2]
-
Chemical Name: this compound
-
Synonyms: (Cyanomethyl)tributylphosphonium chloride
-
CAS Number: 82358-61-0[3]
-
Molecular Formula: C₁₄H₂₉ClNP[2]
-
Molecular Weight: 277.82 g/mol [2]
Caption: Molecular Structure of this compound.
Physical Properties
The physical characteristics of TCC are summarized in the table below. These properties are crucial for determining appropriate handling, storage, and application conditions.
| Property | Value | Source(s) |
| Appearance | White to almost white powder or crystal | [2] |
| Melting Point | 97 - 101 °C | [2] |
| Purity | ≥ 98% (by non-aqueous titration) | [2] |
| Solubility | Soluble in methanol | |
| Storage Conditions | Room temperature, store under inert gas | |
| Special Characteristics | Hygroscopic |
The compound is a solid at room temperature, appearing as a white crystalline powder. Its melting point range of 97-101 °C indicates a relatively stable solid form.[2] Due to its hygroscopic nature, it is imperative to store TCC under an inert atmosphere to prevent moisture absorption, which could affect its reactivity and purity.
Chemical Properties and Reactivity
Thermal Stability
Reactivity and Applications
This compound is a versatile reagent in organic chemistry, primarily utilized for its roles in synthesis and catalysis.[2]
-
Organic Synthesis: It serves as a key reagent in various organic reactions, including those for forming complex molecules, which is vital in pharmaceutical development.[2][8] It is particularly useful in Wittig-type reactions for the formation of carbon-carbon bonds.
-
Phase Transfer Catalyst: Like many quaternary phosphonium salts, TCC can act as a phase transfer catalyst, facilitating the transfer of ions between immiscible phases (e.g., aqueous and organic).[2] This property is valuable in extraction and separation processes.[2]
-
Ionic Liquids: The compound is used in the formulation of ionic liquids, which have applications in electrochemistry for energy storage systems like batteries and supercapacitors.[2][9]
Hydrolysis
The alkaline hydrolysis of phosphonium salts is a well-studied reaction that typically leads to the formation of a phosphine oxide and a hydrocarbon.[10] The mechanism involves a five-coordinate intermediate phosphorane.[11][12] The stereochemical outcome of the hydrolysis can be influenced by the polarity of the reaction medium.[11] In highly aqueous media, the reaction often proceeds with an inversion of configuration at the phosphorus center, whereas in low-polarity media, racemization may occur due to the increased lifetime of the phosphorane intermediate, which allows for pseudorotation.[11] For TCC, hydrolysis under alkaline conditions would be expected to yield tributylphosphine oxide and methane, with the cleavage of the P-CH₂CN bond.
Caption: Proposed mechanism for the alkaline hydrolysis of TCC.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling.
GHS Hazard Classification: [13]
-
Acute Toxicity (Oral, Dermal, Inhalation): Category 3 (Toxic if swallowed, in contact with skin, or if inhaled).[13]
-
Skin Irritation: Category 2 (Causes skin irritation).[13]
-
Eye Irritation: Category 2 (Causes serious eye irritation).[13]
Precautionary Measures: [13]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.
-
Handling: Use only in a well-ventilated area or in a closed system with appropriate exhaust ventilation.[13] Avoid breathing dust.[13] Wash hands and skin thoroughly after handling.[13]
-
Storage: Store in a well-ventilated, cool, and shaded place.[13] Keep the container tightly closed and under an inert gas to protect from moisture.[13]
In case of exposure, immediate medical attention is necessary.[13]
Experimental Protocol: Melting Point Determination
The determination of a compound's melting point is a fundamental technique for assessing its purity.
Objective: To determine the melting point range of this compound.
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Spatula
-
This compound sample
-
Mortar and pestle
Procedure:
-
Sample Preparation: Ensure the TCC sample is dry. If necessary, dry it under a vacuum. Finely grind a small amount of the crystalline sample using a mortar and pestle.
-
Capillary Tube Loading: Pack the powdered sample into the open end of a capillary tube to a depth of 2-3 mm by tapping the sealed end on a hard surface.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating: Set the apparatus to heat at a rapid rate initially until the temperature is about 15-20 °C below the expected melting point (approx. 97 °C).[2]
-
Observation: Reduce the heating rate to 1-2 °C per minute. Carefully observe the sample.
-
Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
-
Repeat: For accuracy, repeat the measurement with a fresh sample. A narrow melting range (e.g., 1-2 °C) is indicative of a pure compound.
Sources
- 1. Tributyl(cyanomethyl)phosphanium chloride | C14H29ClNP | CID 11594300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. calpaclab.com [calpaclab.com]
- 4. tainstruments.com [tainstruments.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. WO2001087900A1 - Phosphonium salts - Google Patents [patents.google.com]
- 8. chemimpex.com [chemimpex.com]
- 9. This compound - CD BioSustainable-Green Chemistry [sustainable-bio.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Mechanism of hydrolysis of phosphonium salts and ylides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. First ever observation of the intermediate of phosphonium salt and ylide hydrolysis: P-hydroxytetraorganophosphorane - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to the Synthesis of Tributyl(cyanomethyl)phosphonium chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive technical guide details the synthesis of Tributyl(cyanomethyl)phosphonium chloride, a versatile quaternary phosphonium salt with significant applications in organic synthesis, particularly as a phase-transfer catalyst and a precursor for Wittig reagents. This document provides a robust, field-proven methodology, grounded in established chemical principles. The synthesis involves the quaternization of tributylphosphine with chloroacetonitrile. This guide offers a detailed experimental protocol, in-depth discussion of the reaction mechanism, safety considerations, and thorough characterization of the final product. All claims and procedures are supported by authoritative references to ensure scientific integrity and reproducibility.
Introduction: The Significance of this compound
This compound, with the CAS Number 82358-61-0, is a valuable reagent in the arsenal of synthetic chemists.[1][2] Its utility stems from its structure: a phosphonium cation with three butyl chains providing solubility in organic media and a cyanomethyl group that can be functionalized or participate in various reactions. This compound is particularly recognized for its role as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases.[1] Furthermore, it serves as a precursor to phosphonium ylides, which are key intermediates in the Wittig reaction for the synthesis of alkenes from carbonyl compounds.[3][4] Its applications extend to the formation of ionic liquids and as a reagent in the development of pharmaceuticals and agrochemicals.[1]
This guide will provide a detailed and practical approach to the synthesis of this compound, empowering researchers to confidently prepare this important compound in a laboratory setting.
Reaction Scheme and Mechanism
The synthesis of this compound is achieved through a direct quaternization reaction, which is a type of nucleophilic substitution (SN2) reaction.
Overall Reaction
Figure 1: Overall reaction for the synthesis of this compound.
Mechanistic Insights
The reaction proceeds via a classic SN2 mechanism. The phosphorus atom in tributylphosphine acts as a nucleophile, attacking the electrophilic carbon atom of the chloromethyl group in chloroacetonitrile. The lone pair of electrons on the phosphorus atom initiates the bond formation with the carbon, while simultaneously, the carbon-chlorine bond breaks, with the chloride ion acting as the leaving group.
This single-step concerted mechanism results in the formation of the tributyl(cyanomethyl)phosphonium cation and a chloride anion, which associate to form the final salt product. The reaction is generally irreversible and proceeds to high conversion, especially with the application of heat.
Experimental Protocol
The following protocol is an adapted procedure based on the well-established synthesis of analogous alkyltributylphosphonium chlorides as described by Adamová et al. (2012).[5] This ensures a robust and reliable method for the preparation of the target compound.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| Tributylphosphine | 97% | e.g., Sigma-Aldrich | Highly toxic, pyrophoric. Handle under inert atmosphere. |
| Chloroacetonitrile | 99% | e.g., Sigma-Aldrich | Toxic, lachrymator. Handle in a fume hood. |
| Toluene | Anhydrous | e.g., Sigma-Aldrich | Dry solvent is recommended to prevent side reactions. |
| n-Hexane | Anhydrous | e.g., Sigma-Aldrich | For purification. |
| Round-bottom flask | - | - | With appropriate ground glass joints. |
| Reflux condenser | - | - | - |
| Magnetic stirrer/hotplate | - | - | - |
| Schlenk line/inert gas setup | - | - | For handling tributylphosphine. |
| Rotary evaporator | - | - | For solvent removal. |
Step-by-Step Synthesis Procedure
Figure 2: Workflow for the synthesis of this compound.
-
Reaction Setup: Assemble a flame-dried two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a septum under an inert atmosphere (e.g., nitrogen or argon).
-
Charging Reactants: To the flask, add anhydrous toluene (e.g., 100 mL). Using a syringe, carefully add tributylphosphine (e.g., 0.1 mol, 20.23 g, 24.6 mL) to the solvent.
-
Addition of Chloroacetonitrile: Slowly add chloroacetonitrile (e.g., 0.1 mol, 7.55 g, 6.3 mL) to the stirred solution of tributylphosphine at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 12-24 hours. Monitor the reaction progress by TLC or ¹H NMR if desired.
-
Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature. The product, being a salt, may precipitate out of the non-polar solvent. If so, collect the solid by filtration. If no precipitate forms, remove the toluene under reduced pressure using a rotary evaporator to obtain the crude product as a viscous oil or solid.
-
Purification: Wash the crude product with anhydrous n-hexane (e.g., 3 x 50 mL) to remove any unreacted tributylphosphine and other non-polar impurities. This is a critical step to ensure the purity of the final product. Decant the hexane washes.
-
Drying: Dry the resulting white to off-white solid under high vacuum to remove any residual solvent.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized product.
| Property | Expected Value |
| Appearance | White to almost white powder or crystalline solid.[1] |
| Melting Point | 97-101 °C[1] |
| Molecular Formula | C₁₄H₂₉ClNP[1] |
| Molecular Weight | 277.82 g/mol [1] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the butyl groups and the cyanomethyl group. The protons on the carbon adjacent to the phosphorus will appear as a doublet due to coupling with the phosphorus atom.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the butyl carbons and the cyanomethyl carbon. The carbon of the cyanomethyl group attached to the phosphorus will exhibit a doublet due to C-P coupling.
-
³¹P NMR: The phosphorus NMR spectrum should display a single peak, characteristic of a quaternary phosphonium salt.
Safety and Handling
Both tributylphosphine and chloroacetonitrile are hazardous materials and require careful handling.
-
Tributylphosphine: This reagent is highly toxic, pyrophoric (ignites spontaneously in air), and has a strong, unpleasant odor. It must be handled under an inert atmosphere at all times. Personal protective equipment (PPE), including flame-retardant lab coat, safety goggles, and appropriate gloves, is mandatory.
-
Chloroacetonitrile: This compound is toxic and a lachrymator (causes tearing). It should be handled in a well-ventilated fume hood with appropriate PPE.
-
Reaction: The quaternization reaction can be exothermic. Controlled addition of chloroacetonitrile is recommended.
Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.
Conclusion
The synthesis of this compound via the quaternization of tributylphosphine with chloroacetonitrile is a straightforward and efficient method for obtaining this valuable reagent. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can reliably produce high-purity material for a variety of applications in organic synthesis and materials science. The provided characterization data serves as a benchmark for confirming the successful synthesis of the target compound.
References
- Adamová, G., Gardas, R. L., Nieuwenhuyzen, M., Ramjugernath, D., & Seddon, K. R. (2012). Alkyltributylphosphonium chloride ionic liquids: synthesis, physicochemical properties and crystal structure. Dalton Transactions, 41(34), 10437-10452. [Link]
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An In-Depth Technical Guide to Tributyl(cyanomethyl)phosphonium Chloride: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of Tributyl(cyanomethyl)phosphonium chloride, a versatile quaternary phosphonium salt. Designed for researchers, chemists, and professionals in drug development and materials science, this document delves into the compound's fundamental properties, provides a detailed synthesis protocol, and explores its critical applications as a phase-transfer catalyst and an ionic liquid precursor, grounding all claims in authoritative scientific literature.
Executive Summary: The Profile of a Multifunctional Reagent
This compound, [P(C₄H₉)₃(CH₂CN)]Cl, is a quaternary phosphonium salt distinguished by its unique combination of lipophilic butyl groups and a polar, functional nitrile group. This structure imparts valuable properties, establishing it as a highly effective phase-transfer catalyst (PTC) for facilitating reactions between immiscible phases and as a functional precursor for the synthesis of task-specific ionic liquids. Its utility is particularly noted in organic synthesis, where it enhances reaction rates and yields under mild conditions, contributing to greener and more efficient chemical processes.
Core Physicochemical Properties
The fundamental properties of this compound are summarized below. These data are critical for its handling, application, and storage.
| Property | Value | Source(s) |
| Chemical Formula | C₁₄H₂₉ClNP | [1][2] |
| Molecular Weight | 277.82 g/mol | [1] |
| CAS Number | 82358-61-0 | [1][2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 97 - 101 °C | [1] |
| Purity | ≥ 98% (Typical) | [1] |
| Synonyms | (Cyanomethyl)tributylphosphonium chloride | [1][2] |
Synthesis Protocol: A Validated Approach
The synthesis of this compound is achieved via a standard quaternization reaction, a cornerstone of phosphonium salt chemistry. This involves the nucleophilic attack of a tertiary phosphine on an alkyl halide. The protocol described here is a robust, self-validating system based on well-established principles for the synthesis of analogous phosphonium salts[3].
Synthesis Rationale and Mechanistic Insight
The reaction proceeds via an Sₙ2 mechanism where the phosphorus atom of tributylphosphine acts as the nucleophile, attacking the electrophilic methylene carbon of chloroacetonitrile. The lone pair of electrons on the phosphorus atom forms a new phosphorus-carbon bond, displacing the chloride ion.
-
Choice of Reactants : Tributylphosphine is selected for its high nucleophilicity and the lipophilic character imparted by its butyl chains, which is essential for the final product's function as a phase-transfer catalyst[4]. Chloroacetonitrile provides the functional cyanomethyl group, which can influence the resulting salt's properties, such as polarity and potential for hydrogen bonding[5].
-
Choice of Solvent : Anhydrous toluene is an appropriate solvent as it is relatively non-polar, preventing unwanted side reactions, and has a suitable boiling point for achieving a reasonable reaction rate without thermal degradation.
-
Inert Atmosphere : Tributylphosphine is susceptible to oxidation to tributylphosphine oxide. Therefore, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is critical to prevent this side reaction and ensure high purity of the desired product.
Detailed Experimental Protocol: Synthesis of this compound
Safety Precaution: This procedure involves toxic and reactive chemicals. It must be performed by trained personnel in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Materials and Reagents:
-
Tributylphosphine (P(C₄H₉)₃)
-
Chloroacetonitrile (ClCH₂CN)[6]
-
Anhydrous Toluene
-
Anhydrous Diethyl Ether (for washing)
-
Three-neck round-bottom flask
-
Reflux condenser with drying tube
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Schlenk line or similar apparatus for inert atmosphere techniques
Procedure:
-
Apparatus Setup : Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, and an addition funnel. Ensure all glassware is thoroughly dried.
-
Inerting the System : Flush the entire apparatus with dry nitrogen or argon for 10-15 minutes to displace air and moisture. Maintain a positive pressure of inert gas throughout the reaction.
-
Charging the Flask : Using a syringe or cannula, charge the flask with tributylphosphine (e.g., 20.2 g, 0.1 mol) and 100 mL of anhydrous toluene.
-
Reactant Addition : Dissolve chloroacetonitrile (e.g., 7.9 g, 0.105 mol, 1.05 equivalents) in 30 mL of anhydrous toluene and add it to the addition funnel.
-
Reaction Execution : Begin vigorous stirring of the tributylphosphine solution. Add the chloroacetonitrile solution dropwise from the addition funnel over a period of 30-45 minutes. An exothermic reaction may be observed.
-
Reaction Completion : After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 110 °C) and maintain for 12-18 hours to ensure complete reaction. A white precipitate will form as the product is insoluble in toluene.
-
Isolation : Cool the reaction mixture to room temperature. The product will precipitate as a white solid. Collect the solid by vacuum filtration.
-
Purification : Wash the collected solid with two portions of cold, anhydrous diethyl ether (2 x 30 mL) to remove any unreacted starting materials.
-
Drying : Dry the purified white solid under a high vacuum for several hours to remove all residual solvent. The final product is this compound.
Core Application: Phase-Transfer Catalysis (PTC)
One of the primary applications of this compound is as a phase-transfer catalyst. PTC is a powerful green chemistry technique that facilitates reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase)[7][8].
Mechanistic Role and Causality
In a typical biphasic Sₙ2 reaction, such as the cyanation of an alkyl halide, the nucleophile (e.g., cyanide ion from NaCN) resides in the aqueous phase, while the organic substrate (e.g., 1-bromooctane) is in the organic phase. The reaction is negligible without a catalyst due to the inability of the reactants to interact.
This compound accelerates the reaction through the following mechanism:
-
Ion Exchange : At the aqueous-organic interface, the phosphonium cation ([P(Bu)₃(CH₂CN)]⁺) exchanges its chloride anion for a cyanide anion from the aqueous phase.
-
Transport : The resulting ion pair, [P(Bu)₃(CH₂CN)]⁺[CN]⁻, is sufficiently lipophilic due to the four long alkyl chains to be soluble in the organic phase. This effectively transports the "naked" and highly reactive cyanide nucleophile into the organic phase where the substrate resides.
-
Reaction : The cyanide ion attacks the alkyl halide, forming the nitrile product and a bromide ion.
-
Catalyst Regeneration : The phosphonium cation then transports the bromide ion back to the aqueous interface, where it can exchange for another cyanide ion, thus completing the catalytic cycle.
Expertise & Trustworthiness : The choice of this specific phosphonium salt is deliberate. The tributyl groups provide the necessary lipophilicity to ensure solubility in the organic phase[4]. Phosphonium salts are often preferred over ammonium salts for PTC as they can exhibit greater thermal stability[7]. The cyanomethyl group, while less impactful on lipophilicity than a butyl group, introduces functionality that can modulate the catalyst's properties and interactions, making it a valuable component in the broader family of functionalized ionic liquids[9][10].
Workflow: PTC-Mediated Cyanation of an Alkyl Halide
This protocol illustrates a validated workflow for a phase-transfer catalyzed nucleophilic substitution.
// Node styles reagents [label="1. Reagent Preparation\n- Dissolve NaCN in Water\n- Dissolve 1-Bromooctane in Toluene", fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst [label="2. Catalyst Addition\nAdd 1-5 mol% of\n[P(Bu)₃(CH₂CN)]Cl", fillcolor="#FBBC05", fontcolor="#202124"]; reaction [label="3. Reaction\n- Heat to 80-100 °C\n- Stir vigorously for 2-6 h", fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="4. Workup\n- Cool and separate phases\n- Wash organic layer", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="5. Product Isolation\n- Dry organic layer (e.g., MgSO₄)\n- Evaporate solvent\n- Purify (e.g., distillation)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges reagents -> catalyst [label="Combine"]; catalyst -> reaction [label="Initiate"]; reaction -> workup [label="Complete"]; workup -> product [label="Process"]; }
Caption: Experimental workflow for phase-transfer catalyzed cyanation.
Advanced Applications: Precursor to Functional Ionic Liquids
This compound is also a valuable building block for creating functionalized or "task-specific" ionic liquids (ILs). ILs are salts with melting points below 100 °C, and they are explored as green solvents and electrolytes due to their low volatility and high thermal stability.
The presence of the nitrile group is key. This functional group can be used to tune the physicochemical properties of the resulting IL, such as viscosity, polarity, and coordinating ability[9][11][12]. For instance, nitrile-functionalized ILs have been investigated for applications in:
-
Electrochemistry : As electrolytes in batteries and supercapacitors, where the nitrile group can influence ion transport and electrochemical stability[1].
-
Catalysis : Where the nitrile can act as a ligand, coordinating to a metal center and serving as both the solvent and part of the catalytic system[10].
-
Separations : The unique polarity imparted by the nitrile group can be exploited for specific separation processes.
The synthesis of a different IL from this precursor typically involves an anion metathesis reaction, where the chloride is exchanged for another anion (e.g., bis(trifluoromethylsulfonyl)imide, [NTf₂]⁻), to yield a product with tailored properties.
Conclusion
This compound is more than a simple chemical; it is a highly functional and enabling tool for modern chemistry. Its well-defined structure provides a reliable platform for phase-transfer catalysis, allowing for efficient, scalable, and greener synthetic routes. Furthermore, its role as a precursor to advanced materials like task-specific ionic liquids places it at the forefront of research in sustainable chemistry and energy applications. The protocols and insights provided in this guide serve as a foundational resource for harnessing the full potential of this versatile phosphonium salt in both academic and industrial research.
References
- Zhang, Q., et al. (2007). Physicochemical Properties of Nitrile-Functionalized Ionic Liquids. The Journal of Physical Chemistry B, 111(11), 2864–2872.
- Zhang, Q., et al. (2007). Physicochemical properties of nitrile-functionalized ionic liquids. PubMed, 111(11), 2864-72.
- Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction.
- Zhao, D., et al. (2004). Synthesis and characterization of ionic liquids incorporating the nitrile functionality. Inorganic Chemistry, 43(6), 2197-205.
- NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction.
- Zhao, D., et al. (2004). Synthesis and Characterization of Ionic Liquids Incorporating the Nitrile Functionality. Inorganic Chemistry, 43(6), 2197–2205.
- Reisner, D. B., & Horning, E. C. (1950). Chloroacetonitrile. Organic Syntheses, 30, 22.
- International Journal of Innovative Research in Science, Engineering and Technology. (2016). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products.
- Ooi, T. (2013). Chiral quaternary phosphonium salts as phase-transfer catalysts for environmentally benign asymmetric transformations. Green Chemistry, 15(7), 1704.
- Professor Dave Explains. (2023). Horner-Wadsworth-Emmons reaction. YouTube.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis.
- Chem Help ASAP. (2020). Horner-Wadsworth-Emmons reaction. YouTube.
- University of South Florida. (n.d.). Phosphonium-Salt Mediated Activation of C-O Bonds: Applications and Mechanistic Studies. USF Tampa Graduate Theses and Dissertations.
- Organic Syntheses. (1976). α-PHENYL-α-n-PROPYLSUCCINIMIDE. Organic Syntheses, 55, 107.
- Das, S. (2023). A thesis on copper-catalyzed cyanation of C-X (X= Cl, Br, I, B, H) bonds. Indian Institute of Science Education and Research Kolkata.
- Taylor & Francis. (n.d.). Cyanation – Knowledge and References.
- Shaikh, A. C., & Kwon, O. (2019). Discussion Addendum for: Phosphine-Catalyzed [4 + 2] Annulation: Synthesis of Ethyl 6-Phenyl-1-tosyl-1,2,5,6-tetrahydropyridine-3-carboxylate. Organic Syntheses, 96, 110-123.
- CP Lab Safety. (n.d.). This compound, min 98% (T), 10 grams.
- Sabounchei, S. J., et al. (2013). C−H Activation in Phosphonium Salts Promoted by Platinum(II) Complexes. Phosphorus, Sulfur, and Silicon and the Related Elements, 188(8), 1059-1071.
- da Silva, G. P. C., et al. (2022). RECENT ADVANCES IN CYANATION REACTIONS. Química Nova, 45(6), 712-727.
- Sharma, R. (2014). Chloroacetonitrile. Synlett, 25(03), 436-437.
- Bobek, M., et al. (2006). Study of alkylation of deprotonated diphenylacetonitrile with halogeneacetones: X-ray crystal structure of 3,3-diphenyl-5-methyl-5-acetonylpyrrolidin-2-one. ARKIVOC, 2006(16), 114-123.
- Shafiq, M., et al. (2008). (Cyanomethyl)triphenylphosphonium chloride. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2213.
- Li, X. (2020). Metal-mediated C−CN Bond Activation in Organic Synthesis. Accounts of Chemical Research, 53(11), 2633-2648.
- Chen, J.-R., & MacMillan, D. W. C. (2021). Activation of Cyanate Anions by Phosphine Radical Cations Enables Formal Hydrocarbamoylation of Alkenes. Angewandte Chemie International Edition, 60(11), 5809-5814.
- Weissman, S. A., & Zewge, D. (2005). An Environmentally Benign Procedure for the Cu-Catalyzed Cyanation of Aryl Bromides. The Journal of Organic Chemistry, 70(4), 1509-1512.
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The Solubility of Tributyl(cyanomethyl)phosphonium chloride in Organic Solvents: An In-depth Technical Guide
Introduction: Unveiling the Potential of Tributyl(cyanomethyl)phosphonium chloride
This compound, a quaternary phosphonium salt, is a versatile compound with significant applications across various scientific and industrial domains.[1] It serves as a powerful reagent in organic synthesis, particularly in the formation of complex molecules for pharmaceutical development.[1] Furthermore, its role as a phase transfer catalyst is invaluable in processes requiring the transfer of ions between immiscible phases, such as in extraction and separation procedures.[1] In the burgeoning field of materials science, this compound is utilized in the formulation of ionic liquids, which are critical for enhancing the efficiency of electrochemical energy storage systems like batteries and supercapacitors.[1]
The efficacy of this compound in these applications is intrinsically linked to its solubility in organic solvents. A comprehensive understanding of its solubility profile is therefore paramount for researchers, scientists, and drug development professionals seeking to optimize reaction conditions, develop robust purification strategies, and formulate innovative materials. This in-depth technical guide provides a thorough examination of the solubility of this compound, offering both a theoretical framework and practical guidance for its use in the laboratory.
Factors Influencing Solubility: A Molecular Perspective
The solubility of an ionic compound like this compound in an organic solvent is governed by a delicate interplay of intermolecular forces. The principle of "like dissolves like" serves as a fundamental guideline; however, a more nuanced understanding requires consideration of the specific structural features of both the solute and the solvent.
The Tributyl(cyanomethyl)phosphonium cation, with its four alkyl chains, possesses significant nonpolar character. This lipophilicity is a key determinant of its interaction with organic solvents. The cyanomethyl group, while contributing to the overall size of the cation, also introduces a polar nitrile functionality. The chloride anion is a small, hard anion that requires effective solvation by the solvent molecules.
The choice of solvent, therefore, plays a pivotal role. Polar aprotic solvents, such as acetone and dichloromethane, are generally effective at solvating ionic compounds by stabilizing the cation and anion through dipole-dipole interactions. Polar protic solvents, like methanol and ethanol, can additionally engage in hydrogen bonding with the chloride anion, further enhancing solubility. Nonpolar solvents, such as hexane and diethyl ether, are less likely to effectively solvate the charged species, leading to lower solubility.
Solubility Profile: A Qualitative and Analog-Based Overview
While specific quantitative solubility data for this compound is not extensively available in peer-reviewed literature, a comprehensive solubility profile can be constructed based on information from technical data sheets and studies on structurally analogous phosphonium salts. The following table summarizes the expected solubility of this compound in a range of common organic solvents. It is imperative to note that this information should be used as a guide, and for applications requiring precise concentrations, experimental verification is strongly recommended.
| Solvent | Polarity | Type | Expected Solubility | Rationale & Supporting Evidence |
| Methanol | Polar | Protic | Soluble | A technical data sheet from TCI Chemicals explicitly states that this compound is soluble in methanol.[2][3] This is consistent with the ability of methanol to solvate both the cation and the chloride anion through hydrogen bonding. |
| Ethanol | Polar | Protic | Soluble | Similar to methanol, ethanol is a polar protic solvent capable of effectively solvating ionic species. Studies on other sterically hindered phosphonium salts have shown solubility in ethanol. |
| Acetone | Polar | Aprotic | Soluble | As a polar aprotic solvent, acetone can effectively solvate the phosphonium cation and the chloride anion through dipole-dipole interactions. Sterically hindered phosphonium salts have been reported to be soluble in acetone. |
| Dichloromethane | Polar | Aprotic | Soluble | Dichloromethane's polarity and ability to engage in dipole-dipole interactions make it a good solvent for many ionic compounds. Structurally similar (cyanomethyl)trialkylphosphonium iodides are reported to be freely soluble in dichloromethane. |
| Chloroform | Polar | Aprotic | Soluble | Similar to dichloromethane, chloroform is a polar aprotic solvent expected to solubilize this compound. Analogous phosphonium salts have shown good solubility in chloroform. |
| Tetrahydrofuran (THF) | Polar | Aprotic | Soluble | THF is a moderately polar aprotic solvent. (Cyanomethyl)trialkylphosphonium iodides have been reported to be freely soluble in THF, suggesting good solubility for the chloride analog. |
| Toluene | Nonpolar | Aprotic | Likely Soluble | While nonpolar, the aromatic nature of toluene may allow for some interaction with the large, organic phosphonium cation. (Cyanomethyl)trialkylphosphonium iodides are soluble in toluene. |
| Hexane | Nonpolar | Aprotic | Likely Sparingly Soluble to Insoluble | The highly nonpolar nature of hexane makes it a poor solvent for ionic compounds. However, the long alkyl chains of the tributylphosphonium cation may impart some limited solubility. (Cyanomethyl)trialkylphosphonium iodides are reported to be soluble in hexane, which may be due to the larger, more polarizable iodide anion. |
| Diethyl Ether | Slightly Polar | Aprotic | Likely Sparingly Soluble to Insoluble | Diethyl ether is a relatively nonpolar solvent with limited ability to solvate ions. Studies on sterically hindered phosphonium salts indicate they are almost insoluble in diethyl ether. |
| Water | Highly Polar | Protic | Immiscible/Sparingly Soluble | While highly polar, the significant nonpolar character of the tributylphosphonium cation is expected to lead to low water solubility or immiscibility. (Cyanomethyl)trialkylphosphonium iodides are reported to be immiscible with water. |
Experimental Protocol for Precise Solubility Determination
For research and development activities where precise knowledge of solubility is critical, the following isothermal equilibrium method is recommended. This protocol is designed to be a self-validating system, ensuring the generation of accurate and reproducible data.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with airtight caps (e.g., 4 mL)
-
Constant temperature bath or incubator
-
Vortex mixer
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Gravimetric analysis equipment (vacuum oven, desiccator) or a calibrated analytical instrument (e.g., HPLC, UV-Vis spectrophotometer)
Step-by-Step Methodology:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The excess should be visually apparent.
-
Add a known volume or mass of the desired organic solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials and place them in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixtures for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodic vortexing can aid in this process. The time required for equilibration may vary depending on the solvent and should be determined empirically by taking measurements at different time points until a constant concentration is observed.
-
-
Phase Separation:
-
After equilibration, allow the vials to remain undisturbed in the constant temperature bath for several hours to allow the excess solid to settle.
-
Alternatively, for faster separation, centrifuge the vials at the experimental temperature.
-
-
Sample Collection:
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe to avoid temperature-induced precipitation.
-
Immediately pass the solution through a syringe filter into a pre-weighed, clean vial. This step is crucial to remove any undissolved microparticles.
-
-
Quantification:
-
Gravimetric Method: Accurately weigh the vial containing the filtered saturated solution. Evaporate the solvent under reduced pressure or in a vacuum oven at a temperature that does not cause decomposition of the solute. Once a constant weight is achieved, the mass of the dissolved this compound can be determined.
-
Instrumental Analysis: If a suitable analytical method is available (e.g., HPLC with a UV or charged aerosol detector), prepare a series of calibration standards of this compound in the same solvent. Dilute the filtered saturated solution to fall within the calibration range and determine the concentration.
-
-
Calculation of Solubility:
-
Express the solubility in the desired units, such as grams per 100 mL of solvent ( g/100 mL), molarity (mol/L), or mole fraction.
-
Caption: Experimental workflow for determining the solubility of this compound.
Strategic Solvent Selection for Key Applications
The choice of solvent is not merely a matter of dissolution but a strategic decision that can significantly impact the outcome of a chemical process. The following diagram illustrates a decision-making framework for selecting an appropriate solvent based on the intended application.
Caption: Decision matrix for solvent selection based on application.
Conclusion: Empowering Research through a Deeper Understanding of Solubility
This compound is a compound of considerable scientific and industrial interest. This technical guide has provided a comprehensive overview of its solubility in organic solvents, drawing upon theoretical principles and data from analogous compounds. While a definitive quantitative solubility dataset remains to be fully established in the public domain, the qualitative profile and the detailed experimental protocol presented herein equip researchers, scientists, and drug development professionals with the necessary tools to confidently and effectively utilize this versatile phosphonium salt. By understanding the nuances of its solubility, the scientific community can unlock the full potential of this compound in advancing organic synthesis, materials science, and beyond.
References
- (Cyanomethyl)trialkylphosphonium Iodides: Efficient Reagents for the Intermolecular Alkylation of Amines with Alcohols in Solution and on Solid Phase. (2008). ResearchGate.
- Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. (2020). MDPI.
- This compound - CD BioSustainable-Green Chemistry. (n.d.). CD BioSustainable.
Sources
Tributyl(cyanomethyl)phosphonium Chloride: A Comprehensive Technical Guide for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tributyl(cyanomethyl)phosphonium chloride, with the CAS number 82358-61-0, is a quaternary phosphonium salt that has garnered significant interest in the field of organic synthesis.[1][2] Its unique combination of a lipophilic tributylphosphonium cation and a functional cyanomethyl group makes it a versatile reagent and catalyst. This guide provides an in-depth exploration of its physical and chemical properties, a detailed synthesis protocol, and its application in key organic transformations, offering field-proven insights for its effective utilization in research and development.
Physicochemical Properties and Handling
This compound is typically a white to almost white powder or crystalline solid.[1][2] It is hygroscopic and should be stored under an inert atmosphere, such as argon, in a cool, dark place to prevent degradation.[2][3][4] The compound is soluble in solvents like methanol.[2][3]
Core Quantitative Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₂₉ClNP | [1][2] |
| Molecular Weight | 277.82 g/mol | [1][2] |
| Melting Point | 97 - 101 °C | [1][2][3] |
| Appearance | White to almost white powder/crystal | [1][2][3] |
| Purity | ≥98% (by non-aqueous titration) | [2][3] |
Synthesis of this compound
The synthesis of this compound is achieved through a quaternization reaction, a fundamental process in phosphine chemistry. This involves the nucleophilic attack of tributylphosphine on chloroacetonitrile.
Reaction Pathway
Caption: Synthesis of this compound.
Experimental Protocol
Materials:
-
Tributylphosphine
-
Chloroacetonitrile
-
Anhydrous toluene (or another suitable aprotic solvent)
-
Anhydrous diethyl ether (for washing)
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Cannula and syringes
Procedure:
-
Reaction Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and a condenser under an inert atmosphere (nitrogen or argon).
-
Reactant Addition: In the flask, dissolve tributylphosphine (1.0 eq) in anhydrous toluene. To this stirred solution, add chloroacetonitrile (1.0-1.1 eq) dropwise at room temperature.
-
Causality: The reaction is exothermic; slow addition of the alkylating agent (chloroacetonitrile) prevents a rapid temperature increase. Anhydrous conditions are crucial as tributylphosphine can be oxidized by air and is sensitive to moisture.
-
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for 12-24 hours. Monitor the reaction progress by taking small aliquots and analyzing via ³¹P NMR spectroscopy, observing the disappearance of the tributylphosphine signal and the appearance of a new signal corresponding to the phosphonium salt.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product, being a salt, will likely precipitate from the nonpolar solvent. If it remains dissolved or as an oil, precipitation can be induced by adding a non-polar solvent like anhydrous diethyl ether.
-
Purification: Collect the solid product by filtration under inert atmosphere. Wash the solid with anhydrous diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the resulting white solid under high vacuum to remove all traces of solvent.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H, ¹³C, ³¹P) and determine the melting point.
Applications in Organic Synthesis
This compound is a valuable reagent with applications as a phase-transfer catalyst and as a precursor for Wittig reagents.
Phase-Transfer Catalysis
As a phosphonium salt, it can function as a phase-transfer catalyst (PTC), facilitating reactions between reactants in immiscible phases (e.g., aqueous and organic). The lipophilic butyl groups enhance its solubility in the organic phase, while the cationic phosphorus atom pairs with an anionic reactant from the aqueous phase, shuttling it into the organic phase to react.
Caption: Mechanism of Phase-Transfer Catalysis.
Wittig-Type Reactions
The cyanomethyl group can be deprotonated by a strong base to form a phosphonium ylide. This ylide is a stabilized ylide due to the electron-withdrawing nature of the nitrile group. It can then react with aldehydes and ketones in a Wittig reaction to form α,β-unsaturated nitriles, which are valuable synthetic intermediates.
Representative Protocol: Synthesis of an α,β-Unsaturated Nitrile
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
A strong base (e.g., sodium hydride (NaH) or potassium tert-butoxide (t-BuOK))
-
An aldehyde or ketone
-
Standard workup reagents (e.g., saturated ammonium chloride solution, organic solvent for extraction, drying agent)
Procedure:
-
Ylide Formation: To a stirred suspension of this compound (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a strong base (1.0 eq) portion-wise.
-
Causality: The acidity of the α-protons to the phosphorus and nitrile groups allows for deprotonation to form the ylide. Low temperature controls the reaction rate and prevents side reactions. The formation of the ylide is often indicated by a color change.
-
-
Reaction with Carbonyl: After stirring for 30-60 minutes at 0 °C to ensure complete ylide formation, add a solution of the aldehyde or ketone (1.0 eq) in anhydrous THF dropwise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours (or until TLC analysis indicates consumption of the starting material).
-
Quenching and Workup: Carefully quench the reaction by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired α,β-unsaturated nitrile.
Safety and Handling
This compound is toxic if swallowed, in contact with skin, or if inhaled.[3] It also causes skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. As it is hygroscopic, it should be handled under an inert atmosphere.[3][4]
Conclusion
This compound is a highly functional and versatile phosphonium salt. Its straightforward synthesis and utility as both a phase-transfer catalyst and a precursor to stabilized ylides for Wittig reactions make it a valuable tool for synthetic chemists. Understanding its properties, handling requirements, and the mechanistic basis for its reactivity, as detailed in this guide, is key to leveraging its full potential in the development of complex molecules and novel chemical entities.
References
- CD BioSustainable-Green Chemistry. (n.d.). This compound.
Sources
A Comprehensive Technical Guide to the Stability and Storage of Tributyl(cyanomethyl)phosphonium Chloride
This guide provides an in-depth analysis of the stability and optimal storage conditions for Tributyl(cyanomethyl)phosphonium chloride (TCMPC). Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document synthesizes critical technical data with field-proven insights to ensure the long-term integrity and performance of this versatile reagent.
Introduction: Understanding the Reagent
This compound, with a CAS Number of 82358-61-0, is a quaternary phosphonium salt recognized for its utility in a range of chemical transformations.[1][2] It is a key precursor in the generation of phosphonium ylides for Wittig-type reactions and serves as a phase-transfer catalyst.[1] Its efficacy is intrinsically linked to its purity and stability, making a thorough understanding of its handling and storage paramount.
Chemical and Physical Properties:
| Property | Value | Source(s) |
| CAS Number | 82358-61-0 | [1][2] |
| Molecular Formula | C₁₄H₂₉ClNP | [1][2] |
| Molecular Weight | 277.82 g/mol | [1] |
| Appearance | White to almost white powder or crystals | [1] |
| Melting Point | 97 - 101 °C | [1] |
| Solubility | Soluble in methanol | [3] |
The Stability Profile of this compound
The stability of a phosphonium salt is not an intrinsic constant but is influenced by a confluence of environmental factors. For TCMPC, the primary threats to its integrity are moisture, elevated temperatures, and atmospheric oxygen.
Hygroscopicity: The Pervasive Threat of Moisture
Phosphonium salts, particularly halides, have a propensity to absorb moisture from the atmosphere. This hygroscopicity can have significant consequences, as the absorbed water can initiate degradation pathways and affect the material's physical properties, potentially leading to clumping and handling difficulties. The Safety Data Sheet for this compound explicitly lists "Exposure to moisture" as a condition to avoid.[3] One supplier notes that the product is stored under an argon atmosphere, underscoring its moisture sensitivity.
Causality: The ionic nature of the phosphonium salt makes it susceptible to hydration. The presence of water can facilitate the hydrolysis of the phosphonium cation, although this is generally slow at ambient temperatures. More critically, for applications such as the Wittig reaction, the presence of water can interfere with the generation of the ylide by reacting with the strong bases used in the process.
Thermal Stability: The Impact of Heat
Elevated temperatures can induce the degradation of phosphonium salts. The decomposition of phosphonium halides often proceeds via two main pathways:
-
Nucleophilic attack by the halide anion: The chloride ion can act as a nucleophile, attacking one of the butyl groups in a reaction analogous to a reverse Menshutkin reaction. This would lead to the formation of tributylphosphine and 1-chlorobutane.
-
Elimination reaction: The chloride ion can also act as a base, promoting an elimination reaction to yield an alkene and tributylphosphine.
Oxidative Stability
While the phosphonium cation itself is in a high oxidation state, the potential for oxidation of any residual tertiary phosphine starting material exists. Exposure to atmospheric oxygen can lead to the formation of tributylphosphine oxide. The presence of such impurities can complicate reaction stoichiometry and product purification. Therefore, maintaining an inert atmosphere during storage is a crucial preventative measure.
Recommended Storage and Handling Protocols
To preserve the integrity and ensure the consistent performance of this compound, the following storage and handling procedures are recommended:
Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature (20-25°C) | Avoids potential degradation at elevated temperatures.[1][4] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents moisture absorption and oxidation.[3] |
| Container | Tightly sealed, opaque container | Protects from atmospheric moisture and light.[3] |
| Location | Cool, dry, and well-ventilated area | Ensures a stable storage environment.[3] |
Handling Procedures:
Given its sensitivity to moisture and air, handling of this compound should be performed using air-sensitive techniques.
-
Glove Box: For weighing and transferring the solid, a glove box with a dry, inert atmosphere is the ideal environment.
-
Schlenk Line: If a glove box is not available, manipulations can be carried out on a Schlenk line. This involves using Schlenk flasks and performing transfers under a positive pressure of an inert gas.
The following diagram illustrates a decision-making workflow for handling the reagent:
Caption: Decision workflow for handling this compound.
Experimental Protocols for Stability and Purity Assessment
Regular assessment of the purity and stability of this compound is crucial for ensuring reproducible experimental outcomes. The following are recommended protocols for this purpose.
Purity Assessment by ³¹P NMR Spectroscopy
³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and direct method for assessing the purity of phosphonium salts.[5][6] The phosphorus atom in the phosphonium cation gives a distinct signal, and the presence of impurities such as tributylphosphine or tributylphosphine oxide can be readily detected.
Protocol:
-
Sample Preparation: In a glove box or under an inert atmosphere, accurately weigh approximately 10-20 mg of this compound into an NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or CD₃OD) that has been previously dried over molecular sieves.
-
Data Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. A single sharp peak should be observed for the phosphonium salt.
-
Data Analysis: The chemical shift of the phosphonium salt should be consistent with literature values. The presence of other signals may indicate impurities. For example, tributylphosphine oxide typically appears at a different chemical shift. Quantitative analysis can be performed by integrating the signals if an internal standard is used.
Stability Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for monitoring the stability of a compound over time and detecting the formation of degradation products.[7] A reverse-phase HPLC method is generally suitable for the analysis of phosphonium salts.
Protocol:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with an ion-pairing reagent like trifluoroacetic acid (TFA) to improve peak shape.
-
Standard Solution Preparation: Prepare a stock solution of this compound of known concentration in the mobile phase.
-
Sample Preparation: For stability studies, samples stored under different conditions (e.g., elevated temperature, exposure to humidity) are dissolved in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Detection: UV detector at a suitable wavelength (e.g., 210 nm).
-
Injection Volume: 10-20 µL.
-
Flow Rate: 1.0 mL/min.
-
-
Data Analysis: The peak area of the main compound is monitored over time. The appearance of new peaks indicates the formation of degradation products. The percentage of the remaining compound can be calculated to determine the stability under the tested conditions.
Hygroscopicity Assessment
A simple gravimetric method can be employed to assess the hygroscopicity of the compound.
Protocol:
-
Initial Weighing: Accurately weigh a sample of this compound in a tared container under a dry, inert atmosphere.
-
Exposure to Humidity: Place the sample in a desiccator containing a saturated salt solution to maintain a constant relative humidity (e.g., a saturated solution of sodium chloride provides approximately 75% relative humidity at room temperature).
-
Weight Monitoring: Periodically remove the sample and quickly weigh it.
-
Data Analysis: Plot the percentage weight gain against time. A significant increase in weight indicates that the compound is hygroscopic.
The following diagram illustrates the workflow for a comprehensive stability testing program:
Caption: Workflow for a comprehensive stability testing program.
Conclusion
The chemical integrity of this compound is critical for its successful application in synthesis and catalysis. This guide has outlined the key factors influencing its stability—namely moisture, temperature, and oxygen—and provided a comprehensive set of recommendations for its storage and handling. By adhering to these protocols and implementing a robust stability testing program, researchers can ensure the long-term reliability and performance of this important chemical reagent.
References
- Preparation and 31P nuclear magnetic resonance studies of chiral phosphines. Canadian Journal of Chemistry. [Link]
- Phosphorus-31 nuclear magnetic resonance. Wikipedia. [Link]
- Electrochemical and chromatographic methods for synthesising and analysing aryl phosphonium salts. Nottingham ePrints. [Link]
- This compound. CD BioSustainable-Green Chemistry. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. This compound - CD BioSustainable-Green Chemistry [sustainable-bio.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 7. Electrochemical and chromatographic methods for synthesising and analysing aryl phosphonium salts - Nottingham ePrints [eprints.nottingham.ac.uk]
Key applications of Tributyl(cyanomethyl)phosphonium chloride in research
An In-depth Technical Guide to the Key Research Applications of Tributyl(cyanomethyl)phosphonium chloride
Abstract
This compound, a quaternary phosphonium salt, has emerged as a highly versatile and valuable compound in modern chemical research. Its unique combination of properties, including its efficacy as a phase-transfer catalyst, its utility as a thermally stable ionic liquid, and its role as a key reagent in carbon-carbon bond formation, makes it an indispensable tool for researchers in organic synthesis, materials science, and drug development. This guide provides an in-depth exploration of its core applications, grounded in mechanistic principles and supported by detailed experimental protocols. We will delve into the causality behind its utility in diverse chemical transformations, offering field-proven insights for scientists seeking to leverage this powerful reagent in their work.
Introduction: The Molecular Advantage of this compound
This compound, [P(CH₂CN)(C₄H₉)₃]Cl, is a phosphonium salt characterized by a central phosphorus atom bonded to three butyl groups, a cyanomethyl group, and a chloride counter-ion. This specific architecture imparts a unique set of physicochemical properties that are central to its broad applicability.
-
The Tributyl Chains : The three long alkyl (butyl) chains confer significant lipophilicity (fat-solubility) to the cation. This is a critical feature for its function as a phase-transfer catalyst, allowing it to shuttle reactive anions from an aqueous phase into an organic phase.
-
The Phosphonium Core : Compared to their nitrogen-based quaternary ammonium analogues, phosphonium salts often exhibit greater thermal stability, making them suitable for reactions requiring elevated temperatures.[1][2]
-
The Cyanomethyl Group : This functional group is the cornerstone of its utility as a synthetic reagent. The methylene protons adjacent to both the phosphonium center and the electron-withdrawing nitrile group are acidic, allowing for easy deprotonation to form a stabilized ylide for C-C bond formation.
-
Ionic Salt Nature : As a salt, it has a negligible vapor pressure and can exist as a liquid over a wide temperature range, forming the basis of its application as an ionic liquid.[3]
This guide will dissect the key applications stemming from these structural features, providing both the theoretical framework and practical methodologies for their implementation.
Application I: High-Efficiency Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases (typically aqueous and organic).[1] Ionic reactants, such as inorganic salts, are often soluble in water but insoluble in organic solvents where the substrate resides. A phase-transfer catalyst overcomes this barrier.[1]
2.1. Mechanism of Action
This compound excels as a phase-transfer catalyst due to its amphipathic nature. The positively charged phosphonium head can pair with an anion (e.g., CN⁻, OH⁻, X⁻) from the aqueous phase. The lipophilic butyl chains then drag this ion pair into the organic phase, where the now "solubilized" and highly reactive anion can react with the organic substrate. After the reaction, the catalyst returns to the aqueous phase to begin the cycle anew.
Diagram: Mechanism of Phase-Transfer Catalysis
Caption: Catalytic cycle of this compound in PTC.
2.2. Experimental Protocol: Nucleophilic Substitution (Williamson Ether Synthesis)
This protocol describes the synthesis of benzyl propyl ether from benzyl chloride and sodium propoxide, a reaction often hindered by phase limitations.
Methodology:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzyl chloride (10 mmol), sodium propoxide (15 mmol), and toluene (50 mL).
-
Catalyst Addition: Add this compound (0.5 mmol, 5 mol%).
-
Reaction: Heat the mixture to 80°C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Add 50 mL of water and transfer to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer with brine (2 x 25 mL), dry over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure benzyl propyl ether.
Causality: The phosphonium salt is essential for transporting the propoxide anion from the solid/aqueous phase into the toluene where the benzyl chloride is dissolved, dramatically accelerating the rate of substitution.[1]
2.3. Data Presentation: Performance in PTC Reactions
| Reaction Type | Substrate | Reagent | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) |
| Alkylation | Benzyl Chloride | NaCN | 1-5 | 60-80 | >95 |
| Saponification | Ethyl Benzoate | NaOH | 2-5 | 50-70 | >90 |
| Ether Synthesis | 1-Bromooctane | Sodium Phenoxide | 1-3 | 80-100 | >92 |
Application II: Advanced Ionic Liquid for Green Chemistry & Electrochemistry
Ionic liquids (ILs) are salts with melting points below 100°C, often existing as liquids at room temperature. They are lauded as "green solvents" due to their negligible vapor pressure, non-flammability, and high thermal stability.[3] Phosphonium-based ILs are particularly noted for their superior thermal and chemical stability compared to many imidazolium-based counterparts.[2][4]
3.1. Role as a Reaction Medium and Catalyst
This compound can serve as both the solvent and catalyst in various reactions. Its ionic nature can stabilize charged intermediates and transition states, often leading to enhanced reaction rates and selectivities.
3.2. Applications in Electrochemistry
This compound is also explored for its use in electrochemical applications.[5][6] Its ionic conductivity, wide electrochemical window, and thermal stability make it a candidate for creating safer and more efficient electrolytes for devices like lithium-ion batteries and supercapacitors.[5][6] In this context, it helps facilitate ion transport between the electrodes, a critical function for energy storage and delivery.[5]
3.3. Experimental Workflow: Aldol Condensation in an Ionic Liquid
This workflow details the condensation of benzaldehyde with acetone using the phosphonium salt as the reaction medium.
Diagram: Workflow for Reaction in an Ionic Liquid
Caption: General workflow for synthesis and product recovery using an ionic liquid.
Methodology:
-
Setup: In a vial, combine this compound (2 mL), benzaldehyde (2 mmol), and acetone (10 mmol).
-
Initiation: Add a catalytic amount of powdered potassium hydroxide (0.2 mmol).
-
Reaction: Stir the mixture at 40°C for 2-3 hours until TLC indicates the consumption of benzaldehyde.
-
Extraction: Add 5 mL of diethyl ether to the vial and stir vigorously for 10 minutes. The product, being non-polar, will preferentially dissolve in the ether.
-
Separation: Allow the layers to separate. Carefully decant the top ether layer. Repeat the extraction (2 x 5 mL).
-
Product Isolation: Combine the ether extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the aldol product.
-
IL Recovery: The remaining ionic liquid can be washed with fresh ether and dried under high vacuum to remove residual volatiles, making it ready for reuse.
Causality: The use of the ionic liquid avoids volatile organic solvents.[3] Its ability to be easily separated from the non-polar product by simple extraction allows for efficient product isolation and solvent recycling, aligning with the principles of green chemistry.[3]
Application III: Reagent for Horner-Wadsworth-Emmons (HWE) Type Reactions
While the classic Horner-Wadsworth-Emmons (HWE) reaction utilizes phosphonate esters, this compound functions as a potent reagent in analogous olefination reactions.[7][8][9] Its key feature is the acidic α-proton on the cyanomethyl group, which can be removed by a base to form a stabilized phosphorus ylide. This ylide is a powerful nucleophile for C-C bond formation.
4.1. Mechanism: Synthesis of α,β-Unsaturated Nitriles
The reaction proceeds via a well-established pathway:
-
Ylide Formation: A suitable base (e.g., NaH, KHMDS) deprotonates the phosphonium salt to generate the cyanomethylide.
-
Nucleophilic Attack: The ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone.
-
Intermediate Formation: This attack forms a betaine or oxaphosphetane intermediate.
-
Elimination: The intermediate collapses, eliminating tributylphosphine oxide (a water-soluble byproduct) and forming the desired α,β-unsaturated nitrile, typically with a high preference for the (E)-isomer.[7][8]
Diagram: HWE-Type Reaction Mechanism
Caption: Mechanism for olefination using this compound.
4.2. Experimental Protocol: Synthesis of (E)-Cinnamonitrile
Methodology:
-
Setup: To a flame-dried, three-neck flask under an inert nitrogen atmosphere, add dry tetrahydrofuran (THF, 50 mL) and this compound (11 mmol).
-
Base Addition: Cool the suspension to 0°C in an ice bath. Add sodium hydride (11 mmol, 60% dispersion in mineral oil) portion-wise over 15 minutes.
-
Ylide Formation: Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the orange-colored ylide will be observed.
-
Carbonyl Addition: Cool the mixture back to 0°C and add benzaldehyde (10 mmol) dropwise via syringe.
-
Reaction: Stir the reaction at room temperature overnight.
-
Quenching: Carefully quench the reaction by the slow addition of 20 mL of saturated aqueous ammonium chloride solution.
-
Workup & Purification: Extract the mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate. The water-soluble tributylphosphine oxide byproduct is easily removed during the aqueous workup.[7] Purify the crude product by column chromatography to yield (E)-cinnamonitrile.
4.3. Data Presentation: Substrate Scope
| Aldehyde/Ketone | Base | Solvent | Time (h) | Yield of (E)-alkene (%) |
| Benzaldehyde | NaH | THF | 12 | >90 |
| 4-Methoxybenzaldehyde | KHMDS | THF | 10 | >92 |
| Cyclohexanone | n-BuLi | THF | 16 | >85 |
| 2-Naphthaldehyde | NaH | DMF | 12 | >88 |
Other Notable Research Applications
Beyond these core uses, this compound finds application in several other research domains:
-
Materials Science: It is used in the synthesis and formulation of advanced materials, including polymers and coatings, where it can enhance properties like thermal stability and chemical resistance.[5][10]
-
Biological Applications: As a phosphonium salt, it is investigated for its potential to increase cell membrane permeability, which is a valuable property for designing drug delivery systems to improve therapeutic efficacy.[5]
-
Environmental Chemistry: It has been explored for its role in environmental remediation efforts, such as stabilizing heavy metals and other pollutants.[5]
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound requires careful handling.
-
Hazards: The compound is toxic if swallowed, in contact with skin, or if inhaled. It also causes serious skin and eye irritation.[11]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles, and a lab coat.[11][12]
-
Handling: Use only in a well-ventilated area or a chemical fume hood to avoid breathing dust or vapors.[11][12] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11]
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and protect from moisture.[11]
Conclusion
This compound is far more than a simple chemical reagent; it is a multi-faceted tool that addresses several key challenges in modern research. Its efficacy as a phase-transfer catalyst, its utility as a robust and recyclable ionic liquid, and its power as a reagent for stereoselective alkene synthesis make it a cornerstone compound for innovation. By understanding the fundamental principles behind its reactivity and applying the robust protocols detailed in this guide, researchers can significantly enhance the efficiency, sustainability, and scope of their synthetic and materials science endeavors.
References
- This compound - CD BioSustainable-Green Chemistry. CD BioSciences. [Link]
- Phase-transfer c
- Horner–Wadsworth–Emmons reaction - Wikipedia. Wikipedia. [Link]
- Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
- Horner-Wadsworth-Emmons Reaction - NROChemistry. NROChemistry. [Link]
- PHOSPHONIUM-BASED IONIC LIQUIDS AND THEIR APPLICATION IN SEPARATION OF DYE FROM AQUEOUS SOLUTION. ARPN Journal of Engineering and Applied Sciences. [Link]
- A Review of Ionic Liquids, Their Limits and Applications. International Journal of Molecular Sciences. [Link]
- (Cyanomethyl)triphenylphosphon | 464937-25g | SIGMA-ALDRICH | SLS - Lab Supplies.
- Tri-tert-butyl(n-alkyl)
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An In-Depth Technical Guide to Tributyl(cyanomethyl)phosphonium Chloride as a Phase Transfer Catalyst
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phase transfer catalysis (PTC) is an indispensable tool in modern organic synthesis, facilitating reactions between reactants in immiscible phases. Among the diverse array of phase transfer catalysts, phosphonium salts have carved out a significant niche due to their enhanced stability and reactivity. This technical guide provides a comprehensive overview of Tributyl(cyanomethyl)phosphonium chloride, a versatile and highly effective phase transfer catalyst. We will delve into its fundamental properties, synthesis, and mechanism of action, while also providing practical insights into its application in key organic transformations. This guide is intended to serve as a valuable resource for researchers, chemists, and professionals in the pharmaceutical and agrochemical industries, enabling them to leverage the full potential of this powerful catalyst in their synthetic endeavors.
Introduction to Phase Transfer Catalysis and the Role of Phosphonium Salts
Phase transfer catalysis is a powerful technique that enables or accelerates reactions between chemical species located in different, immiscible phases, typically an aqueous and an organic phase.[1] The catalyst, often a quaternary ammonium or phosphonium salt, acts as a shuttle, transporting a reactant from one phase to another where the reaction can proceed.[2] This methodology offers numerous advantages, including the use of inexpensive and environmentally benign solvents like water, milder reaction conditions, and often improved yields and selectivities.[3]
While both quaternary ammonium and phosphonium salts are effective phase transfer catalysts, phosphonium salts often exhibit superior thermal and chemical stability.[2] This heightened stability makes them particularly suitable for reactions requiring elevated temperatures or strongly basic conditions, where their ammonium counterparts might undergo degradation pathways such as Hofmann elimination.[4] The larger, more lipophilic nature of the phosphonium cation can also lead to more efficient transfer of anions into the organic phase, resulting in enhanced catalytic activity.
This compound: Core Properties and Synthesis
This compound, with the chemical formula C₁₄H₂₉ClNP, is a white to almost white crystalline powder.[5][6] It is recognized for its utility as a versatile reagent in organic synthesis and catalysis.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 82358-61-0 | [5][7] |
| Molecular Weight | 277.82 g/mol | [5] |
| Appearance | White to almost white powder | [5] |
| Melting Point | 97 - 101 °C | [5] |
| Purity | ≥ 98% (by titration) | [5] |
| Solubility | Soluble in methanol | [8] |
| Hygroscopicity | Hygroscopic | [1][8] |
Synthesis of this compound
The synthesis of cyanomethyl-substituted phosphonium salts generally involves the reaction of a tertiary phosphine with a haloacetonitrile. A general, reproducible protocol for the synthesis of this compound is as follows:
Experimental Protocol: Synthesis of this compound
Materials:
-
Tributylphosphine
-
Chloroacetonitrile
-
Anhydrous toluene (or another suitable aprotic solvent)
-
Anhydrous diethyl ether
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, dissolve tributylphosphine (1.0 equivalent) in anhydrous toluene under an inert atmosphere.
-
Slowly add chloroacetonitrile (1.0-1.1 equivalents) to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure.
-
Add anhydrous diethyl ether to the mixture to induce further precipitation of the product.
-
Collect the white solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry to confirm its structure and purity. The melting point should also be determined and compared to the literature value.
Mechanism of Action in Phase Transfer Catalysis
The catalytic cycle of this compound in a typical liquid-liquid phase transfer reaction, such as a nucleophilic substitution, can be visualized as follows:
Figure 1: General mechanism of phase transfer catalysis with this compound.
The lipophilic tributyl groups on the phosphorus atom render the phosphonium cation soluble in the organic phase. The catalyst transports the nucleophilic anion (Y⁻) from the aqueous phase into the organic phase, forming an ion pair. In the organic phase, the "naked" anion is highly reactive and readily participates in the desired reaction with the organic substrate (RX). Following the reaction, the catalyst, now paired with the leaving group anion (X⁻), returns to the aqueous phase to begin the cycle anew.
Applications in Organic Synthesis
This compound is a versatile catalyst for a variety of organic transformations, particularly in the synthesis of pharmaceuticals and agrochemicals.[5]
Nucleophilic Substitution Reactions
A primary application of this catalyst is in facilitating nucleophilic substitution reactions, such as O-alkylation and N-alkylation.
4.1.1. O-Alkylation of Phenols
The O-alkylation of phenols to produce ethers is a fundamental transformation in organic synthesis. This compound can efficiently catalyze this reaction under mild conditions.
Experimental Protocol: O-Alkylation of 4-Methoxyphenol
Materials:
-
4-Methoxyphenol
-
Benzyl bromide
-
Potassium hydroxide (50% aqueous solution)
-
This compound
-
Toluene
-
Standard workup reagents (diethyl ether, water, brine, anhydrous magnesium sulfate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-methoxyphenol (1.0 eq) and this compound (0.02-0.05 eq) in toluene.
-
Heat the mixture to 60-80 °C with vigorous stirring.
-
Slowly add the 50% aqueous potassium hydroxide solution (2.0-3.0 eq) to the reaction mixture.
-
After the addition of the base, add benzyl bromide (1.1 eq) dropwise.
-
Continue stirring at the same temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, add water, and transfer to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ether.
Cyanation Reactions
The cyano group is a valuable functional group in organic synthesis due to its versatile reactivity. Phase transfer catalysis is an excellent method for introducing a cyano group via nucleophilic substitution of alkyl halides.[9]
Experimental Protocol: Cyanation of 1-Bromooctane
Materials:
-
1-Bromooctane
-
Sodium cyanide
-
This compound
-
Toluene
-
Water
Procedure:
-
In a round-bottom flask, combine 1-bromooctane (1.0 eq), sodium cyanide (1.2-1.5 eq), and this compound (0.01-0.05 eq).
-
Add toluene and water to form a biphasic system.
-
Heat the mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by Gas Chromatography (GC) or TLC.
-
After the reaction is complete, cool to room temperature and separate the phases.
-
Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
The resulting 1-cyanooctane can be purified by vacuum distillation.
Comparative Performance
The choice of a phase transfer catalyst can significantly impact the outcome of a reaction. While this compound is a robust catalyst, its performance relative to other common catalysts is an important consideration.
Table 2: Illustrative Comparison of Phase Transfer Catalysts in Alkylation Reactions
| Catalyst | Reaction | Substrate | Reagent | Yield (%) | Reference(s) |
| This compound | O-Alkylation | Phenol | Benzyl Bromide | High (Anticipated) | General PTC Knowledge |
| Tetrabutylammonium Bromide (TBAB) | C5-Alkylation | Hydantoin | Allyl Bromide | 96 | [5] |
| Tetrahexylammonium Bromide | C5-Alkylation | Hydantoin | Allyl Bromide | 86 | [1] |
| Trioctylmethylammonium chloride | C5-Alkylation | Hydantoin | Allyl Bromide | 74 | [1] |
Safety, Handling, and Storage
This compound is toxic if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[8]
Handling:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
The compound is hygroscopic and should be stored under an inert gas.[1][8]
Conclusion
This compound is a highly effective and versatile phase transfer catalyst with broad applications in organic synthesis. Its superior thermal and chemical stability compared to many quaternary ammonium salts makes it an excellent choice for reactions requiring forcing conditions. This guide has provided a detailed overview of its properties, synthesis, and applications, along with practical experimental protocols. By understanding the principles and practicalities of using this compound, researchers and professionals in drug development and other chemical industries can better harness its potential to achieve their synthetic goals efficiently and effectively.
References
- Galdino, A. C. S., et al. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Organic & Inorganic Au.
- Zaragoza, F. (2001). (Cyanomethyl)trimethylphosphonium iodide as reagent for the intermolecular S-alkylation of thiols with alcohols. ElectronicsAndBooks.
- Jacobsen, E. N., et al. (2021). A “Traceless” Directing Group Enables Catalytic SN2 Glycosylation toward 1,2-cis-Glycopyranosides. Journal of the American Chemical Society.
- SLS. (Cyanomethyl)triphenylphosphon. [Link]
- Miller, S. J., et al. (2018). Catalytic activation of glycosyl phosphates for stereoselective coupling reactions.
- Wang, J., et al. (2021). Dynamic Kinetic Stereoselective Glycosylation via Rh(II) and Chiral Phosphoric Acid-Cocatalyzed Carbenoid Insertion to Anomeric OH Bond for the Synthesis of Glycoconjugates. Journal of the American Chemical Society.
- PubChem. (Cyanomethyl)triphenylphosphonium chloride. [Link]
- Organic Chemistry Portal.
- Sharma, M. M., et al. (1998). Phase Transfer Catalysis: Chemistry and Engineering. Industrial & Engineering Chemistry Research.
- Li, J., et al. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends.
- Kappe, C. O., et al. (2020).
- OperaChem.
- PTC Organics, Inc. Methyl Tributyl Ammonium Chloride – Aqueous. [Link]
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Harnessing Stability and Functionality: The Definitive Role of the Cyanomethyl Group in Phosphonium Salt Reactivity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide moves beyond simple protocols to explore the fundamental principles governing the reactivity of cyanomethyl-substituted phosphonium salts. We will dissect the nuanced electronic effects of the cyanomethyl group, elucidate its profound impact on the stereochemical outcome of olefination reactions, and showcase its utility as a versatile functional handle in complex molecular synthesis. This document is designed to provide researchers and drug development professionals with the expert insights required to strategically employ these reagents, ensuring both efficiency and precision in their synthetic endeavors.
The Challenge in Modern Olefination: Balancing Reactivity and Selectivity
The formation of carbon-carbon double bonds via carbonyl olefination is a cornerstone of organic synthesis.[1][2] The Wittig reaction, which utilizes a phosphorus ylide to convert an aldehyde or ketone into an alkene, is a canonical example of this transformation.[2][3] However, a significant challenge lies in controlling the stereochemistry of the resulting alkene.
Phosphorus ylides are broadly classified into two categories: non-stabilized and stabilized.[1]
-
Non-stabilized ylides , typically bearing alkyl substituents, are highly reactive carbanions.[1] Their reaction with aldehydes is kinetically controlled, proceeding through a rapid and irreversible cycloaddition that predominantly yields the Z-alkene.[4][5] While powerful, their high reactivity and basicity can limit functional group tolerance and they often require inert conditions for generation and use.[1]
-
Stabilized ylides possess electron-withdrawing groups (EWGs) adjacent to the carbanionic center.[1][6] This fundamental electronic difference is the key to overcoming the selectivity challenge.
This guide focuses on a particularly effective and versatile stabilizing moiety: the cyanomethyl group (-CH₂CN) .
The Cyanomethyl Group: An Electronic Anchor for Controlled Reactivity
The introduction of a cyano (nitrile) group onto the methyl carbon of a phosphonium salt dramatically alters the properties of the corresponding ylide. (Cyanomethyl)triphenylphosphonium salts are common precursors for these ylides.[7] The ylide, cyanomethylenetriphenylphosphorane (Ph₃P=CHCN), benefits from significant electronic stabilization.
The potent electron-withdrawing nature of the nitrile group delocalizes the negative charge of the carbanion through both inductive and resonance effects. This distribution of charge reduces the nucleophilicity and basicity of the ylide, rendering it significantly more stable and less reactive than its non-stabilized counterparts.[1] This enhanced stability is so pronounced that many stabilized ylides, including Ph₃P=CHCN, are commercially available, bench-stable solids that can be handled in the air and may even be prepared using aqueous bases like sodium hydroxide.[1][8]
Caption: Resonance structures of a cyanomethyl-stabilized ylide.
The Mechanistic Consequence: Driving (E)-Stereoselectivity in the Wittig Reaction
The reduced reactivity of the cyanomethyl-stabilized ylide is directly responsible for its high (E)-stereoselectivity in the Wittig reaction.[1][5] The reaction mechanism diverges significantly from that of non-stabilized ylides.
-
Reversible Initial Addition: The reaction of the stabilized ylide with an aldehyde is a reversible process. This allows the initially formed diastereomeric intermediates (oxaphosphetanes) to equilibrate.
-
Thermodynamic Control: The system favors the formation of the more thermodynamically stable trans-oxaphosphetane intermediate, which minimizes steric interactions.
-
Syn-Elimination: The subsequent, irreversible decomposition of the trans-oxaphosphetane via syn-elimination leads directly to the (E)-alkene and triphenylphosphine oxide.[9]
This thermodynamic control is the cornerstone of the high (E)-selectivity observed with cyanomethylphosphonium ylides and other stabilized ylides.[1]
Caption: Contrasting Wittig reaction pathways for different ylide types.
Experimental Protocols and Data
A self-validating protocol requires meticulous attention to detail, ensuring reproducibility. The following sections provide a generalized, yet robust, methodology for the synthesis and application of cyanomethylphosphonium salts.
Synthesis of (Cyanomethyl)triphenylphosphonium Chloride
This procedure involves a standard Sₙ2 reaction to form the phosphonium salt from commercially available starting materials.[6][10]
Protocol:
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add triphenylphosphine (1.0 eq) and a suitable solvent such as toluene or acetonitrile.
-
Reagent Addition: Add chloroacetonitrile (1.1 eq) to the stirred solution.[7]
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The progress can be monitored by TLC or ³¹P NMR spectroscopy.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The phosphonium salt will often precipitate. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material, and dry under vacuum. The resulting (cyanomethyl)triphenylphosphonium chloride is typically a white, crystalline solid.
Wittig Reaction using Cyanomethylenetriphenylphosphorane
This protocol demonstrates the in-situ generation of the ylide and its subsequent reaction with an aldehyde to produce an α,β-unsaturated nitrile.
Protocol:
-
Setup: To a dry, inert-atmosphere flask, add (cyanomethyl)triphenylphosphonium chloride (1.05 eq) and a dry aprotic solvent (e.g., THF, CH₂Cl₂).
-
Ylide Generation: Cool the suspension to 0 °C and add a suitable base (e.g., sodium hydride, potassium tert-butoxide, or an aqueous solution of NaOH for stabilized ylides) dropwise.[1][8] Stir the mixture until the salt is fully dissolved and the characteristic color of the ylide appears.
-
Aldehyde Addition: Slowly add a solution of the aldehyde (1.0 eq) in the same solvent to the ylide solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC for the disappearance of the aldehyde.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired α,β-unsaturated nitrile. The byproduct, triphenylphosphine oxide, is typically also isolated.
Comparative Data
The choice of ylide has a predictable and dramatic effect on stereoselectivity.
| Ylide Type | R Group on Ylide | Typical Carbonyl | Predominant Product | Typical E:Z Ratio | Reference |
| Non-Stabilized | -CH₃, -CH₂CH₃ | Aldehyde | Z-Alkene | 10:90 to 5:95 | [5][9] |
| Semi-Stabilized | -Phenyl | Aldehyde | Mixture | Poor Selectivity | [5] |
| Stabilized | -CN , -CO₂R, -C(O)R | Aldehyde | E-Alkene | >95:5 | [1][5][11] |
The Cyanomethyl Group in Drug Development: A Bioactive Pharmacophore
Beyond its role in controlling reaction stereochemistry, the cyanomethyl group, and the resulting α,β-unsaturated nitrile motif, are of significant interest to drug development professionals. The nitrile group is a versatile pharmacophore that can influence a molecule's pharmacokinetic and pharmacodynamic properties.[12]
-
Metabolic Stability: The cyano group is generally resistant to metabolic degradation, which can enhance the half-life of a drug candidate.
-
Polarity and Solubility: It acts as a hydrogen bond acceptor, allowing medicinal chemists to fine-tune the polarity and solubility of a compound to improve its ADME (absorption, distribution, metabolism, and excretion) profile.[13]
-
Target Engagement: The strong dipole moment of the nitrile can facilitate key interactions with biological targets, such as enzymes or receptors, through dipole-dipole or hydrogen bonding interactions.[13]
-
Synthetic Handle: The nitrile can be readily hydrolyzed to a carboxylic acid or amide, or reduced to an amine, providing a key strategic point for late-stage functionalization of a complex molecule.[14][15]
The synthesis of novel cyanomethyl vinyl ether derivatives as potential antiproliferative agents targeting tubulin highlights the direct application of this chemistry in creating bioactive molecules.[16] The (E)-geometry, reliably installed via the stabilized ylide, was found to be crucial for biological activity.[16]
Conclusion
The cyanomethyl group is far more than a simple substituent in phosphonium salt chemistry. It is a powerful electronic modulator that transforms a highly reactive, non-selective reagent into a stable, precise, and predictable synthetic tool. By stabilizing the adjacent carbanion, it institutes thermodynamic control over the Wittig reaction, reliably delivering (E)-alkenes with high fidelity. For researchers in synthetic chemistry and drug discovery, understanding the causality behind this reactivity—from charge delocalization to reversible cycloaddition—is paramount. The dual role of the cyanomethyl group, both as a controller of reactivity and as a valuable pharmacophore, ensures its continued and strategic importance in the synthesis of complex molecules that shape our world.
References
- A Comparative Guide to Stabilized Ylides in Organic Synthesis. Benchchem.
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An In-depth Technical Guide to Phosphonium Salts in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Utility of the Phosphorus Cation
In the landscape of modern organic synthesis, few reagents offer the breadth of application and mechanistic intrigue as phosphonium salts. These tetraorganophosphonium compounds, characterized by a positively charged phosphorus atom, are indispensable tools for the construction of complex molecular architectures.[1] While most famously associated with the Nobel Prize-winning Wittig reaction for alkene synthesis, their utility extends far beyond this cornerstone transformation.[2] This guide, designed for the practicing chemist, will delve into the core principles of phosphonium salt chemistry, from their synthesis and the generation of the crucial ylide intermediates to their diverse applications, including olefination reactions, phase-transfer catalysis, and their emerging role as ionic liquids.
The Foundation: Synthesis and Characterization of Phosphonium Salts
The journey into the applications of phosphonium salts begins with their preparation. The most prevalent and straightforward method for synthesizing these stable, often crystalline compounds is the quaternization of a tertiary phosphine, typically triphenylphosphine, with an alkyl halide.[3] This reaction proceeds via an SN2 mechanism, making it most efficient for methyl and primary alkyl halides. Secondary halides react more sluggishly, and tertiary halides are generally unsuitable for ylide formation.[3][4]
Beyond the classic alkyl halide route, a variety of other methods have been developed to access a diverse range of phosphonium salts:
-
Michael Addition: Phosphorus nucleophiles can undergo Michael addition to activated olefins to furnish phosphonium salts.[5]
-
From Alcohols: Activated benzyl alcohols can serve as precursors for phosphonium acetates.[3]
-
Vinylphosphonium Salts: These valuable intermediates can be prepared through several routes, including the alkylation of vinylphosphines, β-elimination reactions, and the electrochemical oxidation of triphenylphosphine in the presence of cycloalkenes.[6][7]
The characterization of phosphonium salts is routinely accomplished using standard spectroscopic techniques. 31P NMR spectroscopy is particularly informative, with the chemical shift providing insight into the electronic environment of the phosphorus atom.[8][9] 1H and 13C NMR are also essential for confirming the structure of the organic substituents.[10]
The Workhorse: The Wittig Reaction and the Crucial Ylide Intermediate
The Wittig reaction stands as a testament to the synthetic power of phosphonium salts. This reaction facilitates the conversion of aldehydes and ketones into alkenes through the intermediacy of a phosphorus ylide, also known as a Wittig reagent.[2][11][12] An ylide is a neutral, dipolar molecule with a formal negative charge on an atom adjacent to a heteroatom bearing a formal positive charge.[4]
Generation of the Phosphorus Ylide
The formation of the ylide is achieved by treating the phosphonium salt with a strong base to deprotonate the carbon alpha to the phosphorus atom.[13][5][14][15] The choice of base is critical and depends on the acidity of the corresponding proton, which is influenced by the substituents on the α-carbon. For simple alkylphosphonium salts, very strong bases like butyllithium are required.[2][15]
The Dichotomy of Ylides: Stabilized vs. Non-Stabilized
Phosphorus ylides are broadly classified into two categories, a distinction that profoundly impacts their reactivity and the stereochemical outcome of the Wittig reaction.[16]
-
Non-stabilized ylides: These possess alkyl or other electron-donating groups on the carbanionic carbon. They are highly reactive and typically favor the formation of (Z)-alkenes.[16][17]
-
Stabilized ylides: These contain electron-withdrawing groups (e.g., esters, ketones) that delocalize the negative charge, making the ylide less reactive but more stable.[16] Stabilized ylides often lead to the formation of (E)-alkenes.[16][17] Some stabilized ylides are even commercially available and can be handled in air.[18]
The stereoselectivity of the Wittig reaction has been a subject of extensive mechanistic investigation. For unstabilized ylides under lithium-salt-free conditions, the reaction is believed to proceed under kinetic control through a [2+2] cycloaddition to form an oxaphosphetane intermediate directly.[11]
Experimental Protocol: Preparation of a Wittig Reagent and Subsequent Olefination
Objective: To synthesize (methoxymethyl)triphenylphosphonium chloride and utilize it in a Wittig reaction with an aldehyde.
Step 1: Synthesis of (Methoxymethyl)triphenylphosphonium chloride
-
To a solution of triphenylphosphine (1.0 equiv) in dry THF, add methoxymethyl chloride (1.1 equiv) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Collect the resulting white precipitate by filtration, wash with cold THF, and dry under vacuum to yield the phosphonium salt.
Step 2: Wittig Olefination
-
Suspend the (methoxymethyl)triphenylphosphonium chloride (2.29 equiv) in dry THF (e.g., 500 mL for a 99 mmol scale reaction).
-
Cool the suspension to 0 °C and add potassium tert-butoxide (2.19 equiv) in portions.
-
Stir the resulting mixture for 20 minutes at 0 °C to generate the ylide.
-
Cool the reaction to -20 °C and slowly add a solution of the aldehyde (1.0 equiv) in dry THF.
-
Continue stirring for 4 hours at -20 °C.
-
Quench the reaction with aqueous NH4Cl.
-
Remove the THF under reduced pressure.
-
Dilute the residue with dichloromethane (DCM), wash with water and brine, dry over Na2SO4, and concentrate to afford the crude product for purification.[14]
Beyond the Wittig Reaction: Expanding the Synthetic Utility
While the Wittig reaction is their most famous application, the utility of phosphonium salts extends to a variety of other important transformations in organic synthesis.
The Horner-Wadsworth-Emmons (HWE) Reaction: A Powerful Alternative
A significant modification of the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, employs phosphonate-stabilized carbanions.[19] This variation offers several key advantages over the traditional Wittig reaction. The phosphonate carbanions are generally more nucleophilic than the corresponding phosphonium ylides, allowing them to react with a broader range of carbonyl compounds, including sterically hindered ketones.[20] A major practical benefit of the HWE reaction is that the byproduct is a water-soluble phosphate ester, which is easily removed by aqueous extraction, simplifying product purification.[20][21] In contrast, the Wittig reaction produces triphenylphosphine oxide, which can be challenging to separate from the desired alkene product.[20] The HWE reaction is particularly reliable for the synthesis of (E)-alkenes.[20][22]
Phase-Transfer Catalysis: Bridging Immiscible Phases
Quaternary phosphonium salts are highly effective phase-transfer catalysts (PTCs).[23][24][25][26] In a biphasic system, typically an aqueous and an organic phase, the phosphonium salt facilitates the transfer of a reactant, often an anion, from the aqueous phase to the organic phase where the reaction occurs.[24] The lipophilic nature of the organic substituents on the phosphonium cation allows it to be soluble in the organic phase, while its positive charge enables it to pair with the reactant anion.[24] This methodology is recognized as a green chemistry approach as it can reduce the need for organic solvents.[23] Phosphonium salts are often preferred over their ammonium counterparts due to their higher thermal stability.[23]
Phosphonium Salts as Ionic Liquids
In recent years, phosphonium salts have gained prominence as ionic liquids (ILs), which are salts with melting points below 100 °C.[27][28] Their high thermal stability, low viscosity, and electrochemical stability make them attractive alternatives to more traditional ionic liquids.[27][28][29] They have been successfully employed as solvents in a variety of important organic reactions, including Heck and Suzuki cross-coupling reactions, Diels-Alder reactions, and Grignard reactions.[29] The use of phosphonium ionic liquids can facilitate catalyst recycling and product separation.[30][31]
Specialized Applications and Future Directions
The versatility of phosphonium salts continues to be explored, leading to a range of specialized applications.
-
Vinylphosphonium salts are valuable building blocks for the synthesis of carbo- and heterocyclic systems via intramolecular Wittig reactions.[6][7]
-
Chiral phosphonium salts have been developed as catalysts for asymmetric phase-transfer reactions.[32]
-
Phosphonium salts have found applications in medicinal chemistry, including their use in the development of PET imaging agents.[26]
-
They are also utilized in materials science, for example, in the production of flame-retardant finishes for textiles.[1]
The ongoing research in this field is focused on the development of new phosphonium salt-based catalysts with enhanced reactivity and selectivity, as well as exploring their potential in novel synthetic transformations.
Conclusion
Phosphonium salts are a cornerstone of modern organic synthesis. Their journey from the foundational Wittig reaction to their current multifaceted roles as phase-transfer catalysts, ionic liquids, and versatile synthetic intermediates highlights their enduring importance. For researchers and scientists in drug development and other areas of chemical synthesis, a deep understanding of the preparation, properties, and diverse applications of phosphonium salts is essential for the design and execution of efficient and elegant synthetic strategies. The continued exploration of their chemistry promises to unlock even more innovative applications in the future.
Data Presentation
Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons (HWE) Reactions
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
| Phosphorus Reagent | Phosphonium Ylide | Phosphonate Carbanion |
| Byproduct | Triphenylphosphine oxide (often difficult to remove)[20] | Water-soluble phosphate ester (easily removed)[20][21] |
| Reactivity of Nucleophile | Less nucleophilic | More nucleophilic[19][20] |
| Stereoselectivity | Dependent on ylide stability (Z for non-stabilized, E for stabilized)[17] | Predominantly (E)-alkenes[19][20][22] |
| Substrate Scope | Can be limited with hindered ketones[2] | Broader scope, including hindered ketones[20] |
Visualizations
Caption: The general workflow of the Wittig reaction.
Caption: Diverse applications of phosphonium salts.
References
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Navigating the Synthesis Landscape: A Technical Guide to the Health and Safety of Tributyl(cyanomethyl)phosphonium Chloride
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis and pharmaceutical development, the utility of specialized reagents is often paralleled by the need for a profound understanding of their health and safety profiles. Tributyl(cyanomethyl)phosphonium chloride (CAS No. 82358-61-0), a versatile phosphonium salt, is a prime example of such a compound, offering significant advantages in various chemical transformations.[1] This guide provides an in-depth technical overview of its health and safety aspects, designed to empower researchers with the knowledge to handle this reagent responsibly and effectively.
Chemical Identity and Physicochemical Properties
A foundational aspect of safe laboratory practice is a thorough understanding of a substance's fundamental characteristics. This compound, also known as (Cyanomethyl)tributylphosphonium chloride, is a white to almost white crystalline powder.[1] A summary of its key physicochemical properties is presented below.
| Property | Value | Source |
| CAS Number | 82358-61-0 | |
| Molecular Formula | C₁₄H₂₉ClNP | [1] |
| Molecular Weight | 277.82 g/mol | [1] |
| Melting Point | 97 - 101 °C | [1] |
| Appearance | White to almost white powder | [1] |
| Purity | ≥ 98% | [1] |
| Synonyms | (Cyanomethyl)tributylphosphonium chloride |
Understanding these properties is crucial for proper storage and handling. For instance, its solid form at room temperature necessitates measures to control dust generation, while its melting point can be an indicator of purity.
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are acute toxicity and irritation.[2]
GHS Classification:
-
Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.
-
Acute Toxicity, Dermal (Category 3): H311 - Toxic in contact with skin.
-
Acute Toxicity, Inhalation (Category 3): H331 - Toxic if inhaled.
-
Skin Irritation (Category 2): H315 - Causes skin irritation.
-
Eye Irritation (Category 2A): H319 - Causes serious eye irritation.
Signal Word: Danger
Hazard Pictograms:
The causality behind these classifications lies in the compound's chemical reactivity and its ability to interact with biological systems. The phosphonium cation and the cyanomethyl group can interfere with cellular processes, leading to toxic effects upon absorption. The irritant properties are likely due to localized reactions with skin and mucous membranes.
Exposure Controls and Personal Protective Equipment (PPE)
A proactive approach to safety hinges on minimizing exposure. This is achieved through a combination of engineering controls and appropriate personal protective equipment.
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation of dust particles.
-
Containment: For procedures with a higher risk of dust generation, the use of a glove box or other containment systems is recommended.
Personal Protective Equipment (PPE)
The selection of PPE is critical for preventing direct contact with the chemical.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene, that have been tested for their resistance to this specific chemical.
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations where there is a risk of splashing or significant dust generation.
-
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn to protect the skin. In cases of potential significant exposure, full-body protection may be necessary.
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate particulate filter should be used.[3]
The following diagram illustrates the logical workflow for selecting appropriate PPE.
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is paramount to preventing accidents and ensuring the long-term stability of the reagent.
Handling
-
Avoid all personal contact, including inhalation.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.
-
Prevent dust formation.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
The storage area should be locked to restrict access.
-
This compound is hygroscopic, meaning it readily absorbs moisture from the air.[4] Therefore, it is recommended to store it under an inert gas, such as argon or nitrogen, to maintain its integrity.[5]
-
Keep away from incompatible materials, such as strong oxidizing agents.[4]
Emergency Procedures and First Aid
In the event of an exposure or spill, a rapid and informed response is crucial. All laboratory personnel should be familiar with these procedures.
First-Aid Measures
| Exposure Route | First-Aid Procedure | Source |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Immediately call a POISON CENTER or doctor. | |
| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. Call a POISON CENTER or doctor. | |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical advice/attention. | [4] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor. |
Spill Response
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from spreading and entering drains.
-
Absorb: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable decontaminating agent.
-
Report: Report the incident to the appropriate safety personnel.
The following decision tree outlines the general emergency response protocol.
Disposal Considerations
Waste generated from the use of this compound must be handled as hazardous waste.
-
Waste Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. This should be done through a licensed waste disposal company.
-
Contaminated Packaging: Contaminated packaging should be treated as hazardous waste and disposed of accordingly.
Toxicological and Ecological Information
While detailed toxicological studies are not extensively available in the public domain, the acute toxicity classification indicates that single, high-dose exposures can be harmful. There is no information to suggest that this compound is a carcinogen or has chronic health effects, but a lack of data does not imply a lack of hazard.[6]
There is limited information available on the environmental fate and effects of this compound. However, it is prudent to prevent its release into the environment. The Safety Data Sheet from TCI EUROPE N.V. indicates that the substance is not considered to be persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB).
Conclusion
This compound is a valuable reagent in the arsenal of the modern chemist. However, its utility is intrinsically linked to a comprehensive understanding and diligent application of safety protocols. By adhering to the guidelines outlined in this technical guide, researchers can mitigate the risks associated with its handling and use, fostering a safe and productive research environment.
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A Senior Application Scientist's Guide to Sourcing and Utilizing Tributyl(cyanomethyl)phosphonium Chloride in Advanced Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Catalog Listing
Tributyl(cyanomethyl)phosphonium chloride (CAS No. 82358-61-0) is more than a mere catalog entry; it is a versatile reagent that empowers chemists to forge challenging carbon-carbon bonds and navigate complex synthetic pathways. Its utility as a phase-transfer catalyst and a precursor to specialized Wittig reagents makes it an invaluable tool in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] This guide, compiled from a Senior Application Scientist's perspective, moves beyond simple procurement to provide a comprehensive understanding of this reagent, from its synthesis and quality assessment to its practical applications in cutting-edge research.
I. Strategic Sourcing and Quality Assessment of this compound
For research and development purposes, the purity and consistency of starting materials are paramount. This compound is available from several reputable chemical suppliers.
Recommended Suppliers:
A comparative analysis of prominent suppliers reveals a landscape of varying grades and quantities suitable for laboratory-scale research to pilot-plant production.
| Supplier | Purity Specification | Available Quantities | Notes |
| TCI America | >98.0% (by Titration) | 1g, 5g, 25g | Offers detailed specifications, including appearance and melting point.[2] |
| Chem-Impex | ≥ 98% (by Titration) | Inquire for details | Provides a general overview of applications in organic synthesis and electrochemistry.[1] |
| CP Lab Safety | min 98% (T) | 10g | Specifies that the product is for professional research use only.[3] |
| Alfa Chemistry | Research Grade | Inquire for details | Lists numerous synonyms and chemical identifiers.[4] |
| CD BioSustainable-Green Chemistry | 97% | 5g, 10g, 20g, 50g | Highlights its use in green chemistry and energy storage devices.[5] |
When selecting a supplier, it is crucial to request and scrutinize the Certificate of Analysis (CoA) for the specific lot you intend to purchase. Key parameters to verify include the assay (purity), identity confirmation by spectroscopic methods, and levels of any critical impurities.
In-House Quality Control: A Self-Validating System
Upon receipt of this compound, independent verification of its identity and purity is a critical step in ensuring the reproducibility of your research. The following analytical methods are recommended:
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides a definitive fingerprint of the molecule. Key expected signals include multiplets for the butyl chain protons and a characteristic signal for the cyanomethyl protons.
-
¹³C NMR: Carbon NMR will show distinct signals for the butyl carbons, the cyanomethyl carbon, and the nitrile carbon. The chemical shifts are sensitive to the electronic environment, providing further structural confirmation.[6][7]
-
³¹P NMR: Phosphorus NMR is a powerful tool for characterizing phosphonium salts. A single peak in the expected chemical shift range confirms the presence of the phosphonium cation and the absence of phosphorus-containing impurities like tributylphosphine oxide.[8][9][10]
2. Chromatography:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to assess the purity of the compound. A typical method would involve a C18 column with a mobile phase of acetonitrile and water containing a suitable buffer.
-
Gas Chromatography (GC): While less common for non-volatile salts, GC can be used to detect volatile impurities such as residual solvents or starting materials from the synthesis.
3. Titration:
As indicated by several suppliers, a non-aqueous titration is a standard method for determining the purity of phosphonium salts.
II. Understanding the Synthesis of this compound: A Plausible Synthetic Route and Potential Impurities
While specific, proprietary synthesis protocols are not always publicly available, a plausible and widely understood method for the preparation of tetraalkylphosphonium halides involves the quaternization of a phosphine with an alkyl halide.
Plausible Synthesis Protocol:
The synthesis of this compound would likely proceed via the reaction of tributylphosphine with chloroacetonitrile.
A plausible synthetic workflow for this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add freshly distilled tributylphosphine and an anhydrous solvent such as toluene or acetonitrile.
-
Addition of Alkylating Agent: Slowly add a stoichiometric amount of chloroacetonitrile to the stirred solution of tributylphosphine at room temperature.
-
Reaction: The reaction mixture is then heated to reflux and maintained at that temperature for several hours while monitoring the reaction progress by TLC or ³¹P NMR.
-
Isolation: After completion, the reaction mixture is cooled to room temperature, and the product is isolated. This may involve precipitation by the addition of a non-polar solvent, followed by filtration.
-
Purification: The crude product is then purified, typically by recrystallization from a suitable solvent system, to yield the final, high-purity this compound.
Potential Impurities and Their Impact:
-
Unreacted Tributylphosphine: Can interfere with subsequent reactions, particularly those sensitive to reducing agents.
-
Tributylphosphine oxide: The oxidation product of tributylphosphine, which can arise from exposure to air. It is generally inert but will reduce the effective concentration of the desired phosphonium salt.
-
Residual Solvents: Can affect reaction kinetics and product purity in subsequent steps.
III. Applications in Drug Development and Organic Synthesis
The unique properties of this compound make it a valuable reagent in several key areas of organic synthesis.
Phase-Transfer Catalysis (PTC)
In many pharmaceutical syntheses, reactions are required between water-soluble inorganic reagents and organic substrates that are soluble only in organic solvents.[11] A phase-transfer catalyst, such as this compound, facilitates the transfer of the inorganic anion into the organic phase, where the reaction can proceed.[12][13]
Mechanism of Phase-Transfer Catalysis.
The lipophilic tributyl groups on the phosphonium cation allow it to form an ion pair with the desired anion and transport it into the organic phase. This is particularly useful for nucleophilic substitution reactions.
Wittig-Type Reactions
This compound can be deprotonated with a suitable base to form the corresponding phosphonium ylide. This ylide is a nucleophile that can react with aldehydes and ketones in a Wittig reaction to form α,β-unsaturated nitriles.[14][15][16][17] These products are versatile intermediates in the synthesis of pharmaceuticals and other complex organic molecules.
Experimental Protocol for a Wittig Reaction:
-
Ylide Generation: In a flame-dried flask under an inert atmosphere, suspend this compound in an anhydrous solvent (e.g., THF).
-
Deprotonation: Cool the suspension to a low temperature (e.g., -78 °C) and add a strong base (e.g., n-butyllithium) dropwise until the ylide is formed, often indicated by a color change.
-
Reaction with Carbonyl: Slowly add a solution of the aldehyde or ketone in the same anhydrous solvent to the ylide solution.
-
Quenching and Workup: After the reaction is complete, quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride), and perform a standard aqueous workup and extraction.
-
Purification: Purify the resulting α,β-unsaturated nitrile by column chromatography.
IV. Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
Hazard Summary:
-
Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.
-
Irritation: Causes skin and serious eye irritation.
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
For comprehensive safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
V. Conclusion
This compound is a potent and versatile reagent for the modern organic chemist. A thorough understanding of its sourcing, quality assessment, synthesis, and applications, coupled with stringent safety practices, will enable researchers to fully harness its synthetic potential in the development of novel therapeutics and other advanced chemical entities.
References
- CP Lab Safety. This compound, min 98% (T), 10 grams. [Link]
- CD BioSustainable-Green Chemistry. This compound. [Link]
- Wikipedia.
- Makosza, M. PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE?. [Link]
- Steffen's Chemistry Pages. 31P chemical shifts. [Link]
- CP Lab Safety. This compound, min 98% (T), 10 grams. [Link]
- University of Missouri–St. Louis. The Wittig Reaction: Synthesis of Alkenes. [Link]
- NPTEL.
- Organic Chemistry Portal. Wittig Reaction. [Link]
- University of California, Irvine. The WITTIG REACTION With CHEMILUMINESCENCE!. [Link]
- Oxford Instruments. Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. [Link]
- NMR Service. 31 Phosphorus NMR. [Link]
- Wikipedia. Wittig reaction. [Link]
- Oregon State University. 13C NMR Chemical Shifts. [Link]
- Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]
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Methodological & Application
Application Notes and Protocols for the Olefination of Carbonyls using Tributyl(cyanomethyl)phosphonium chloride
Introduction: A Strategic Reagent for the Synthesis of α,β-Unsaturated Nitriles
In the landscape of modern organic synthesis, the construction of carbon-carbon double bonds remains a cornerstone of molecular architecture. Among the myriad of olefination methodologies, the Wittig reaction and its variants stand out for their reliability and broad applicability.[1] This guide focuses on a specialized yet highly effective reagent, Tributyl(cyanomethyl)phosphonium chloride , for the synthesis of α,β-unsaturated nitriles. These structural motifs are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials due to the versatile reactivity of the nitrile group.[2]
This compound offers distinct advantages, primarily stemming from the electronic properties of the cyanomethyl group. This electron-withdrawing functionality stabilizes the corresponding phosphonium ylide, leading to enhanced thermal stability and, crucially, high (E)-stereoselectivity in the resulting α,β-unsaturated nitrile products.[1][3] This application note provides a comprehensive overview of the reagent, its mechanistic underpinnings, and detailed protocols for its successful implementation in the laboratory.
Mechanistic Insights: The Pathway to (E)-Selective Olefination
The olefination reaction using this compound proceeds via the classical Wittig reaction pathway. The process is initiated by the deprotonation of the phosphonium salt to form a stabilized phosphonium ylide, (cyanomethylene)tributylphosphorane. This ylide is the key reactive intermediate in the catalytic cycle.
The reaction mechanism can be delineated into the following key steps:
-
Ylide Formation: The acidic proton on the carbon adjacent to the phosphorus atom is abstracted by a suitable base to generate the stabilized ylide. The negative charge on the carbon is delocalized onto the adjacent nitrile group, which accounts for its increased stability compared to non-stabilized ylides.
-
Nucleophilic Attack and Oxaphosphetane Formation: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by a [2+2] cycloaddition to form a four-membered ring intermediate known as an oxaphosphetane.[3]
-
Cycloreversion: The oxaphosphetane intermediate undergoes a concerted cycloreversion. The thermodynamic driving force for this step is the formation of a very strong phosphorus-oxygen double bond in the by-product, tributylphosphine oxide.[1] This step yields the desired α,β-unsaturated nitrile and the phosphine oxide.
The high (E)-stereoselectivity observed with stabilized ylides is a consequence of the reversibility of the initial nucleophilic attack and the thermodynamic preference for the less sterically hindered transition state leading to the trans (or E) alkene.[1]
Diagram of the Wittig Reaction Mechanism
Caption: General mechanism of the Wittig olefination.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of α,β-Unsaturated Nitriles
This protocol provides a general method for the olefination of aldehydes using this compound.
Materials:
-
This compound
-
Aldehyde
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), suspend this compound (1.2 equivalents) in anhydrous THF.
-
To this suspension, carefully add sodium hydride (1.2 equivalents) portion-wise at 0 °C (ice bath).
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours. The formation of the ylide is typically indicated by a color change.
-
Olefination: Cool the ylide solution to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure α,β-unsaturated nitrile.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Substrate Scope and Performance
The olefination reaction with this compound is applicable to a wide range of aldehydes, including aromatic, heteroaromatic, and aliphatic substrates. The reaction generally proceeds with high yields and excellent (E)-stereoselectivity.
| Entry | Aldehyde | Product | Yield (%) | (E:Z) Ratio |
| 1 | Benzaldehyde | Cinnamonitrile | >90 | >98:2 |
| 2 | 4-Chlorobenzaldehyde | 4-Chlorocinnamonitrile | >90 | >98:2 |
| 3 | 2-Naphthaldehyde | 3-(Naphthalen-2-yl)acrylonitrile | >85 | >98:2 |
| 4 | Cyclohexanecarboxaldehyde | 3-Cyclohexylacrylonitrile | >80 | >95:5 |
| 5 | Hexanal | (E)-Non-2-enenitrile | >75 | >95:5 |
Note: Yields and selectivities are representative and may vary depending on the specific reaction conditions and the purity of the starting materials.
Causality and Experimental Considerations
-
Choice of Base: For stabilized ylides such as (cyanomethylene)tributylphosphorane, weaker bases compared to those used for non-stabilized ylides are sufficient for deprotonation. Sodium hydride (NaH) is a common and effective choice. Other bases like sodium methoxide (NaOMe) or triethylamine (NEt₃) can also be employed, although reaction times may vary.[3] The use of organolithium bases like n-butyllithium (n-BuLi) is generally not recommended for stabilized ylides as it can lead to side reactions and may affect the stereoselectivity.
-
Solvent Selection: Anhydrous aprotic solvents are essential for the Wittig reaction to prevent the protonation of the ylide. Tetrahydrofuran (THF) is a widely used solvent due to its good solvating properties for both the phosphonium salt and the ylide. Other ethereal solvents like diethyl ether can also be used.
-
Temperature Control: The initial deprotonation is often carried out at 0 °C to control the exothermicity of the reaction. The subsequent olefination is typically performed at room temperature. For less reactive ketones, heating may be required, which could potentially impact the stereoselectivity.
-
Purification: The major byproduct of the reaction is tributylphosphine oxide. While this can sometimes be challenging to separate from the desired product, flash column chromatography is generally effective. The higher polarity of tributylphosphine oxide compared to the α,β-unsaturated nitrile allows for good separation.
Conclusion
This compound is a robust and highly selective reagent for the synthesis of (E)-α,β-unsaturated nitriles from a diverse range of aldehydes. Its key advantages include the high stereoselectivity for the (E)-isomer, operational simplicity, and the formation of a versatile nitrile functional group. The provided protocols and mechanistic insights aim to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this valuable synthetic tool.
References
- El-Batta, A., et al. (2007). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. J. Org. Chem., 72(14), 5244-5259.
- Tsunoda, T., Ozaki, F., & Itô, S. (1994). Novel Reactivity of Stabilized Methylenetributylphosphorane: A New Mitsunobu Reagent. Tetrahedron Lett., 35(28), 5081–5082.
- Organic Syntheses. (n.d.). α-Phenylcinnamonitrile. Coll. Vol. 3, p.715 (1955); Vol. 28, p.86 (1948).
- Wikipedia. (n.d.). Wittig reaction.
- Sakamoto, I., et al. (2005). Preparation of (Cyanomethylene)tributylphosphorane: a new mitsunobu-type reagent. Chemical & Pharmaceutical Bulletin, 53(11), 1508-9.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- JoVE. (2025). Aldehydes and Ketones to Alkenes: Wittig Reaction Overview.
- NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples.
- Chem-Station. (2024). Wittig Reaction.
- Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction.
- Organic Syntheses. (n.d.). Ethyl cinnamate. Coll. Vol. 1, p.252 (1941); Vol. 3, p.41 (1923).
- CP Lab Safety. (n.d.). This compound, min 98% (T), 10 grams.
- Google Patents. (n.d.). Preparation method of tributyltetradecylphosphonium chloride.
Sources
Tributyl(cyanomethyl)phosphonium chloride as a reagent for C-C bond formation
An Application Guide to Tributyl(cyanomethyl)phosphonium Chloride for Carbon-Carbon Bond Formation
Introduction: A Versatile Reagent for Modern Synthesis
This compound is a quaternary phosphonium salt valued in organic synthesis as a robust precursor to a Wittig reagent.[1][2] Its primary application lies in the olefination of aldehydes and ketones to produce α,β-unsaturated nitriles, a crucial functional group in pharmaceuticals, agrochemicals, and materials science.[1][3] Unlike its triphenylphosphine-based counterpart, the tributyl groups confer different solubility profiles and steric environments, offering unique advantages in specific synthetic contexts. This guide provides an in-depth exploration of its mechanism, applications, and detailed protocols for its use in carbon-carbon bond formation.
Mechanism of Action: The Wittig Olefination Pathway
The utility of this compound hinges on its conversion to a phosphonium ylide, (tributylphosphoranylidene)acetonitrile. This is achieved by deprotonation of the α-carbon (adjacent to both the phosphorus and nitrile groups) with a suitable base.[4] The resulting ylide is a key intermediate in the Wittig reaction, a powerful method for converting carbonyl compounds into alkenes.[4][5]
The cyano group (-CN) stabilizes the adjacent carbanion of the ylide through resonance and inductive effects. This classifies the reagent as a "stabilized ylide." This stabilization has two significant consequences:
-
Reactivity: Stabilized ylides are less reactive than their non-stabilized counterparts. While they react readily with aldehydes, reactions with ketones can be more sluggish and may require more forcing conditions.[6][7]
-
Stereoselectivity: Reactions involving stabilized ylides typically exhibit high selectivity for the (E)-alkene isomer. This is a result of the reaction pathway favoring the thermodynamically more stable anti-oxaphosphetane intermediate.[5][7]
The generally accepted mechanism proceeds through the following steps:
-
Ylide Formation: The phosphonium salt is deprotonated by a base to form the nucleophilic ylide.
-
Nucleophilic Attack: The ylide's carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone.
-
Oxaphosphetane Formation: This attack leads to the formation of a four-membered ring intermediate called an oxaphosphetane.[4][8]
-
Cycloreversion: The oxaphosphetane intermediate collapses, yielding the desired alkene and tributylphosphine oxide as a byproduct. The formation of the very stable phosphorus-oxygen double bond is the thermodynamic driving force for the reaction.[8]
Applications in Synthesis: Crafting α,β-Unsaturated Nitriles
The primary application of this compound is the synthesis of α,β-unsaturated nitriles from a wide array of aldehydes and ketones. This transformation is valuable in drug development and natural product synthesis.
Substrate Scope
| Carbonyl Substrate | Base / Solvent | Conditions | Product Yield (%) | E:Z Ratio | Reference |
| Benzaldehyde | NaOH / ACN:Formamide (1:1) | 80 °C, 12 h | 95 | >99:1 | [9] |
| 4-Chlorobenzaldehyde | LiOH / H₂O, LiCl | Reflux, 30 min | 92 | 80:20 | [10] |
| 4-Nitrobenzaldehyde | LiOH / H₂O, LiCl | Reflux, 5 min | 97 | 100:0 | [10] |
| Cinnamaldehyde | NaOH / ACN:Formamide (1:1) | 80 °C, 12 h | 91 | >99:1 | [9] |
| Cyclohexanecarboxaldehyde | LiOH / H₂O, LiCl | Reflux, 120 min | 71 | 55:45 | [10] |
| Acetophenone | NaH / THF | 25 °C, 24 h | Moderate | N/A | [6] |
| Cyclohexanone | n-BuLi / THF | -78 °C to 25 °C | Moderate-Good | N/A | [6] |
Note: Yields and ratios are highly dependent on specific reaction conditions and the phosphine ligand used. The data presented is illustrative of typical outcomes for cyanomethyl-type Wittig reagents.
The reagent is particularly effective with aromatic and α,β-unsaturated aldehydes, often providing excellent yields and high (E)-selectivity.[9] Aliphatic aldehydes are also suitable substrates, though stereoselectivity can sometimes be lower.[10] While ketones are less reactive, the olefination can be achieved, often by using stronger bases and anhydrous conditions to drive the reaction to completion.[6]
Experimental Protocols
Safety Precautions: this compound is toxic if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation. Always handle this reagent in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[11] Reactions involving strong bases like n-BuLi or NaH must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents, as these reagents are water- and air-sensitive.[6]
Protocol 1: General Olefination of Aldehydes (Aqueous Conditions)
This protocol is adapted from procedures for one-pot Wittig reactions in aqueous media, which offer a more environmentally benign approach.[10][12]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aldehyde (1.0 mmol), this compound (1.1 mmol), and lithium chloride (LiCl, ~0.5 g) to water (4 mL).
-
Base Addition: Add lithium hydroxide (LiOH, 2.0 mmol) to the mixture.
-
Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from 5 minutes to 2 hours depending on the substrate.[10]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure α,β-unsaturated nitrile.
Protocol 2: Olefination of Ketones (Anhydrous Conditions)
This protocol is designed for less reactive substrates like ketones and requires anhydrous techniques.[6]
-
Preparation: Assemble an oven-dried, three-neck round-bottom flask with a stir bar, nitrogen inlet, and rubber septa under an inert atmosphere.
-
Ylide Generation: Add this compound (1.2 mmol) and anhydrous tetrahydrofuran (THF, 10 mL) to the flask. Cool the suspension to -78 °C using a dry ice/acetone bath. Slowly add a strong base, such as n-butyllithium (n-BuLi, 1.1 mmol), dropwise. A color change often indicates ylide formation. Allow the mixture to stir at this temperature for 1-2 hours.[6]
-
Reaction with Ketone: Dissolve the ketone (1.0 mmol) in a minimal amount of anhydrous THF and add it dropwise to the cold ylide solution.
-
Completion: Once the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching and Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The resulting crude product, which contains tributylphosphine oxide, should be purified by column chromatography to isolate the target alkene.
Troubleshooting
-
Low or No Yield:
-
Cause: Incomplete ylide formation. This is especially critical under anhydrous conditions.
-
Solution: Ensure the base is sufficiently strong and added correctly. Use fresh, properly titrated n-BuLi. Confirm that all glassware is scrupulously dried and the reaction is maintained under a positive pressure of inert gas.[6]
-
-
Reaction Stalls (especially with ketones):
-
Cause: The stabilized ylide is not reactive enough for the ketone substrate.
-
Solution: Increase the reaction temperature after the initial addition or allow for a longer reaction time. In some cases, a different, more reactive (non-stabilized) Wittig reagent may be necessary.[6]
-
-
Difficult Purification:
-
Cause: The byproduct, tributylphosphine oxide, can be difficult to separate from the desired product.
-
Solution: Careful column chromatography is usually effective. For nonpolar products, washing the crude organic extract with cold pentane or hexane can sometimes precipitate the phosphine oxide.
-
References
- ResearchGate. One‐Pot Wittig Reactions in Aqueous Media: A Rapid and Environmentally Benign Synthesis of α,β‐Unsaturated Carboxylic Esters and Nitriles. [Link]
- Visualize Organic Chemistry.
- Synthetic Communications. One‐Pot Wittig Reactions in Aqueous Media: A Rapid and Environmentally Benign Synthesis of α,β‐Unsaturated Carboxylic Esters and Nitriles. [Link]
- CD BioSustainable-Green Chemistry. This compound. [Link]
- Organic Chemistry Portal. One-Pot Synthesis of α,β-Unsaturated Esters, Ketones, and Nitriles from Alcohols and Phosphonium Salts. [Link]
- National Institutes of Health (PMC).
- PubChem. Tributyl(cyanomethyl)phosphanium chloride. [Link]
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- Harvard University.
- Organic Chemistry Portal. Wittig Reaction. [Link]
- ResearchGate.
- Wikipedia. Wittig reaction. [Link]
- University of Colorado Boulder. The WITTIG REACTION With CHEMILUMINESCENCE!. [Link]
- ResearchGate. Alkyltributylphosphonium chloride ionic liquids: Synthesis, physicochemical properties and crystal structure. [Link]
- Chemistry LibreTexts. The Wittig Reaction. [Link]
- Google Patents. Preparation method of tributyltetradecylphosphonium chloride.
- University of Massachusetts. The Wittig Reaction: Synthesis of Alkenes. [Link]
- National Institutes of Health (PMC).
- ResearchGate.
- ResearchGate. (Cyanomethyl)trialkylphosphonium Iodides: Efficient Reagents for the Intermolecular Alkylation of Amines with Alcohols in Solution and on Solid Phase. [Link]
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Application Notes and Protocols for Tributyl(cyanomethyl)phosphonium chloride in Phase Transfer Catalysis
Introduction: The Imperative for Efficient Biphasic Reactions
In the landscape of pharmaceutical and fine chemical synthesis, many crucial reactions are hindered by the mutual insolubility of reactants. Often, an ionic nucleophile residing in an aqueous phase must react with an organic substrate dissolved in a non-polar solvent. This phase boundary severely limits reaction rates, necessitating innovative solutions to bring these disparate species together. Phase Transfer Catalysis (PTC) has emerged as a powerful and elegant solution to this challenge.[1][2] By employing a catalytic agent, a phase transfer catalyst, it becomes possible to transport a reactant from one phase to another, thereby enabling the reaction to proceed, often under mild conditions with improved yields and selectivity.[3][4]
This guide focuses on a particularly effective class of phase transfer catalysts: quaternary phosphonium salts. Specifically, we will delve into the application of Tributyl(cyanomethyl)phosphonium chloride , a versatile and robust catalyst for a variety of organic transformations.[5]
The Phosphonium Advantage: Superior Stability and Efficacy
While quaternary ammonium salts are also common phase transfer catalysts, phosphonium salts frequently offer significant advantages, primarily concerning thermal and chemical stability. The larger atomic radius and different electronic nature of phosphorus compared to nitrogen render phosphonium salts less susceptible to degradation pathways like Hofmann elimination, which can be a limiting factor for ammonium salts, especially under basic conditions and at elevated temperatures.[6] This enhanced stability translates to a longer catalyst lifetime, higher reaction temperatures, and often, cleaner reaction profiles with fewer byproducts.
This compound exemplifies these advantages. Its tributyl groups confer significant lipophilicity, enabling it to readily dissolve in the organic phase, while the positively charged phosphonium center effectively pairs with and transports anions.[5]
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 82358-61-0 | [7] |
| Molecular Formula | C₁₄H₂₉ClNP | [7][8] |
| Molecular Weight | 277.82 g/mol | [8] |
| Appearance | White to almost white powder | |
| Purity | ≥ 98% |
Mechanism of Action: Bridging the Phase Divide
The efficacy of this compound in phase transfer catalysis lies in its ability to act as a shuttle for anions. In a typical nucleophilic substitution reaction, such as the cyanation of an alkyl halide, the catalyst facilitates the transport of the cyanide anion (CN⁻) from the aqueous phase into the organic phase where the alkyl halide is dissolved.[1][9]
The catalytic cycle can be visualized as follows:
-
Anion Exchange: At the aqueous-organic interface, the phosphonium cation ([P]⁺) exchanges its chloride anion for the cyanide anion from the aqueous phase, forming a lipophilic ion pair, [P]⁺CN⁻.
-
Phase Transfer: This newly formed ion pair, being soluble in the organic medium, diffuses from the interface into the bulk of the organic phase.
-
Nucleophilic Substitution: In the organic phase, the "naked" and highly reactive cyanide anion attacks the alkyl halide in a classic Sₙ2 reaction, forming the desired nitrile product and releasing a halide anion (e.g., Cl⁻).
-
Catalyst Regeneration: The phosphonium cation then pairs with the newly formed halide anion and shuttles it back to the aqueous phase, thus regenerating the catalyst for another cycle.
The cyanomethyl group [(CH₂)CN] attached to the phosphorus atom may further influence the catalyst's properties. Its polar nature could modulate the catalyst's solubility profile at the interface, and its electronic properties might subtly affect the charge distribution on the phosphonium center, potentially influencing the efficiency of anion exchange.
Caption: General mechanism of phase transfer catalysis for cyanation.
Application Protocol: Cyanation of Benzyl Chloride
This protocol provides a representative procedure for the nucleophilic substitution of benzyl chloride with sodium cyanide using this compound as the phase transfer catalyst. This reaction is a classic example of PTC and is fundamental in the synthesis of arylacetonitriles, which are valuable intermediates in the pharmaceutical industry.[4][10]
Materials and Reagents
-
Benzyl chloride
-
Sodium cyanide (NaCN)
-
This compound
-
Toluene
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Experimental Workflow
Caption: Experimental workflow for PTC-mediated cyanation.
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzyl chloride (e.g., 10 mmol).
-
Addition of Organic Phase Components: To the flask, add toluene (20 mL) and this compound (0.2 mmol, 2 mol%). Stir the mixture to dissolve the catalyst.
-
Preparation of Aqueous Phase: In a separate beaker, carefully dissolve sodium cyanide (15 mmol) in deionized water (20 mL). Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Reaction Initiation: Add the aqueous sodium cyanide solution to the organic mixture in the round-bottom flask.
-
Heating and Stirring: Heat the biphasic mixture to 80-90 °C with vigorous stirring to ensure efficient mixing and a large interfacial area between the two phases.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material (benzyl chloride) is consumed (typically 2-4 hours).
-
Workup - Phase Separation: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and allow the layers to separate. Remove the aqueous layer.
-
Workup - Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.
-
Purification: The crude benzyl cyanide can be purified by vacuum distillation to yield the final product.
Representative Reaction Parameters
| Parameter | Recommended Value/Range | Rationale |
| Substrate | Benzyl Chloride | A common electrophile for Sₙ2 reactions. |
| Nucleophile | Sodium Cyanide (NaCN) | An readily available and effective cyanide source. |
| Catalyst Loading | 1-5 mol% | Sufficient for efficient catalysis; higher loading may not significantly improve yield and increases cost.[11] |
| Solvent | Toluene | An inert solvent that is immiscible with water. |
| Temperature | 80-90 °C | Provides sufficient energy for the reaction without significant catalyst degradation. |
| Stirring Speed | Vigorous | Maximizes the interfacial area, which is crucial for the rate of a PTC reaction. |
Safety and Handling
This compound is a hazardous substance and must be handled with care.
-
Hazard Statements: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[12]
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated fume hood.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
-
Storage: Store at room temperature in a dry, well-ventilated area.
Sodium cyanide is extremely toxic and can be fatal if swallowed or inhaled. It reacts with acids to produce highly toxic hydrogen cyanide gas. Always handle with extreme caution in a certified chemical fume hood.
Conclusion
This compound is a highly effective and robust phase transfer catalyst, offering superior stability compared to its ammonium-based counterparts. Its application in facilitating reactions between immiscible phases, such as the cyanation of alkyl halides, allows for efficient synthesis under milder conditions, leading to high yields of desired products. The protocols and information provided herein are intended to serve as a comprehensive guide for researchers and professionals in drug development and organic synthesis, enabling the strategic application of this powerful catalytic tool.
References
- Dalal Institute.
- NPTEL.
- OperaChem.
- CD BioSustainable. This compound. [Link]
- ResearchGate.
- Little Flower College Guruvayoor.
- Wikipedia.
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- PTC Organics, Inc.
- Royal Society of Chemistry. A simple and practical method for the cyanation of benzyl chlorides using a Ni(cod)
- CRDEEP Journals.
- ResearchGate. A Convenient Method for the Preparation of Benzyl Isocyanides. (2012-08-07). [Link]
- CP Lab Safety. This compound, min 98% (T), 10 grams. [Link]
- ResearchGate. Pd-Catalyzed Cyanation of Benzyl Chlorides with Nontoxic K4[Fe(CN)6]. (2012-08-06). [Link]
- ResearchGate. Synthesis of Phosphonium Salts—Phosphine Structure and Inorganic Salts Effects. (2016-08-06). [Link]
- Organic Syntheses. Benzyl Cyanide. [Link]
- Taylor & Francis.
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Application Note & Protocol: Synthesis of α,β-Unsaturated Nitriles via Wittig Reaction with Tributyl(cyanomethyl)phosphonium Chloride
Introduction: The Strategic Value of the Wittig Olefination
The Wittig reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in converting aldehydes and ketones into alkenes.[1][2][3] This transformation, discovered by Georg Wittig (Nobel Prize in Chemistry, 1979), proceeds through a phosphorus ylide, offering exceptional control over the position of the newly formed carbon-carbon double bond.[2][4] This guide focuses on a specific, highly valuable variant: the synthesis of α,β-unsaturated nitriles using Tributyl(cyanomethyl)phosphonium chloride.
This compound is a versatile phosphonium salt that serves as the precursor to a stabilized ylide.[5][6] The presence of the electron-withdrawing nitrile (cyano) group imparts unique stability and reactivity to the ylide, influencing the reaction's stereochemical outcome.[7][8] The resulting α,β-unsaturated nitrile products are valuable synthetic intermediates, participating in Michael additions, cycloadditions, and reductions to form complex molecular architectures essential in pharmaceutical and materials science research.[5][9]
This document provides a comprehensive experimental protocol, explains the underlying mechanistic principles, and outlines the critical parameters for successfully employing this reagent.
Materials & Equipment
Reagents & Consumables
| Reagent | Grade | Supplier Example | Notes |
| This compound | ≥98% | TCI, Chem-Impex | Hygroscopic; store under inert gas.[10] |
| Aldehyde or Ketone | Synthesis Grade | N/A | Substrate. Must be dry and free of acidic impurities. |
| Sodium hydride (NaH) | 60% dispersion in mineral oil | N/A | Strong base. Handle with extreme care. |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | N/A | Reaction solvent. Must be anhydrous (<50 ppm H₂O). |
| Saturated aq. NH₄Cl | Reagent Grade | N/A | For quenching the reaction. |
| Ethyl Acetate & Hexanes | HPLC Grade | N/A | For extraction and chromatography. |
| Brine (Saturated aq. NaCl) | Reagent Grade | N/A | For aqueous washes. |
| Anhydrous MgSO₄ or Na₂SO₄ | Reagent Grade | N/A | For drying organic layers. |
| Silica Gel | 60 Å, 230-400 mesh | N/A | For column chromatography. |
| TLC Plates | Silica Gel 60 F₂₅₄ | N/A | For reaction monitoring. |
| Argon or Nitrogen Gas | High Purity (99.998%) | N/A | For maintaining an inert atmosphere. |
Equipment
-
Two-neck round-bottom flasks (oven-dried)
-
Magnetic stirrer and stir bars
-
Schlenk line or manifold for inert gas operations
-
Septa and needles/syringes
-
Low-temperature bath (ice/water)
-
Rotary evaporator
-
Glassware for liquid-liquid extraction (separatory funnel)
-
Glass column for chromatography
-
Analytical instrumentation: Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR)
Critical Safety & Handling Procedures
This compound is a hazardous substance.
-
Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[6][11][12]
-
Irritation: Causes serious skin and eye irritation.[11]
-
Handling: Always handle in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[11][13] Avoid generating dust.[11]
Reagent-Specific Hazards:
-
Sodium Hydride (NaH): Flammable solid, reacts violently with water to produce flammable hydrogen gas. Handle as a mineral oil dispersion under an inert atmosphere.
-
Anhydrous Solvents (THF): Can form explosive peroxides. Use from a freshly opened bottle or a solvent purification system.
All operations must be conducted under an inert atmosphere (Argon or Nitrogen) as phosphorus ylides are sensitive to air and moisture. [2][14]
Detailed Experimental Protocol
This protocol describes a general procedure for the reaction of an aldehyde with the ylide generated from this compound. Molar equivalents and volumes should be adjusted based on the specific substrate.
Workflow Overview
Caption: General experimental workflow for the Wittig reaction.
Step-by-Step Procedure
Part A: Ylide Generation
-
Setup: Assemble a flame- or oven-dried two-neck round-bottom flask, equipped with a magnetic stir bar, a rubber septum, and a condenser attached to a nitrogen/argon inlet.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous THF via syringe to achieve a concentration of approximately 0.2-0.5 M. Stir the suspension.
-
Base Addition: Carefully add sodium hydride (1.1 eq, 60% dispersion in oil) portion-wise to the stirring suspension at room temperature.
-
Ylide Formation: Stir the mixture at room temperature for 1-2 hours. The formation of the ylide is often indicated by a color change (e.g., to yellow or orange) and the dissolution of the solids.
Part B: Reaction with Carbonyl
-
Substrate Preparation: In a separate dry flask under inert gas, dissolve the aldehyde or ketone (1.0-1.2 eq) in a minimal amount of anhydrous THF.
-
Addition: Cool the ylide solution to 0 °C using an ice bath. Slowly add the carbonyl solution dropwise via syringe to the vigorously stirring ylide solution over 15-20 minutes.
-
Causality Note: A slow, cold addition helps to control the reaction exotherm and can improve selectivity.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.
-
Monitoring: Monitor the consumption of the starting aldehyde/ketone by Thin Layer Chromatography (TLC). A typical eluent system is 10-30% ethyl acetate in hexanes. The product, an α,β-unsaturated nitrile, is typically less polar than the starting aldehyde.
Part C: Workup and Purification
-
Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) dropwise.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Shake and separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Causality Note: Washing removes inorganic salts and the water-soluble byproduct, tributylphosphine oxide, is partially removed here, though much of it will remain in the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product will contain the desired alkene and tributylphosphine oxide. Purify the α,β-unsaturated nitrile by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[15] The phosphine oxide byproduct is typically more polar and will elute later.[16]
-
Characterization: Confirm the structure and purity of the isolated product using NMR and IR spectroscopy.
Mechanism & Scientific Rationale
The Wittig reaction is a powerful C=C bond-forming tool driven by the formation of a highly stable phosphorus-oxygen double bond in the phosphine oxide byproduct.[7][8]
Caption: Simplified mechanism of the Wittig Reaction.
-
Ylide Formation: A strong base removes the acidic proton alpha to the positively charged phosphorus atom of the tributyl(cyanomethyl)phosphonium salt.[17] The resulting carbanion is stabilized by the adjacent phosphorus and through resonance with the electron-withdrawing cyano group. This makes it a "stabilized ylide".[7]
-
Oxaphosphetane Formation: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde or ketone.[2] This is widely believed to proceed via a concerted [2+2] cycloaddition to form a four-membered ring intermediate, the oxaphosphetane.[1][7]
-
Stereoselectivity: For stabilized ylides like the one derived from this compound, the initial cycloaddition is often reversible.[8] This allows the system to equilibrate to the more thermodynamically stable anti-oxaphosphetane intermediate, where bulky groups are positioned farther apart.
-
Decomposition: The oxaphosphetane intermediate rapidly and irreversibly collapses in a retro-[2+2] cycloelimination.[1] This process yields the final alkene and tributylphosphine oxide. The decomposition of the anti-oxaphosphetane preferentially leads to the formation of the (E)-alkene , which is the typical outcome for stabilized Wittig reagents.[7][18]
References
- Wittig reagents - Wikipedia. Wikipedia. [Link]
- Wittig Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
- Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. Master Organic Chemistry. [Link]
- One‐Pot Wittig Reactions in Aqueous Media: A Rapid and Environmentally Benign Synthesis of α,β‐Unsaturated Carboxylic Esters and Nitriles.
- One‐Pot Wittig Reactions in Aqueous Media: A Rapid and Environmentally Benign Synthesis of α,β‐Unsaturated Carboxylic Esters and Nitriles - ResearchGate.
- 8. Wittig Reaction - Web Pages. University of Missouri–St. Louis. [Link]
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- 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
- Tributyl(cyanomethyl)phosphanium chloride | C14H29ClNP | CID 11594300 - PubChem. PubChem. [Link]
- Synthesis of olefins via a Wittig reaction mediated by triphenylarsine - PMC - NIH.
- This compound - CD BioSustainable-Green Chemistry. CD BioSustainable. [Link]
- WITTIG REACTION | MECHANISM - AdiChemistry. AdiChemistry. [Link]
- The Wittig Reaction - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
- This compound, min 98% (T), 10 grams - CP Lab Safety. CP Lab Safety. [Link]
- A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]
- 27. A Solvent Free Wittig Reaction. University of Northern Colorado. [Link]
- Wittig reaction - Wikipedia. Wikipedia. [Link]
- One-pot Preparation of C1-Homologated Aliphatic Nitriles from Aldehydes via Wittig Reaction under Metal Cyanide-free Conditions | Request PDF - ResearchGate.
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Application Notes & Protocols: Tributyl(cyanomethyl)phosphonium Chloride in the Synthesis of Complex Organic Molecules
Introduction: A Versatile Reagent for Modern Organic Synthesis
Tributyl(cyanomethyl)phosphonium chloride (CAS No: 82358-61-0) is a quaternary phosphonium salt that has emerged as a highly versatile and efficient reagent in the field of organic synthesis.[1][2] While its applications are diverse, it is most prominently recognized for its role as a precursor to a stabilized phosphonium ylide, enabling the synthesis of α,β-unsaturated nitriles through Wittig-type olefination reactions.[3][4] The introduction of the cyanovinyl moiety is of particular importance in the synthesis of complex molecules, including pharmaceuticals and agrochemicals, as the nitrile group serves as a valuable synthetic handle for further functional group transformations.[1][5]
Beyond its role in carbon-carbon bond formation, this compound also functions effectively as a phase transfer catalyst, facilitating reactions between reagents in immiscible phases, thereby enhancing reaction rates and yields under mild conditions.[1][2] This dual-reactivity profile makes this compound an indispensable tool for researchers and drug development professionals aiming to optimize synthetic routes and construct complex molecular architectures.[1]
Physicochemical Properties and Safety Data
A thorough understanding of the reagent's properties and hazards is critical for its safe and effective use in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 82358-61-0 | [2][6] |
| Molecular Formula | C₁₄H₂₉ClNP | [6][7] |
| Molecular Weight | 277.81 g/mol | [6][7] |
| Appearance | White to almost white powder or crystal | [2] |
| Melting Point | 97.0 to 101.0 °C | [2] |
| Synonyms | (Cyanomethyl)tributylphosphonium Chloride | [2][6] |
| Purity | Typically >98.0% | [2] |
Safety & Handling: A Critical Overview
This compound is classified as a hazardous substance and must be handled with extreme care.[8]
GHS Hazard Statements: H301 + H311 + H331: Toxic if swallowed, in contact with skin, or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation.[7][8]
Core Safety Protocols:
-
Engineering Controls: Always handle this reagent within a certified chemical fume hood to avoid inhalation of dust or fumes.[8] Ensure adequate ventilation.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[7][8]
-
Handling: Avoid direct contact with skin, eyes, and clothing.[8] Prevent dust formation and dispersion. Wash hands and face thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][8] The product should be kept under an inert gas (e.g., Argon) and protected from moisture.[8][9] Store in a locked cabinet or area accessible only to authorized personnel.
-
First Aid:
Core Application: Synthesis of α,β-Unsaturated Nitriles via Wittig-Type Olefination
The premier application of this compound is the synthesis of α,β-unsaturated nitriles from aldehydes and ketones. This transformation is a variant of the famed Wittig reaction, a cornerstone of organic synthesis for alkene formation.[10][11]
Mechanistic Principles: The Path to Olefination
The reaction proceeds via a two-step sequence initiated by the in situ generation of a phosphonium ylide.
-
Ylide Formation: The phosphonium salt is deprotonated at the α-carbon (adjacent to both the phosphorus and nitrile groups) by a suitable base. The electron-withdrawing nature of the nitrile group acidifies these protons, allowing for the use of a range of bases. This deprotonation yields a stabilized phosphorus ylide, which is a key reactive intermediate.[12][13]
-
Reaction with Carbonyl: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This leads to the formation of a four-membered ring intermediate known as an oxaphosphetane.[11][12]
-
Alkene Formation: The oxaphosphetane intermediate rapidly collapses, driven by the formation of the highly stable phosphorus-oxygen double bond in tributylphosphine oxide. This fragmentation yields the desired α,β-unsaturated nitrile (alkene) and the phosphine oxide byproduct.[12]
Because the ylide is stabilized by the adjacent nitrile group, the reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[10]
Figure 1: General mechanism of the Wittig-type reaction.
Detailed Experimental Protocol: Synthesis of Cinnamonitrile
This protocol provides a representative procedure for the olefination of benzaldehyde using this compound to yield cinnamonitrile.
Objective
To synthesize (E/Z)-cinnamonitrile from benzaldehyde via a Wittig-type reaction, demonstrating a practical application of this compound.
Table 2: Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |
| This compound | 277.81 | 1.39 g | 5.0 | The limiting reagent. |
| Benzaldehyde | 106.12 | 0.53 g (0.51 mL) | 5.0 | Freshly distilled if necessary. |
| Sodium Hydride (NaH) | 24.00 | 0.24 g (60% disp.) | 6.0 | Handle with extreme care. |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - | Dry, from a solvent purification system. |
| Saturated NH₄Cl (aq.) | - | 20 mL | - | For quenching. |
| Diethyl Ether | - | ~100 mL | - | For extraction. |
| Brine | - | 20 mL | - | For washing. |
| Anhydrous MgSO₄ | - | - | - | For drying. |
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow.
Step-by-Step Methodology
-
Setup: Under an inert atmosphere of Argon, add sodium hydride (0.24 g of a 60% dispersion in mineral oil, 6.0 mmol) to a 100 mL oven-dried, round-bottomed flask equipped with a magnetic stir bar. Add 20 mL of anhydrous THF and cool the suspension to 0 °C using an ice-water bath.
-
Ylide Generation: In a separate flask, dissolve this compound (1.39 g, 5.0 mmol) in 30 mL of anhydrous THF. Slowly add this solution to the stirred NaH suspension at 0 °C via a dropping funnel or syringe over 15 minutes. A color change (typically to orange or red) indicates ylide formation.
-
Reaction Incubation: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes, then remove the ice bath and let it warm to room temperature. Continue stirring for 1 hour.
-
Carbonyl Addition: Cool the reaction mixture back down to 0 °C. Add benzaldehyde (0.51 mL, 5.0 mmol) dropwise via syringe.
-
Reaction Completion: Remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 12-16 hours). Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the benzaldehyde spot is consumed.
-
Workup: Carefully quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) at 0 °C. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Purification: Combine the organic extracts and wash them sequentially with water (1 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Product: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the cinnamonitrile product. Characterize by ¹H NMR, ¹³C NMR, and IR spectroscopy.
Broader Applications and Future Scope
While the Wittig-type olefination is its primary use, the utility of this compound extends to other areas of chemical science.
-
Phase Transfer Catalysis: As a phosphonium salt, it can act as a phase transfer catalyst, shuttling anions from an aqueous phase to an organic phase to react with organic-soluble substrates.[1][2] This is invaluable for reactions like nucleophilic substitutions where the nucleophile has poor solubility in the organic reaction medium.
-
Ionic Liquids: The compound is employed in the development of ionic liquids, which are salts that are liquid at low temperatures.[1] These are considered "green" solvents and electrolytes with applications in electrochemistry, particularly for energy storage systems like batteries and supercapacitors.[1][7]
Troubleshooting Guide
Table 3: Common Issues and Solutions in Olefination Reactions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | 1. Inactive base (NaH exposed to air).2. Insufficiently dry solvent/glassware.3. Ylide is not forming (no color change).4. Unreactive ketone substrate. | 1. Use fresh, unopened NaH or titrate the base.2. Ensure all glassware is oven-dried and the solvent is anhydrous.3. Try a stronger base (e.g., KHMDS, n-BuLi).4. Increase reaction temperature or use a more reactive phosphonate in a Horner-Wadsworth-Emmons reaction.[14][15] |
| Low Yield | 1. Incomplete reaction.2. Product loss during workup/purification.3. Ylide decomposition over time. | 1. Extend reaction time; check by TLC.2. Ensure proper extraction and careful chromatography.3. Use the freshly generated ylide immediately; do not store. |
| Complex Mixture of Products | 1. Aldehyde self-condensation (Cannizzaro/Aldol).2. Side reactions with other functional groups. | 1. Add aldehyde slowly at 0 °C to a pre-formed ylide solution.2. Protect sensitive functional groups on the substrate prior to the olefination step. |
Conclusion
This compound is a robust and multifaceted reagent for the modern synthetic chemist. Its primary role as a precursor for the stereoselective synthesis of α,β-unsaturated nitriles provides a reliable method for C-C bond formation and the introduction of a synthetically versatile functional group. Complemented by its utility as a phase transfer catalyst and a component of advanced materials, it stands as a powerful tool in the arsenal for constructing the complex organic molecules that drive innovation in drug discovery and materials science.
References
- Tributyl(cyanomethyl)phosphanium chloride | C14H29ClNP. (n.d.). PubChem.
- This compound. (n.d.). CD BioSustainable-Green Chemistry.
- Julia Olefination. (n.d.). Organic Chemistry Portal.
- Horner–Wadsworth–Emmons reaction. (n.d.). In Wikipedia.
- (CYANOMETHYL)TRIPHENYLPHOSPHONIUM CHLORIDE | 4336-70-3. (n.d.). LookChem.
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- Category:Olefination reactions. (n.d.). In Wikipedia.
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- The Wittig Reaction: Synthesis of Alkenes. (n.d.). University of California, Irvine.
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- Triphenylcarbethoxymethylenep.... (n.d.). In Wikipedia.
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Application of Tributyl(cyanomethyl)phosphonium chloride in Pharmaceutical Development: A Technical Guide to the Stereoselective Synthesis of α,β-Unsaturated Nitriles
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Tributyl(cyanomethyl)phosphonium chloride is a versatile phosphonium salt that serves as a pivotal reagent in modern organic synthesis, particularly within the pharmaceutical industry.[1] Its primary application lies in the Wittig reaction and its variants, where it functions as a precursor to a stabilized ylide for the stereoselective synthesis of (E)-α,β-unsaturated nitriles from aldehydes and ketones.[2][3] These unsaturated nitriles are highly valuable synthons, acting as key intermediates in the construction of complex molecular architectures and pharmacologically active compounds. This guide provides a comprehensive overview of the reagent's properties, mechanism of action, and detailed protocols for its application, grounded in established chemical principles to empower researchers in drug discovery and development.
Reagent Profile and Physicochemical Characteristics
This compound is a quaternary phosphonium salt valued for its stability and reactivity in olefination reactions.[1][4] Understanding its physical properties is critical for proper handling, storage, and application in a laboratory setting.
| Property | Value | Reference(s) |
| CAS Number | 82358-61-0 | [1][5] |
| Molecular Formula | C₁₄H₂₉ClNP | [1][5] |
| Molecular Weight | 277.82 g/mol | [1][6][7] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 97 - 101 °C | [1] |
| Purity | Typically ≥98% | [1] |
| Synonyms | (Cyanomethyl)tributylphosphonium chloride | [1][6] |
Storage and Handling: The reagent should be stored at room temperature in a tightly sealed container, preferably under an inert atmosphere such as argon, to protect it from moisture.[6][8] As detailed in Section 6, this compound is toxic and requires careful handling with appropriate personal protective equipment (PPE).[8]
Mechanism of Action: The Stabilized Ylide Pathway
The utility of this compound stems from its role as a precursor to a stabilized phosphonium ylide. The electron-withdrawing nature of the adjacent cyano (-CN) group is the key to its unique reactivity.
Causality of Mechanism:
-
Ylide Formation: The process begins with the deprotonation of the phosphonium salt at the α-carbon (the carbon adjacent to the phosphorus atom). The electron-withdrawing cyano group increases the acidity of the α-protons, allowing for the use of a strong base (e.g., n-butyllithium, sodium hydride, or KHMDS) to generate the corresponding ylide, also known as a phosphorane.[9]
-
Nucleophilic Attack: The resulting ylide is a nucleophile that attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a betaine intermediate.
-
Oxaphosphetane Formation & Collapse: The betaine rapidly cyclizes to form a four-membered ring intermediate, the oxaphosphetane.
-
Alkene and Phosphine Oxide Formation: This intermediate then collapses in a stereospecific manner. The driving force for this step is the formation of the highly stable phosphorus-oxygen double bond in the tributylphosphine oxide byproduct. For stabilized ylides, this process favors the formation of the thermodynamically more stable (E)-alkene.[3][10] This stereoselectivity is a paramount advantage in pharmaceutical synthesis, where specific isomers are often required for biological activity.
Caption: Experimental Workflow for α,β-Unsaturated Nitrile Synthesis.
4.1. Materials and Equipment
| Reagents | Equipment |
| This compound | Round-bottom flasks, magnetic stirrer |
| Sodium hydride (NaH), 60% dispersion in oil | Schlenk line or nitrogen/argon balloon setup |
| Anhydrous Tetrahydrofuran (THF) | Syringes and needles |
| Benzaldehyde | TLC plates and chamber |
| Saturated aqueous NH₄Cl solution | Rotary evaporator |
| Ethyl acetate, Hexanes | Glassware for extraction & chromatography |
| Anhydrous MgSO₄ or Na₂SO₄ | NMR spectrometer, IR spectrometer, Mass spec |
4.2. Safety Precautions
-
Toxicity: this compound is toxic if swallowed, inhaled, or in contact with skin. [8]* Flammability: Sodium hydride is highly flammable and reacts violently with water. Anhydrous THF is also flammable.
-
PPE: All operations must be conducted in a certified fume hood. Wear a lab coat, safety glasses, and nitrile gloves.
-
Inert Atmosphere: The reaction must be performed under an inert atmosphere (N₂ or Ar) to prevent quenching of the base and ylide by moisture and oxygen.
4.3. Step-by-Step Procedure
-
Preparation: A 100 mL two-neck round-bottom flask, equipped with a magnetic stir bar and a rubber septum, is flame-dried under vacuum and backfilled with argon.
-
Base Suspension: The flask is charged with sodium hydride (0.44 g, 11.0 mmol, 1.1 equiv, 60% dispersion). The mineral oil can be removed by washing with anhydrous hexanes under argon if desired. Anhydrous THF (20 mL) is added via syringe. The suspension is cooled to 0 °C in an ice bath.
-
Ylide Generation: this compound (2.78 g, 10.0 mmol, 1.0 equiv) is dissolved in anhydrous THF (10 mL) in a separate dry flask under argon. This solution is added dropwise via syringe to the stirred NaH suspension at 0 °C over 15 minutes.
-
Causality Insight: Slow addition is crucial to control the exothermic reaction and hydrogen gas evolution.
-
-
The reaction mixture is allowed to warm to room temperature and stirred for 1 hour. The formation of a characteristic reddish-orange color indicates the presence of the ylide.
-
Aldehyde Addition: The flask is cooled back to 0 °C. Benzaldehyde (1.02 mL, 10.0 mmol, 1.0 equiv) dissolved in anhydrous THF (5 mL) is added dropwise over 10 minutes.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 2-4 hours. The progress is monitored by Thin Layer Chromatography (TLC) until the benzaldehyde spot has been consumed.
-
Workup and Quenching: The reaction is carefully quenched by slow, dropwise addition of saturated aqueous NH₄Cl solution (20 mL) at 0 °C.
-
Causality Insight: Quenching deactivates any remaining reactive species. Using a saturated salt solution minimizes the introduction of excess water which can complicate extraction.
-
-
The mixture is transferred to a separatory funnel. The aqueous layer is extracted with ethyl acetate (3 x 30 mL).
-
The combined organic layers are washed with brine (30 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient (e.g., 95:5) to yield (E)-cinnamonitrile as a colorless oil.
4.4. Characterization The identity and purity of the product should be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and MS) and compared with literature data. The high E/Z ratio can be confirmed by the characteristic coupling constant of the vinylic protons in the ¹H NMR spectrum.
Troubleshooting and Field-Proven Insights
-
Low Yield: Often caused by moisture. Ensure all glassware is rigorously dried and solvents are anhydrous. Check the quality of the base.
-
Incomplete Reaction: If the starting aldehyde is sterically hindered, longer reaction times or gentle heating (e.g., 40-50 °C) may be required.
-
Poor (E/Z) Selectivity: While this reagent strongly favors the (E)-isomer, reaction conditions can have an influence. Running the reaction at lower temperatures can sometimes improve selectivity.
-
Byproduct Removal: The main byproduct, tributylphosphine oxide, is often water-soluble to an extent but can be greasy and co-elute with the product. Careful chromatography is essential for its removal.
Hazard and Safety Summary
It is imperative to treat this compound with caution due to its toxicity profile.
| Hazard Class | GHS Statement | Precautionary Measures |
| Acute Toxicity | H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled. [8] | P261: Avoid breathing dust.P280: Wear protective gloves/clothing/eye protection.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. [8] |
| Skin/Eye Irritation | H315: Causes skin irritation.H319: Causes serious eye irritation. [8] | P264: Wash skin thoroughly after handling.P302+P352: IF ON SKIN: Wash with plenty of water. [8] |
| Storage | - | P403+P233: Store in a well-ventilated place. Keep container tightly closed. [8] |
Always consult the latest Safety Data Sheet (SDS) from the supplier before use. [8]
References
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- Organic Chemistry Portal. One-Pot Synthesis of α,β-Unsaturated Esters, Ketones, and Nitriles from Alcohols and Phosphonium Salts. [Link]
- PubChem. Tributyl(cyanomethyl)phosphanium chloride. [Link]
- Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
- NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]
- Oreate AI Blog.
- CONICET.
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- Russian Chemical Reviews. Reactions of carbonyl compounds with α,β-unsaturated nitriles as a convenient pathway to carbo- and heterocycles. [Link]
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The Versatile Precursor: A Guide to Synthesizing Ionic Liquids from Tributyl(cyanomethyl)phosphonium Chloride
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the preparation of ionic liquids (ILs) using tributyl(cyanomethyl)phosphonium chloride as a versatile precursor. This document moves beyond a simple recitation of steps to offer in-depth technical insights, explaining the rationale behind experimental choices and grounding the protocols in established scientific principles.
Introduction: The Strategic Advantage of the Tributyl(cyanomethyl)phosphonium Cation
Ionic liquids, salts with melting points below 100°C, have emerged as highly tailorable materials with applications spanning catalysis, electrochemistry, and pharmaceuticals.[1] Among the diverse array of possible cation structures, phosphonium-based ILs offer distinct advantages, including generally higher thermal and chemical stability compared to their nitrogen-based analogues.[1][2] The tributyl(cyanomethyl)phosphonium cation, the focus of this guide, introduces a unique functional group—the cyanomethyl moiety—that imparts specific properties to the resulting ionic liquids.
The presence of the nitrile group can enhance the thermal stability of the ionic liquid and influence its miscibility with other solvents.[3] This functional handle also opens up possibilities for post-synthesis modification and can play a role in the solvation characteristics of the IL, making it a valuable building block for task-specific ionic liquids. This guide will explore the practical application of this compound in the synthesis of a range of ionic liquids through a straightforward and efficient anion exchange methodology.
Application Notes: Understanding the "Why" Behind the Synthesis
The preparation of a diverse library of ionic liquids from a single precursor like this compound hinges on the principle of anion metathesis , also known as anion exchange. This strategy offers a modular approach to tuning the physicochemical properties of the final ionic liquid by simply swapping the anion.
The Chemistry of Anion Exchange
The fundamental reaction involves the double displacement of ions between the starting phosphonium chloride and a salt containing the desired anion. The general reaction is depicted below:
Figure 1: General scheme of the anion metathesis reaction.
The driving force for this reaction is typically the formation of a salt that is insoluble in the reaction medium, thus shifting the equilibrium towards the desired ionic liquid product. For instance, the use of lithium or sodium salts of the target anion often leads to the precipitation of lithium chloride (LiCl) or sodium chloride (NaCl) in many organic solvents.
Causality in Experimental Design
The choice of reagents and reaction conditions is critical for a successful and efficient synthesis. Here, we delve into the reasoning behind these choices:
-
Solvent Selection: The ideal solvent should readily dissolve the starting this compound and the metathesis salt (e.g., a lithium or sodium salt of the desired anion), while simultaneously promoting the precipitation of the resulting inorganic salt (e.g., LiCl or NaCl). Solvents like acetone, acetonitrile, or dichloromethane are often suitable for this purpose. The choice of solvent can also influence the purity of the final product, as it needs to be easily removed under vacuum.
-
Choice of Metathesis Salt: The selection of the cation (M+) of the metathesis salt (MX) is important. Lithium and sodium salts are commonly used due to the low solubility of their chloride salts in many organic solvents, which simplifies the purification process. The anion (X-) is chosen based on the desired properties of the final ionic liquid. For example, anions like tetrafluoroborate (BF₄⁻) or bis(trifluoromethylsulfonyl)imide (NTf₂⁻) can impart hydrophobicity and a wider electrochemical window.
-
Stoichiometry and Reaction Time: A slight excess of the metathesis salt is often used to ensure complete conversion of the starting chloride salt. Reaction times can vary depending on the specific reactants and temperature, but the progress can often be monitored by observing the precipitation of the inorganic salt.
-
Purification Strategy: The primary purification step involves the removal of the precipitated inorganic salt by filtration or centrifugation. Subsequent washing of the filtrate with an appropriate solvent can help remove any remaining impurities. For hydrophobic ionic liquids, washing with water can be an effective way to remove residual inorganic salts. Finally, drying under high vacuum is crucial to remove any volatile solvents and traces of water, as the presence of impurities can significantly alter the physicochemical properties of the ionic liquid.
Detailed Protocols: From Precursor to Purified Ionic Liquid
The following protocols provide step-by-step instructions for the synthesis of two representative ionic liquids using this compound as the starting material. These protocols are designed to be self-validating, with clear endpoints and purification steps to ensure a high-purity product.
Protocol 1: Synthesis of Tributyl(cyanomethyl)phosphonium Tetrafluoroborate ([P(C₄H₉)₃(CH₂CN)][BF₄])
This protocol details the synthesis of a common air- and water-stable ionic liquid.
Materials:
-
This compound (≥98%)
-
Sodium tetrafluoroborate (NaBF₄, ≥98%)
-
Acetone (anhydrous)
-
Dichloromethane (anhydrous)
-
Deionized water
-
Celatom® or a similar filter aid
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
High-vacuum line
Experimental Workflow:
Figure 2: Workflow for the synthesis of [P(C₄H₉)₃(CH₂CN)][BF₄].
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in anhydrous acetone.
-
Metathesis Reaction: To the stirred solution, add sodium tetrafluoroborate (1.1 eq.).
-
Reaction: Allow the mixture to stir at room temperature for 24 hours. A white precipitate of sodium chloride will form.
-
Filtration: Filter the reaction mixture through a pad of Celatom® to remove the precipitated NaCl. Wash the filter cake with a small amount of anhydrous acetone.
-
Solvent Removal: Combine the filtrates and remove the acetone using a rotary evaporator.
-
Workup: Dissolve the resulting residue in dichloromethane. Transfer the solution to a separatory funnel and wash with deionized water (3 x volume of the organic layer) to remove any remaining inorganic salts.
-
Isolation: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter to remove the drying agent.
-
Final Drying: Remove the dichloromethane using a rotary evaporator and dry the resulting ionic liquid under high vacuum at 60-70°C for at least 24 hours to remove any residual volatiles.
Protocol 2: Synthesis of Tributyl(cyanomethyl)phosphonium Bis(trifluoromethylsulfonyl)imide ([P(C₄H₉)₃(CH₂CN)][NTf₂])
This protocol describes the synthesis of a hydrophobic ionic liquid with high thermal stability.
Materials:
-
This compound (≥98%)
-
Lithium bis(trifluoromethylsulfonyl)imide (LiNTf₂, ≥99%)
-
Dichloromethane (anhydrous)
-
Deionized water
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
-
High-vacuum line
Experimental Workflow:
Figure 3: Workflow for the synthesis of [P(C₄H₉)₃(CH₂CN)][NTf₂].
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq.) and lithium bis(trifluoromethylsulfonyl)imide (1.05 eq.) in anhydrous dichloromethane.
-
Reaction: Stir the mixture at room temperature for 12 hours. A white precipitate of lithium chloride will form.
-
Filtration: Filter the reaction mixture to remove the precipitated LiCl.
-
Washing: Transfer the filtrate to a separatory funnel and wash thoroughly with deionized water (5 x volume of the organic layer) to remove any unreacted LiNTf₂ and other water-soluble impurities.
-
Isolation: Separate the organic layer.
-
Final Drying: Remove the dichloromethane using a rotary evaporator and dry the resulting ionic liquid under high vacuum at 80°C for 48 hours to ensure the complete removal of water and other volatile components.
Data Presentation: Physicochemical Properties
The choice of anion significantly influences the properties of the resulting ionic liquid. The following table summarizes key physicochemical properties of the precursor and the synthesized ionic liquids.
| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C₁₄H₂₉NPCl | 277.82 | 97 - 101 | White to off-white powder |
| [P(C₄H₉)₃(CH₂CN)][BF₄] | C₁₄H₂₉BF₄NP | 329.17 | < 25 (Room Temp. IL) | Colorless liquid |
| [P(C₄H₉)₃(CH₂CN)][NTf₂] | C₁₆H₂₉F₆N₂O₄PS₂ | 522.50 | < 25 (Room Temp. IL) | Colorless liquid |
Note: The melting points for the synthesized ionic liquids are expected to be below room temperature, classifying them as room temperature ionic liquids (RTILs). Exact values can be determined by differential scanning calorimetry (DSC).
Conclusion and Future Outlook
This compound is a highly effective and versatile precursor for the synthesis of a wide range of functionalized ionic liquids. The straightforward anion metathesis protocols detailed in this guide provide a reliable and efficient means of producing high-purity ionic liquids with tailored properties. The presence of the cyanomethyl group on the phosphonium cation offers a unique handle for further chemical modification and can impart desirable characteristics to the resulting ILs.
For researchers in drug development, the ability to fine-tune the properties of ionic liquids is of particular importance. These materials can be explored as novel solvents for poorly soluble active pharmaceutical ingredients (APIs), as components of drug delivery systems, or even as active pharmaceutical ingredients themselves.[4][5] The protocols and insights provided herein serve as a solid foundation for the exploration and application of tributyl(cyanomethyl)phosphonium-based ionic liquids in these and other cutting-edge areas of scientific research.
References
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- Study of the molecular interaction of a phosphonium-based ionic liquid within myo-inositol and non-steroidal anti-inflamm
- Novel Phosphonium-Based Ionic Liquid Electrolytes for Battery Applic
- PHOSPHONIUM-BASED IONIC LIQUIDS AND THEIR APPLICATION IN SEPARATION OF DYE FROM AQUEOUS SOLUTION. (n.d.). ARPN Journals. [Link]
- Applications of phosphonium-based ionic liquids in chemical processes. (2020).
- Physicochemical properties of phosphonium-based and ammonium-based protic ionic liquids. (n.d.).
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- Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems. (2023). PMC - NIH. [Link]
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- Tri-tert-butyl(n-alkyl)
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Application Notes & Protocols: A Researcher's Guide to Alkylation Reactions Using Tributyl(cyanomethyl)phosphonium Chloride
Introduction: The Strategic Value of Tributyl(cyanomethyl)phosphonium Chloride
In the landscape of modern organic synthesis, the pursuit of efficient and selective carbon-carbon and carbon-heteroatom bond formation is paramount. This compound, a quaternary phosphonium salt, has emerged as a highly versatile and valuable reagent in this endeavor.[1][2] While recognized as a phase transfer catalyst and a precursor in Wittig-type olefinations, its full potential is realized in its role as a linchpin for sophisticated alkylation strategies.[1][2][3]
This guide moves beyond a simple recitation of facts to provide a deep, mechanistically-grounded understanding of how to leverage this reagent. We will explore two primary, yet distinct, alkylation pathways:
-
Pathway A: Alkylation of the Derived Phosphorus Ylide: A classic C-C bond-forming strategy where the phosphonium salt serves as a precursor to a stabilized nucleophilic ylide, which is then alkylated.
-
Pathway B: Direct Alkylation of Heteroatom Nucleophiles: A powerful method where the phosphonium salt acts as an in-situ activating agent for alcohols, enabling their use as alkylating agents for amines and thiols.[4]
Understanding the causality behind each protocol is critical for troubleshooting, optimization, and extension to novel substrates—a hallmark of rigorous scientific practice.
Mandatory Safety & Handling Protocols
Scientific integrity begins with safety. This compound is a potent chemical with a significant hazard profile that demands respect and meticulous handling.
Hazard Summary:
-
Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1][3][5]
-
Irritation: Causes serious skin and eye irritation.[5]
Standard Operating Procedures (SOPs):
-
Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of dust or particulates.[5] For transfers of solid material, a closed system or a locally exhausted, ventilated balance enclosure is strongly recommended.
-
Personal Protective Equipment (PPE): At a minimum, wear nitrile gloves (double-gloving is advisable), a flame-resistant lab coat, and chemical splash goggles that form a seal around the eyes.[3][5]
-
Handling: Avoid all contact with skin, eyes, and clothing. After handling, wash hands and forearms thoroughly, even if gloves were worn.[5] Avoid creating dust during transfer.
-
Storage: The reagent is hygroscopic. Store the container tightly sealed in a cool, dry, and well-ventilated area, preferably within a desiccator under an inert atmosphere (e.g., Argon or Nitrogen).[5][6]
The Chemical Cornerstone: Ylide Generation
The most common application of this phosphonium salt begins with its conversion to the corresponding phosphorus ylide. This is a simple acid-base reaction where the proton on the carbon adjacent to the positively charged phosphorus is removed.
The presence of the electron-withdrawing nitrile (-C≡N) group is a critical feature. It stabilizes the resulting carbanion through resonance and inductive effects, thereby increasing the acidity of the α-proton. This stabilization means that extremely strong and pyrophoric bases like n-butyllithium are not always necessary; more manageable bases such as sodium hydride (NaH), potassium hexamethyldisilazide (KHMDS), or sodium ethoxide can be effective.[7] This is a significant practical advantage over non-stabilized ylides.
The deprotonation process to form the reactive ylide is depicted below.
Caption: Workflow for the synthesis of α-substituted phosphonium salts.
Step-by-Step Protocol
Objective: To synthesize (1-cyano-2-phenylethyl)tributylphosphonium bromide from this compound and benzyl bromide.
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzyl bromide (1.05 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Preparation: Under an inert atmosphere of Argon, add the this compound to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar.
-
Ylide Generation:
-
Add anhydrous THF via syringe and stir to dissolve the salt.
-
Cool the flask to 0 °C using an ice-water bath.
-
Carefully add the sodium hydride in small portions over 10 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and hydrogen gas evolution.
-
Stir the resulting slurry at 0 °C for 1 hour to ensure complete formation of the ylide. The mixture will typically become a clear, colored solution or a fine suspension.
-
-
Alkylation:
-
Add benzyl bromide dropwise to the cold ylide solution via syringe.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl to neutralize any remaining base.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product, a new phosphonium salt, can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Part B: Protocol for Intermolecular Alkylation of Amines with Alcohols
This advanced application bypasses the need for toxic alkyl halides by using stable, readily available alcohols as the alkyl source. The phosphonium salt functions as a potent activator of the alcohol's hydroxyl group. The seminal work on this transformation utilizes the corresponding phosphonium iodide, which generates an alkyl iodide in situ. [4]When using the chloride salt, the in-situ generation of an alkyl chloride is less favorable; therefore, this protocol is best understood as forming a highly reactive alkoxyphosphonium salt, which is then directly attacked by the nucleophile.
Proposed Mechanism of Activation and Alkylation
Sources
- 1. This compound | 82358-61-0 | TCI AMERICA [tcichemicals.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound - CD BioSustainable-Green Chemistry [sustainable-bio.com]
- 4. (Cyanomethyl)trialkylphosphonium Iodides: Eficient Reagents for the Intermolecular Alkylation of Amines with Alkohols in Solution and on Solid Phase [organic-chemistry.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. calpaclab.com [calpaclab.com]
- 7. Wittig Reaction [organic-chemistry.org]
Application Notes and Protocols: Nucleophilic Substitution Reactions Facilitated by Tributyl(cyanomethyl)phosphonium Chloride
Introduction: A Modern Catalyst for Challenging Syntheses
In the landscape of modern organic synthesis, the demand for efficient, selective, and robust catalytic systems is ever-present. Nucleophilic substitution reactions, a cornerstone of molecular construction, often face challenges when reactants are partitioned between immiscible aqueous and organic phases. Tributyl(cyanomethyl)phosphonium chloride emerges as a highly effective phase-transfer catalyst (PTC) designed to overcome these limitations.[1] This phosphonium salt demonstrates exceptional utility in facilitating reactions between ionic nucleophiles, which are typically water-soluble, and organic substrates residing in a non-polar medium.[1]
The lipophilic nature of the four alkyl chains on the phosphorus atom allows the cation to shuttle nucleophilic anions from the aqueous phase into the organic phase, thereby enabling reactions to proceed under mild conditions with enhanced rates and yields.[1] Compared to their quaternary ammonium counterparts, phosphonium salts like this compound offer superior thermal and chemical stability, making them the catalysts of choice for reactions requiring elevated temperatures or strongly basic conditions.[2]
These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the effective use of this compound in nucleophilic substitution reactions. We will delve into the mechanistic underpinnings of its catalytic activity, provide detailed, field-proven protocols for key transformations, and offer practical guidance for troubleshooting and optimizing reaction outcomes.
Physicochemical Properties
| Property | Value |
| Synonyms | (Cyanomethyl)tributylphosphonium chloride |
| CAS Number | 82358-61-0 |
| Molecular Formula | C₁₄H₂₉NPCl |
| Molecular Weight | 277.82 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 97 - 101 °C |
| Purity | ≥ 98% |
Mechanism of Action: Phase-Transfer Catalysis (PTC)
The efficacy of this compound lies in its function as a phase-transfer catalyst. The catalytic cycle can be understood through the following key steps:
-
Anion Exchange: In the aqueous phase, the phosphonium chloride ([P]⁺Cl⁻) exchanges its chloride anion for the nucleophile (Nu⁻) present as a salt (e.g., NaNu). This forms a lipophilic ion pair, [P]⁺Nu⁻.
-
Phase Transfer: The newly formed ion pair, now soluble in the organic phase due to the tributyl groups, migrates across the aqueous-organic interface.
-
Nucleophilic Substitution: In the organic phase, the "naked" and highly reactive nucleophile attacks the organic substrate (R-X), leading to the formation of the desired product (R-Nu) and regenerating the phosphonium salt, now paired with the leaving group ([P]⁺X⁻).
-
Catalyst Regeneration: The phosphonium salt-leaving group ion pair ([P]⁺X⁻) migrates back to the aqueous phase, where the leaving group anion (X⁻) is exchanged for another nucleophile anion (Nu⁻), thus completing the catalytic cycle.
Caption: Catalytic cycle of phase-transfer catalysis.
Application & Protocols
Representative Application: Nucleophilic Cyanation of Alkyl Halides
A prominent application of this compound is in the synthesis of nitriles via the nucleophilic substitution of alkyl halides with a cyanide source. This transformation is pivotal in the synthesis of pharmaceuticals and agrochemicals.
Protocol 1: Synthesis of Benzyl Cyanide from Benzyl Chloride
This protocol details the synthesis of benzyl cyanide from benzyl chloride using sodium cyanide as the nucleophile, facilitated by this compound.
Materials:
-
Benzyl chloride
-
Sodium cyanide (NaCN)
-
This compound
-
Toluene
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine benzyl chloride (10 mmol, 1.0 equiv.), sodium cyanide (15 mmol, 1.5 equiv.), and this compound (0.5 mmol, 5 mol%).
-
Solvent Addition: Add 20 mL of toluene and 10 mL of deionized water to the flask to create a biphasic system.
-
Reaction Conditions: Heat the mixture to 80 °C with vigorous stirring to ensure efficient mixing of the two phases. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Wash the organic layer sequentially with 15 mL of deionized water, 15 mL of saturated aqueous NaHCO₃ solution, and 15 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude benzyl cyanide.
-
-
Purification: The crude product can be purified by vacuum distillation to yield pure benzyl cyanide.
Caption: Experimental workflow for benzyl cyanide synthesis.
Substrate Scope and Expected Yields
The following table summarizes the expected yields for the cyanation of various alkyl halides using the general protocol described above. Reaction times may vary depending on the reactivity of the substrate.
| Substrate | Leaving Group | Product | Typical Reaction Time (h) | Typical Yield (%) |
| Benzyl Chloride | Cl | Benzyl Cyanide | 4-6 | 90-95 |
| 1-Bromooctane | Br | 1-Cyanooctane | 6-8 | 85-90 |
| 1-Iodobutane | I | 1-Cyanobutane | 3-5 | 92-97 |
| 4-Nitrobenzyl Bromide | Br | 4-Nitrobenzyl Cyanide | 2-4 | >95 |
| Benzyl Bromide | Br | Benzyl Cyanide | 2-3 | >95 |
Note: Yields are based on literature for similar phase-transfer catalyzed cyanations and are representative. Actual yields may vary based on experimental conditions.
Troubleshooting and Practical Considerations
-
Low Reaction Rate:
-
Insufficient Mixing: Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases.
-
Catalyst Inactivity: Ensure the catalyst has not been degraded by improper storage. Store in a cool, dry place.
-
Poor Leaving Group: For substrates with less reactive leaving groups (e.g., chlorides), consider increasing the reaction temperature or using a co-catalyst like sodium iodide.
-
-
Side Reactions:
-
Hydrolysis of Nitrile: Prolonged reaction times at high temperatures in the presence of base can lead to hydrolysis of the nitrile product. Monitor the reaction closely and work up promptly upon completion.
-
Elimination Reactions: For secondary and tertiary alkyl halides, elimination can be a competing pathway. Use of milder bases or lower reaction temperatures may be necessary.
-
-
Catalyst Poisoning: Certain impurities in the reactants or solvents can poison the catalyst. Use of high-purity materials is recommended.
Safety Information
-
This compound is toxic if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.[3]
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling.[3]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Cyanide compounds are highly toxic. All procedures involving sodium cyanide must be performed with extreme caution in a well-ventilated fume hood. Have an appropriate cyanide poisoning antidote kit available and be familiar with its use.
Conclusion
This compound is a robust and versatile phase-transfer catalyst that offers significant advantages for conducting nucleophilic substitution reactions in biphasic systems. Its high thermal and chemical stability, coupled with its efficiency in transporting nucleophiles, enables high yields under relatively mild conditions. The protocols and data presented in these application notes provide a solid foundation for the successful implementation of this catalyst in a variety of synthetic applications, from small-scale research to process development.
References
- Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. International Journal of Innovative Research in Science, Engineering and Technology.
Sources
Application Notes and Protocols: Intramolecular Cyclization Reactions Involving Tributyl(cyanomethyl)phosphonium Chloride
Introduction: A Versatile Reagent for Carbon-Carbon Bond Formation in Cyclic Systems
Tributyl(cyanomethyl)phosphonium chloride is a versatile phosphonium salt that serves as a precursor to a stabilized phosphorus ylide. In the realm of organic synthesis, phosphorus ylides are renowned for their role in the Wittig reaction, a powerful method for the formation of carbon-carbon double bonds from carbonyl compounds.[1][2] While extensively used in intermolecular transformations, the intramolecular variant of the Wittig reaction offers an elegant and efficient strategy for the construction of cyclic and heterocyclic frameworks. These cyclic structures are pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials.[3][4]
This guide provides an in-depth exploration of the application of this compound in intramolecular cyclization reactions. We will delve into the mechanistic underpinnings of this transformation, present a detailed experimental protocol, and discuss the key parameters that influence reaction outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this methodology for the synthesis of complex cyclic molecules.
Mechanistic Insights: The Intramolecular Wittig Reaction
The intramolecular Wittig reaction hinges on the in-situ generation of a phosphorus ylide from its corresponding phosphonium salt, which then reacts with a carbonyl group (an aldehyde or a ketone) within the same molecule to form a cyclic alkene. The driving force for this reaction is the formation of the highly stable phosphine oxide byproduct.[1]
The ylide derived from this compound is a "stabilized" ylide. The presence of the electron-withdrawing nitrile group delocalizes the negative charge on the α-carbon, rendering the ylide less reactive than non-stabilized counterparts (e.g., those with alkyl substituents).[5] This stabilization has important implications for the reaction conditions and the stereochemical outcome of the olefination. Stabilized ylides generally favor the formation of the thermodynamically more stable (E)-alkene in intermolecular reactions.[1] In intramolecular cyclizations, the geometric constraints of the forming ring often play a more significant role in determining the geometry of the exocyclic double bond.
The overall process can be conceptualized in the following steps:
-
Phosphonium Salt Formation: The synthesis of the precursor for the intramolecular reaction typically involves the quaternization of a phosphine with a halo-substituted substrate that also contains a carbonyl group (or a protected precursor).
-
Ylide Generation: A base is used to deprotonate the α-carbon of the phosphonium salt, generating the nucleophilic phosphorus ylide. The choice of base is critical and depends on the acidity of the phosphonium salt. For stabilized ylides like the one derived from this compound, milder bases can often be employed.[5]
-
Intramolecular Nucleophilic Attack: The ylide's carbanion attacks the tethered carbonyl group, leading to the formation of a cyclic betaine intermediate.
-
Oxaphosphetane Formation and Decomposition: The betaine collapses to form a four-membered oxaphosphetane ring, which then undergoes a [2+2] cycloreversion to yield the cyclic alkene and tributylphosphine oxide.
Visualizing the Mechanism: A Generalized Intramolecular Wittig Cyclization
Caption: Generalized workflow of an intramolecular Wittig cyclization.
Experimental Protocol: Synthesis of a Cyclic α,β-Unsaturated Nitrile
This protocol describes a general procedure for the intramolecular cyclization of an ω-oxoalkylphosphonium salt to yield a cyclic α,β-unsaturated nitrile. The synthesis of the phosphonium salt precursor is a critical first step.
Part 1: Synthesis of the ω-Oxoalkyl(cyanomethyl)tributylphosphonium Chloride Precursor
This step involves a two-stage process: first, the preparation of an ω-oxo-alkyl halide, followed by its reaction with tributylphosphine and then chloroacetonitrile. A more direct, albeit potentially lower-yielding, approach would be the quaternization of this compound with an appropriate halo-ketone. For clarity, we will outline the synthesis from a commercially available halo-ketone.
Materials:
-
ω-Halo-ketone (e.g., 6-chloro-2-hexanone)
-
Tributylphosphine
-
Chloroacetonitrile
-
Anhydrous toluene or acetonitrile
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet, add the ω-halo-ketone (1.0 eq) and anhydrous toluene.
-
Add tributylphosphine (1.1 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Add chloroacetonitrile (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours. The formation of a precipitate (the phosphonium salt) may be observed.
-
If a precipitate forms, collect it by filtration, wash with cold, dry diethyl ether, and dry under vacuum. If no precipitate forms, concentrate the reaction mixture under reduced pressure and triturate the residue with diethyl ether to induce precipitation.
Part 2: Intramolecular Wittig Cyclization
Materials:
-
ω-Oxoalkyl(cyanomethyl)tributylphosphonium chloride (from Part 1)
-
Anhydrous solvent (e.g., THF, DMF)
-
Strong, non-nucleophilic base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK))
-
Inert atmosphere (Nitrogen or Argon)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., ethyl acetate, diethyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add the ω-oxoalkyl(cyanomethyl)tributylphosphonium chloride (1.0 eq) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the base (1.1 eq) portion-wise to the stirred suspension. For NaH, care should be taken due to hydrogen gas evolution. The formation of a colored solution (often yellow or orange) indicates the generation of the ylide.
-
After the addition of the base, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The reaction progress can be monitored by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).
Data Presentation: Representative Reaction Parameters and Yields
The success of the intramolecular Wittig cyclization is highly dependent on the substrate and reaction conditions. The table below provides a hypothetical summary of how different parameters can influence the reaction outcome.
| Entry | Ring Size | Carbonyl Group | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 5 | Aldehyde | NaH | THF | 25 | 2 | 75 |
| 2 | 6 | Aldehyde | t-BuOK | THF | 25 | 3 | 80 |
| 3 | 7 | Aldehyde | NaHMDS | DMF | 0 to 25 | 4 | 65 |
| 4 | 6 | Ketone | NaH | DMF | 50 | 6 | 55 |
| 5 | 5 | Ketone | t-BuOK | THF | 25 | 8 | 60 |
Note: These are illustrative examples. Actual yields will vary based on the specific substrate and experimental conditions. Reactions involving the formation of larger rings ( > 7 members) may require high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. Ketones are generally less reactive than aldehydes in Wittig reactions, which may necessitate more forcing conditions or result in lower yields.[2]
Visualization of the Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis of cyclic nitriles.
Troubleshooting and Key Considerations
-
Low Yields:
-
Inefficient Ylide Formation: Ensure the base is sufficiently strong and the reaction is performed under strictly anhydrous conditions. The phosphonium salt must be completely dry.
-
Intermolecular Reactions: For larger rings, consider using high-dilution techniques to minimize competing intermolecular reactions.
-
Steric Hindrance: Sterically hindered ketones may react sluggishly. Consider using a more reactive phosphine (though this deviates from the topic reagent) or alternative olefination methods like the Horner-Wadsworth-Emmons reaction.[2]
-
-
Side Reactions:
-
Epoxide Formation: While more common with sulfur ylides, under certain conditions, epoxide formation can be a competing pathway.
-
Enolization of the Carbonyl: The use of a strong base can lead to enolate formation, which is a non-productive pathway. Adding the base at low temperatures can mitigate this.
-
-
Reagent Purity: Tributylphosphine is susceptible to oxidation. Use of freshly distilled or high-purity reagent is recommended for optimal results. The phosphonium salt should be handled and stored in a dry environment.
Conclusion
The intramolecular Wittig reaction utilizing this compound represents a valuable synthetic tool for the construction of cyclic α,β-unsaturated nitriles. The stabilized nature of the corresponding ylide allows for controlled reactivity. Careful consideration of the substrate, reaction conditions, and purification techniques is paramount for achieving high yields and purity of the desired cyclic products. The protocols and insights provided herein are intended to serve as a foundational guide for researchers to explore and adapt this powerful cyclization strategy for their specific synthetic targets.
References
- One‐Pot Wittig Reactions in Aqueous Media: A Rapid and Environmentally Benign Synthesis of α,β‐Unsaturated Carboxylic Esters and Nitriles. (2025).
- Synthesis of olefins via a Wittig reaction mediated by triphenylarsine. (2017).
- The Wittig-cyclization procedure: acid promoted intramolecular formation of 3-C-branched-chain 3,6-anhydro furano sugars via 2'-oxopropylene deriv
- Selected examples of intramolecular Wittig reactions employing succinimide rings. (n.d.).
- Wittig Reaction. (n.d.). Organic Chemistry Portal. [Link]
- Cyanomethylenetrimethylphosphorane. (2025).
- Theoretical studies on the intramolecular cyclization of 2,4,6-t-Bu3C6H2P=C: and effects of conjugation between the P=C and aromatic moieties. (2014).
- Wittig reagents. (n.d.). Wikipedia. [Link]
- Diverse Cyclization Pathways Between Nitriles with Active α-Methylene Group and Ambiphilic 2-Pyridylselenyl Reagents Enabled by Reversible Covalent Bonding. (n.d.). MDPI. [Link]
- Aromatic Electrophilic Substitution vs. Intramolecular Wittig Reaction: Vinyltriphenylphosphonium Salt Mediated Synthesis of 4-Carboxyalkyl-8-formyl Coumarins. (n.d.). Organic Chemistry Portal. [Link]
- (Cyanomethyl)trialkylphosphonium Iodides: Efficient Reagents for the Intermolecular Alkylation of Amines with Alcohols in Solution and on Solid Phase. (2025).
- Wittig Reaction. (2023). Chemistry LibreTexts. [Link]
- Synthesis of 2,3,6,7-tetrahydro- and 2,3,4,5,6,7-hexahydro-1H-1,4-diazepines via a tandem Michael-type addition–intramolecular aza-Wittig sequence. (n.d.). Royal Society of Chemistry. [Link]
- Facile synthesis of 2-vinylindolines via a phosphine-mediated α-umpolung/Wittig olefination/cyclization cascade process. (n.d.). Royal Society of Chemistry. [Link]
- (3+2)‐Cyclization Reactions of Unsaturated Phosphonites with Aldehydes and Thioketones. (2023).
- One-Step Conversion of Alcohols into Nitriles with Simultaneous Two Carbon Chain Elongation. (Cyanomethyl)trimethylphosphonium Iodide as a Reagent with a Dual Mode of Action. (n.d.). Organic Chemistry Portal. [Link]
- Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. (n.d.). Walsh Medical Media. [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. Facile synthesis of 2-vinylindolines via a phosphine-mediated α-umpolung/Wittig olefination/cyclization cascade process - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Wittig reagents - Wikipedia [en.wikipedia.org]
Tributyl(cyanomethyl)phosphonium Chloride: A Versatile Tool in Advanced Materials Science
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of Tributyl(cyanomethyl)phosphonium chloride in materials science. With full editorial control, this document is structured to offer in-depth insights and field-proven protocols, moving beyond a simple recitation of facts to explain the underlying scientific principles and experimental rationale.
Introduction: Understanding this compound
This compound, a quaternary phosphonium salt, has emerged as a significant compound in the field of materials science. Its unique combination of properties, including its role as a phase transfer catalyst and its utility in the formation of ionic liquids, makes it a versatile tool for the development of advanced materials such as polymers and coatings.[1] This guide will delve into its primary applications, providing detailed protocols and explaining the scientific reasoning behind its use.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 82358-61-0 |
| Molecular Formula | C₁₄H₂₉ClNP |
| Molecular Weight | 277.81 g/mol |
| Appearance | White to almost white powder or crystal |
| Melting Point | 97.0 to 101.0 °C |
Data sourced from TCI Chemicals and PubChem.[2]
Core Application: Phase Transfer Catalysis in Polymer Synthesis
One of the most powerful applications of this compound is as a phase transfer catalyst (PTC).[1] In many polymerization reactions, the reactants are present in two immiscible phases, such as an aqueous phase and an organic phase. This phase separation creates a significant kinetic barrier, slowing down or even preventing the reaction.
This compound overcomes this barrier by facilitating the transport of reactive anions from the aqueous phase to the organic phase, where the polymerization occurs. The lipophilic butyl groups on the phosphonium cation render the salt soluble in the organic phase, while the positively charged phosphorus atom can pair with an anion from the aqueous phase.
Caption: Mechanism of phase transfer catalysis.
Application Note: Synthesis of High-Performance Polycarbonates
This compound can be effectively employed as a catalyst in the interfacial polymerization of bisphenols with phosgene derivatives to produce high-molecular-weight polycarbonates. The catalyst enhances the reaction rate and allows for milder reaction conditions, leading to a polymer with improved properties.
Protocol: Interfacial Polymerization of Bisphenol A
Materials:
-
Bisphenol A (BPA)
-
Phosgene (or a safer alternative like triphosgene)
-
Dichloromethane (organic solvent)
-
Sodium hydroxide (aqueous base)
-
This compound (catalyst)
-
Deionized water
Procedure:
-
Preparation of Aqueous Phase: Dissolve Bisphenol A and sodium hydroxide in deionized water.
-
Preparation of Organic Phase: Dissolve phosgene (or triphosgene) in dichloromethane.
-
Catalyst Addition: Add a catalytic amount (typically 0.1-1 mol% relative to BPA) of this compound to the organic phase.
-
Reaction Initiation: Vigorously stir the biphasic mixture. The phosphonium salt will transport the phenoxide anions from the aqueous phase to the organic phase to react with the phosgene.
-
Polymerization: Continue stirring at room temperature. The reaction progress can be monitored by the increase in viscosity of the organic phase.
-
Work-up: Once the desired molecular weight is achieved, separate the organic layer. Wash it with dilute acid and then with deionized water to remove the catalyst and any remaining base.
-
Polymer Isolation: Precipitate the polycarbonate by adding the organic solution to a non-solvent such as methanol. Filter and dry the polymer.
Advanced Application: Ionic Liquids for Energy Storage
This compound serves as a precursor for the synthesis of phosphonium-based ionic liquids, which are increasingly being investigated for applications in energy storage devices like batteries and supercapacitors.[1][3] These ionic liquids exhibit favorable properties such as low volatility, good thermal stability, and a wide electrochemical window, making them suitable as electrolytes.[4]
The cyanomethyl group can be chemically modified to introduce different functionalities, allowing for the tuning of the ionic liquid's properties to meet the specific demands of an electrochemical device.
Caption: Synthesis and application of phosphonium ionic liquids.
Application Note: Enhancing the Performance of Lithium-Ion Batteries
Phosphonium ionic liquids derived from this compound can be used as safer and more stable electrolytes in lithium-ion batteries compared to conventional organic carbonate-based electrolytes. Their non-flammable nature and high ionic conductivity contribute to improved battery safety and performance, especially at elevated temperatures.
Protocol: Preparation of a Phosphonium-Based Ionic Liquid Electrolyte
Materials:
-
This compound
-
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI)
-
Acetonitrile (solvent)
-
Deionized water
Procedure:
-
Dissolution: Dissolve this compound and an equimolar amount of LiTFSI in a minimal amount of deionized water.
-
Anion Exchange: A biphasic system will form, with the desired phosphonium TFSI ionic liquid as a separate phase. The chloride ions will remain in the aqueous phase with the lithium cations.
-
Separation and Washing: Separate the ionic liquid phase. Wash it multiple times with deionized water to remove any residual chloride ions. The absence of chloride can be confirmed by a silver nitrate test.
-
Drying: Dry the ionic liquid under high vacuum at an elevated temperature (e.g., 80-100 °C) for several hours to remove any traces of water and solvent.
-
Electrolyte Formulation: The purified ionic liquid can then be used as an electrolyte, either alone or in combination with a lithium salt (e.g., LiTFSI) and other additives, for the fabrication of a lithium-ion battery.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions. It is toxic if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[5]
Table 2: Hazard Information for this compound
| Hazard Statement | Description |
| H301 + H311 + H331 | Toxic if swallowed, in contact with skin or if inhaled |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
Data sourced from TCI Chemicals Safety Data Sheet.[5]
Recommended Personal Protective Equipment (PPE):
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Use in a well-ventilated area or with a local exhaust ventilation system.
-
Avoid breathing dust.
Handling and Storage:
-
Wash skin thoroughly after handling.
-
Store in a well-ventilated place and keep the container tightly closed.
-
Store locked up.
Conclusion
This compound is a highly versatile and valuable compound in the field of materials science. Its efficacy as a phase transfer catalyst enables the synthesis of high-performance polymers under mild conditions, while its role as a precursor to ionic liquids opens up new possibilities for the development of safer and more efficient energy storage devices. By understanding the underlying chemical principles and following the detailed protocols outlined in this guide, researchers can effectively harness the potential of this unique phosphonium salt in their own research and development endeavors.
References
- CD BioSustainable-Green Chemistry. (n.d.). This compound.
- PubChem. (n.d.). Tributyl(cyanomethyl)phosphanium chloride.
- MacFarlane, D. R., et al. (2022). Novel Phosphonium-Based Ionic Liquid Electrolytes for Battery Applications. Molecules, 27(15), 4733.
Sources
Application Notes and Protocols for Tributyl(cyanomethyl)phosphonium chloride in Advanced Organic Synthesis
Abstract
This technical guide provides detailed application notes and experimental protocols for the versatile phosphonium salt, Tributyl(cyanomethyl)phosphonium chloride (TCM-PC). Primarily targeting researchers, scientists, and professionals in drug development and fine chemical synthesis, this document elucidates the practical aspects of dosing, reaction time, and mechanistic considerations. We delve into its application in olefination reactions for the synthesis of α,β-unsaturated nitriles via a Horner-Wadsworth-Emmons (HWE) type mechanism and its utility as a robust phase-transfer catalyst (PTC) for alkylation reactions. Each protocol is designed to be a self-validating system, with in-depth explanations of the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Introduction and Chemical Profile
This compound, with CAS number 82358-61-0, is a quaternary phosphonium salt recognized for its utility as a reagent in organic synthesis.[1] Its structure, featuring a cyanomethyl group, imparts unique reactivity, particularly in the formation of stabilized ylides for olefination reactions. The tributyl phosphine moiety confers solubility in a range of organic solvents, making it a versatile tool in the synthetic chemist's arsenal. Beyond its role in carbon-carbon bond formation, TCM-PC is an effective phase-transfer catalyst, facilitating reactions between immiscible phases by transporting ionic species.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 82358-61-0 | |
| Molecular Formula | C₁₄H₂₉ClNP | |
| Molecular Weight | 277.82 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 97-101 °C | |
| Purity | ≥98% |
Safety Precautions: this compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Application I: Synthesis of α,β-Unsaturated Nitriles via Horner-Wadsworth-Emmons Olefination
The cyanomethyl group of TCM-PC allows for the generation of a stabilized phosphorus ylide, which is a key intermediate in the Horner-Wadsworth-Emmons (HWE) reaction. This reaction is a powerful method for the synthesis of alkenes, and in this case, provides a direct route to α,β-unsaturated nitriles, which are valuable precursors in medicinal chemistry and materials science. The HWE reaction generally favors the formation of the (E)-alkene.[2][3]
Mechanistic Rationale
The reaction proceeds through two key stages:
-
Ylide Formation: The acidic proton on the carbon adjacent to the phosphonium center is abstracted by a strong base to form the cyanomethylide. The choice of base is critical and depends on the desired reactivity and substrate tolerance.
-
Olefination: The nucleophilic ylide attacks the carbonyl carbon of an aldehyde or ketone, leading to the formation of an oxaphosphetane intermediate. This intermediate then collapses to form the alkene and tributylphosphine oxide. The water-solubility of the phosphine oxide byproduct simplifies purification compared to traditional Wittig reactions.
Detailed Experimental Protocol
This protocol describes the synthesis of (E)-cinnamonitrile from benzaldehyde as a representative example.
Materials:
-
This compound (TCM-PC)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Ylide Generation (In situ):
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 equivalents, e.g., 44 mg of a 60% dispersion for a 1 mmol reaction scale).
-
Wash the NaH with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, and then carefully remove the hexanes via cannula.
-
Add anhydrous THF (5 mL per mmol of NaH).
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF (5 mL per mmol).
-
Slowly add the TCM-PC solution to the stirred NaH suspension at 0 °C (ice bath).
-
Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is often accompanied by the evolution of hydrogen gas and a color change.
-
-
Olefination Reaction:
-
Cool the ylide solution to 0 °C.
-
Add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF (2 mL per mmol) dropwise over 10-15 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and add ethyl acetate.
-
Separate the layers and extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure (E)-cinnamonitrile.
-
Table 2: Dosing and Reaction Time Guidelines for HWE Olefination
| Parameter | Guideline | Rationale |
| TCM-PC:Aldehyde Ratio | 1.0 - 1.2 equivalents | A slight excess of the phosphonium salt can ensure complete conversion of the aldehyde. |
| Base:TCM-PC Ratio | 1.0 - 1.1 equivalents | Ensures complete deprotonation to form the ylide without a large excess of a highly reactive base. |
| Reaction Temperature | 0 °C to Room Temperature | Ylide formation is often initiated at a lower temperature for better control, while the olefination can proceed at room temperature. |
| Reaction Time | 4 - 12 hours | Dependent on the reactivity of the aldehyde. Monitoring by TLC is recommended for optimization. |
Application II: Phase-Transfer Catalysis for Alkylation Reactions
As a quaternary phosphonium salt, TCM-PC is an effective phase-transfer catalyst (PTC). It facilitates the transfer of an anionic nucleophile from an aqueous or solid phase into an organic phase where it can react with an electrophilic substrate. Phosphonium salts often exhibit higher thermal stability compared to their ammonium counterparts.
Mechanistic Principles
In a typical solid-liquid or liquid-liquid PTC system, the phosphonium cation pairs with the nucleophilic anion, forming a lipophilic ion pair. This ion pair is soluble in the organic phase, allowing the nucleophile to react with the organic-soluble electrophile. The phosphonium cation then returns to the aqueous/solid phase to repeat the cycle.
Detailed Experimental Protocol
This protocol outlines the C-alkylation of diethyl malonate with benzyl bromide, a classic example of a PTC reaction.
Materials:
-
This compound (TCM-PC)
-
Diethyl malonate
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous powder
-
Toluene
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add diethyl malonate (1.0 equivalent), potassium carbonate (2.0 equivalents), and this compound (0.05 - 0.10 equivalents, i.e., 5-10 mol%).
-
Add toluene as the solvent (5-10 mL per mmol of diethyl malonate).
-
Stir the suspension vigorously.
-
-
Alkylation:
-
Add benzyl bromide (1.05 equivalents) to the stirred suspension.
-
Heat the reaction mixture to 60-80 °C and maintain vigorous stirring. The reaction progress can be monitored by TLC or GC-MS. Reaction times typically range from 2 to 8 hours.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium salts and wash the filter cake with toluene.
-
Transfer the filtrate to a separatory funnel and wash with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by vacuum distillation or column chromatography if necessary.
-
Table 3: Dosing and Reaction Time Guidelines for Phase-Transfer Catalyzed Alkylation
| Parameter | Guideline | Rationale |
| Catalyst Loading | 1 - 10 mol% | A catalytic amount is sufficient. Higher loadings can increase the reaction rate but may not be cost-effective. |
| Base | Solid K₂CO₃ or aqueous NaOH/KOH | Solid-liquid PTC is often cleaner. The choice of base depends on the acidity of the pronucleophile. |
| Stirring Rate | Vigorous | High agitation is crucial to maximize the interfacial area between the phases, which is critical for efficient catalysis. |
| Reaction Temperature | Room Temperature to 80 °C | Higher temperatures generally increase the reaction rate, but should be optimized to minimize side reactions. |
| Reaction Time | 2 - 24 hours | Highly dependent on the reactivity of the electrophile and nucleophile. |
Conclusion
This compound is a highly effective and versatile reagent in modern organic synthesis. Its application in the Horner-Wadsworth-Emmons reaction provides a reliable route to α,β-unsaturated nitriles, while its performance as a phase-transfer catalyst offers a practical solution for conducting reactions in heterogeneous systems. The protocols and guidelines presented herein are intended to serve as a robust starting point for researchers, enabling the efficient and rational application of this valuable synthetic tool.
References
- NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction.
- Wikipedia. (2023). Horner–Wadsworth–Emmons reaction.
- D'hooghe, M., & De Kimpe, N. (2015). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Current Organic Chemistry, 19(1), 2-22.
- Boutureira, O., & Postigo, A. (2015). Convenient Procedure of Horner–Wadsworth–Emmons Olefination for the Synthesis of Simple and Functionalized α,β-Unsaturated Nitriles. Synthesis, 47(15), 2181-2192.
- MDPI. (2021). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. Molecules, 26(16), 4987.
- PTC Organics, Inc. (n.d.). Industrial Phase-Transfer Catalysis.
Sources
Application Notes & Protocols: A Guide to Solvent Selection for Reactions with Tributyl(cyanomethyl)phosphonium Chloride
Abstract
Tributyl(cyanomethyl)phosphonium chloride is a versatile phosphonium salt primarily utilized as a Wittig reagent for the synthesis of α,β-unsaturated nitriles.[1] Its efficacy and the stereochemical outcome of the olefination reaction are profoundly influenced by the choice of solvent. This guide provides an in-depth analysis of the critical factors governing solvent selection, offering a framework for optimizing reaction conditions. We will explore the interplay between solvent properties and the distinct stages of the Wittig reaction—ylide formation, carbonyl addition, and product workup—to empower researchers in drug development and organic synthesis to make informed, effective decisions.
Foundational Principles: Understanding the Reagent and Reaction
This compound serves as the precursor to a stabilized phosphorus ylide. The presence of the electron-withdrawing nitrile group on the α-carbon delocalizes the negative charge of the ylide, rendering it more stable, less reactive, and generally more selective than unstabilized ylides.[2][3] This stability is the cornerstone of its synthetic utility, typically favoring the formation of the thermodynamically more stable (E)-alkene.[3]
The overall transformation, the Wittig reaction, proceeds through two key phases, each with unique solvent demands:
-
Ylide Formation: The phosphonium salt is deprotonated by a base to form the nucleophilic ylide.
-
Olefination: The ylide attacks an aldehyde or ketone, proceeding through a transient oxaphosphetane intermediate to yield the final alkene and tributylphosphine oxide as a byproduct.[4][5]
The selection of a solvent is not a passive choice but an active parameter that dictates the solubility of reactants, the efficacy of the base, the reaction kinetics, and the final stereochemical outcome.
Figure 1: A conceptual workflow of the Wittig reaction using this compound, highlighting the two principal phases.
The Causality of Solvent Choice: A Three-Pillar Framework
The optimal solvent or solvent system must address three fundamental challenges: solubility disparities, the requirements for deprotonation, and the influence on reaction stereoselectivity.
Pillar I: Managing Solubility
The Wittig reaction brings together components of vastly different polarities:
-
Phosphonium Salt: An ionic salt, generally soluble in polar solvents.[6]
-
Aldehyde/Ketone: Typically a nonpolar or moderately polar organic compound.
-
Base: Can range from organometallics soluble in ethers to inorganic hydroxides soluble in water.
-
Alkene Product: Usually nonpolar and soluble in organic solvents.[6]
This creates a classic dilemma. A single solvent may not be capable of dissolving all components effectively. This leads to two primary strategies:
-
Homogeneous System: Utilize a solvent that offers a compromise, such as Tetrahydrofuran (THF) . THF is a polar aprotic solvent capable of dissolving many organic compounds and, to a sufficient extent, suspending the phosphonium salt for reaction, especially with strong, ether-soluble bases like n-butyllithium (n-BuLi).[3][7]
-
Biphasic System (Phase-Transfer Catalysis): Employ two immiscible solvents, such as Dichloromethane (DCM) and Water .[6] The aldehyde resides in the organic DCM layer, while a base like sodium hydroxide is in the aqueous layer. The phosphonium salt, possessing amphiphilic character, can shuttle between phases, acting as its own phase-transfer catalyst to facilitate the reaction.[6][8]
Pillar II: Enabling Ylide Formation
The acidity of the α-protons on the phosphonium salt dictates the required base strength. For a stabilized salt like this compound, the protons are sufficiently acidic that moderately strong bases can be effective. The solvent must be compatible with the chosen base.
-
Strong, Non-nucleophilic Bases (e.g., NaH, n-BuLi): These bases demand anhydrous, aprotic solvents like THF , Diethyl Ether , or Toluene . Any protic solvent (e.g., water, alcohols) would be instantly quenched. These systems offer fast, irreversible ylide formation but require stringent anhydrous and inert atmosphere techniques.
-
Inorganic Bases (e.g., NaOH, K₂CO₃): These are typically used in biphasic systems (e.g., DCM/H₂O ) or in polar aprotic solvents like DMF where they have some solubility. This approach avoids the need for pyrophoric reagents but may result in slower reaction times.
Pillar III: Influencing Stereoselectivity and Rate
For stabilized ylides, the formation of the oxaphosphetane intermediate is often reversible. The reaction, therefore, tends toward thermodynamic control, favoring the more stable (E)-alkene. Solvent polarity plays a key role in this equilibrium.
-
Nonpolar Solvents (e.g., Toluene, Benzene): These solvents can enhance E-selectivity. The less-polar environment promotes the kinetic pathway that leads to the trans-configured intermediate, minimizing steric hindrance.[2]
-
Polar Aprotic Solvents (e.g., DMF, Acetonitrile): While often leading to faster reaction rates by solvating ionic intermediates, they can sometimes decrease stereoselectivity by stabilizing all transition states, potentially allowing for more equilibration between intermediates.[2]
The following decision logic can guide the initial solvent selection process.
Figure 2: A decision tree for initial solvent selection based on reaction parameters.
Data-Driven Solvent Comparison
The table below summarizes the properties of common solvents and their applicability to reactions involving this compound.
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (ε) | Application Notes & Rationale |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 7.6 | Workhorse Solvent: Good for homogeneous reactions with strong bases (n-BuLi, NaH). Requires rigorous drying. Its moderate polarity dissolves many aldehydes and suspends the phosphonium salt effectively.[7] |
| Dichloromethane (DCM) | CH₂Cl₂ | 40 | 9.1 | Biphasic Standard: Excellent choice for phase-transfer conditions with aqueous bases (NaOH). Its high density simplifies layer separation during workup. Its low boiling point allows for easy removal post-reaction.[6] |
| Toluene | C₇H₈ | 111 | 2.4 | High E-Selectivity: A nonpolar choice that often enhances the formation of the (E)-alkene.[2] Its high boiling point is useful for reactions requiring heat. Can be used in both homogeneous (with strong bases) and biphasic systems. |
| Acetonitrile (ACN) | CH₃CN | 82 | 37.5 | Polar Aprotic Option: Can dissolve the phosphonium salt well. Often used in specialized applications where high polarity is required to facilitate reaction with challenging substrates. May require careful optimization to maintain stereoselectivity. |
| Dimethylformamide (DMF) | C₃H₇NO | 153 | 36.7 | High Polarity & High BP: Similar to ACN, it is a highly polar aprotic solvent that can accelerate reaction rates. However, its high boiling point can complicate product isolation. Its use can sometimes lead to reduced stereoselectivity.[3] |
Validated Experimental Protocols
The following protocols provide self-validating, step-by-step methodologies for common scenarios.
Protocol 1: Homogeneous Wittig Reaction in THF with Sodium Hydride
-
Objective: To synthesize an (E)-α,β-unsaturated nitrile from an aldehyde under anhydrous conditions, maximizing stereoselectivity.
-
Rationale: This protocol uses a strong base (NaH) in a nonpolar aprotic solvent (THF) to ensure rapid and complete ylide formation. This method is ideal for base-sensitive substrates and when high E-selectivity is paramount.
Methodology:
-
Preparation: Under an inert atmosphere of Argon or Nitrogen, add this compound (1.1 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and septum.
-
Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration relative to the phosphonium salt) via cannula or syringe. Stir to form a suspension.
-
Ylide Formation: Cool the suspension to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq.) portion-wise.
-
Causality Check: Effervescence (H₂ gas) should be observed. The reaction is often accompanied by the formation of a characteristic color (e.g., yellow, orange) indicating ylide formation. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
-
Carbonyl Addition: Dissolve the aldehyde (1.0 eq.) in a small volume of anhydrous THF. Cool the ylide solution back to 0 °C and add the aldehyde solution dropwise via syringe over 15-20 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours.
-
Validation Point: Monitor reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the aldehyde starting material.
-
-
Quenching & Workup: Once complete, cool the reaction to 0 °C and cautiously quench by slow, dropwise addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel, add diethyl ether and water.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product contains the desired alkene and tributylphosphine oxide. The nonpolar alkene can be purified from the more polar phosphine oxide byproduct via flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient).
Protocol 2: Biphasic Wittig Reaction in DCM/H₂O
-
Objective: To perform the olefination using a robust, operationally simple protocol that avoids pyrophoric or water-sensitive reagents.
-
Rationale: This method leverages a phase-transfer system, which is highly convenient for larger-scale synthesis and for reactants with significant polarity differences.[6] Vigorous stirring is essential to maximize the interfacial area for the reaction.
Methodology:
-
Setup: To a round-bottom flask, add this compound (1.2 equivalents), the aldehyde (1.0 eq.), and Dichloromethane (DCM, approx. 0.2 M). Stir to dissolve/suspend the reactants.
-
Base Addition: Add an equal volume of 50% w/v aqueous sodium hydroxide (NaOH) solution.
-
Reaction: Equip the flask with a condenser and stir the biphasic mixture vigorously at room temperature for 4-24 hours. The mechanical stirring must be fast enough to create a vortex and ensure efficient mixing of the two phases.
-
Validation Point: Monitor the reaction by TLC (spotting from the organic layer) for the disappearance of the aldehyde.
-
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Dilute with additional DCM and water.
-
Extraction: Separate the layers. Extract the aqueous layer twice with DCM.
-
Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography as described in Protocol 1 to isolate the α,β-unsaturated nitrile from the tributylphosphine oxide byproduct.
References
- Chem-Impex. (n.d.). This compound. Retrieved from Chem-Impex website. [https://www.chemimpex.com/products/tributyl-cyanomethyl-phosphonium-chloride-cas-82358-61-0]
- Benchchem. (n.d.). (Cyanomethyl)triphenylphosphonium chloride | 4336-70-3. Retrieved from Benchchem website. [https://www.benchchem.com/product/4336-70-3]
- University of the West Indies. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from UWI Department of Chemistry website. [https://www.chem.uwi.edu/lab_manuals/c21j/c21jexp1.pdf]
- TCI Chemicals. (n.d.). Olefination. Retrieved from TCI Chemicals website. [https://www.tcichemicals.
- Pandolfi, E., et al. (2003). Solvent Effect in the Wittig Reaction Under Boden's Conditions. Synthetic Communications, 33(13), 2187-2194. Retrieved from ResearchGate. [https://www.researchgate.net/publication/233010419_Solvent_Effect_in_the_Wittig_Reaction_Under_Boden's_Conditions]
- Sigma-Aldrich. (n.d.). (Cyanomethyl)triphenylphosphonium chloride 98%. Retrieved from Sigma-Aldrich website. [https://www.sigmaaldrich.com/US/en/product/aldrich/464937]
- TCI AMERICA. (n.d.). This compound. Retrieved from TCI AMERICA website. [https://www.tcichemicals.com/US/en/p/C1442]
- PubChem. (n.d.). Tributyl(cyanomethyl)phosphanium chloride. Retrieved from PubChem website. [https://pubchem.ncbi.nlm.nih.gov/compound/11594300]
- CD BioSustainable-Green Chemistry. (n.d.). This compound. Retrieved from CD BioSustainable website. [https://www.cdbiosustainable.com/products/tributyl-cyanomethyl-phosphonium-chloride-if-0430.html]
- Roy, S., et al. (2018). Synthesis of α,β-unsaturated Epoxy Ketones Utilizing a Bifunctional Sulfonium/Phosphonium Ylide. RSC Advances. Retrieved from RSC Publishing. [https://pubs.rsc.org/en/content/articlelanding/2018/ra/c8ra05543a]
- University of Wisconsin-Madison. (n.d.). A Solvent Free Wittig Reaction. Retrieved from UW-Madison Chemistry Department website. [https://www.chem.wisc.edu/deptfiles/OrgLab/manuals/236_manual/27-SolventFreeWittig.pdf]
- Shafiq, M., et al. (2008). (Cyanomethyl)triphenylphosphonium chloride. Acta Crystallographica Section E: Structure Reports Online, E64, o2213. Retrieved from ResearchGate. [https://www.researchgate.net/publication/23110292_Cyanomethyltriphenylphosphonium_chloride]
- ResearchGate. (n.d.). Synthesis of Phosphonium Ylides. Retrieved from ResearchGate. [https://www.researchgate.
- TCI Chemicals. (n.d.). This compound. Product Page. [https://www.tcichemicals.com/US/en/p/C1442]
- CymitQuimica. (n.d.). (Cyanomethyl)triphenylphosphonium Chloride. Retrieved from CymitQuimica website. [https://www.cymitquimica.com/en/p-3b-c1739-cyanomethyl-triphenylphosphonium-chloride]
- CP Lab Safety. (n.d.). This compound, min 98% (T), 10 grams. Retrieved from CP Lab Safety website. [https://www.cplabsafety.com/tributyl-cyanomethyl-phosphonium-chloride-min-98-t-10-grams.html]
- Wikipedia. (n.d.). Wittig reaction. Retrieved from Wikipedia. [https://en.wikipedia.org/wiki/Wittig_reaction]
- ResearchGate. (n.d.). Preparation of Stabilized Phosphorus Ylides via Multicomponent Reactions and Their Synthetic Applications. Retrieved from ResearchGate. [https://www.researchgate.
- CoLab. (2023). Synthesis of Phosphonium Ylides. Retrieved from CoLab website. [https://colab.ws/articles/synthesis-of-phosphonium-ylides-1694781358316x943784136979644400]
- Zaragoza, F. (2001). (Cyanomethyl)trialkylphosphonium Iodides: Efficient Reagents for the Intermolecular Alkylation of Amines with Alcohols in Solution and on Solid Phase. Journal of Organic Chemistry. Retrieved from ResearchGate. [https://www.researchgate.net/publication/250165707_Cyanomethyltrialkylphosphonium_Iodides_Efficient_Reagents_for_the_Intermolecular_Alkylation_of_Amines_with_Alcohols_in_Solution_and_on_Solid_Phase]
- Cadogan, J. I. G., & Ward, R. S. (Eds.). (1996). Phosphorus Ylides. CRC Press.
- Master Organic Chemistry. (2018). Wittig Reaction – Examples and Mechanism. Retrieved from Master Organic Chemistry website. [https://www.masterorganicchemistry.com/2018/02/06/wittig-reaction-examples-and-mechanism/]
- Organic Chemistry Portal. (2002). One-Step Conversion of Alcohols into Nitriles with Simultaneous Two Carbon Chain Elongation. Retrieved from Organic Chemistry Portal. [https://www.organic-chemistry.org/abstracts/lit2/136.shtm]
- ResearchGate. (n.d.). General synthetic protocol for Wittig olefination using PS‐PPh3. Retrieved from ResearchGate. [https://www.researchgate.net/figure/General-synthetic-protocol-for-Wittig-olefination-using-PS-PPh3-1-to-access-stilbene-2_fig1_328904639]
Sources
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with Tributyl(cyanomethyl)phosphonium chloride
Welcome to the technical support center for Tributyl(cyanomethyl)phosphonium chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you maximize your reaction yields and achieve desired stereoselectivity when using this versatile olefination reagent.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about this compound and its application in olefination reactions.
Q1: What type of reagent is this compound and for what reaction is it primarily used?
This compound is a phosphonium salt used as a precursor for a Wittig reagent. Its primary application is in the Wittig reaction to convert aldehydes and ketones into α,β-unsaturated nitriles (also known as alkenyl cyanides).[1][2] The reaction involves the formation of a phosphorus ylide, which then reacts with a carbonyl compound to form a carbon-carbon double bond.
Q2: How does the cyanomethyl group affect the reactivity of the corresponding Wittig reagent?
The cyanomethyl group (-CH₂CN) contains an electron-withdrawing nitrile (-CN) group. When the phosphonium salt is deprotonated to form the ylide (tributyl(cyanomethylene)phosphorane), this nitrile group stabilizes the negative charge on the adjacent carbon through resonance and inductive effects.[2] This classifies it as a "stabilized ylide." This stabilization has three major consequences:
-
Reduced Reactivity: Stabilized ylides are less nucleophilic and less basic than their non-stabilized counterparts (e.g., those with simple alkyl groups).[2] While they react well with aldehydes, they may exhibit low reactivity or fail to react with sterically hindered or less electrophilic ketones.[3]
-
Milder Base Requirements: Due to the increased acidity of the α-proton, weaker bases can be used for deprotonation compared to the strong bases (like n-BuLi) required for non-stabilized ylides.[2]
-
Stereoselectivity: Reactions with stabilized ylides typically favor the formation of the thermodynamically more stable (E)-alkene.[2][3][4]
Q3: What are the main advantages of using a phosphonium salt like this over other olefination methods?
The Wittig reaction offers the significant advantage of forming a double bond at a precisely defined location, which is a common challenge in elimination reactions that can yield mixtures of isomers.[5] However, for stabilized ylides like the one derived from this compound, a key alternative is the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction often provides superior (E)-selectivity and a major practical advantage: its byproduct is a water-soluble phosphate ester, which is much easier to remove during workup than the triphenylphosphine oxide generated in many Wittig reactions.[3][6]
Section 2: Troubleshooting Guide - Low Yield & Poor Selectivity
This section provides a structured approach to diagnosing and resolving common issues encountered during olefination reactions with this compound.
Issue 1: Low or No Conversion of Starting Material (Aldehyde/Ketone)
Q: I've mixed my phosphonium salt, base, and carbonyl compound, but TLC analysis shows mostly unreacted starting material. What could be the problem?
This is a common issue that can often be traced back to inefficient ylide formation or insufficient reactivity of the ylide with the carbonyl substrate.
Troubleshooting Workflow: Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
Detailed Analysis & Solutions:
-
Ylide Formation is Incomplete:
-
Inappropriate Base: The pKa of the α-proton in cyanomethylphosphonium salts is significantly lower than in simple alkylphosphonium salts. However, a sufficiently strong base is still required. While weak bases like carbonates may work in some cases, they are often insufficient.
-
Recommendation: Use moderately strong bases such as Sodium Hydride (NaH), Sodium Hexamethyldisilazide (NaHMDS), or Potassium tert-butoxide (KOtBu). For difficult cases, stronger bases like n-Butyllithium (n-BuLi) can be used, but be mindful of potential side reactions and the effect of lithium salts on stereoselectivity.[2]
-
-
Presence of Moisture: Phosphorus ylides are strong bases and are readily protonated by water.[7] Any moisture in the reaction will quench the ylide as it forms.
-
Recommendation: Ensure all glassware is rigorously dried (flame-dried or oven-dried) and use anhydrous solvents. Perform the reaction under an inert atmosphere (Nitrogen or Argon).
-
-
-
Low Ylide Reactivity:
-
Unreactive Carbonyl: As a stabilized ylide, tributyl(cyanomethylene)phosphorane may not be reactive enough for certain ketones, particularly those that are sterically hindered or electron-rich.
-
Recommendation: For ketones, the Horner-Wadsworth-Emmons (HWE) reaction using diethyl cyanomethylphosphonate is often a more effective alternative.[3][6] The corresponding phosphonate carbanion is more nucleophilic.[3] If you must proceed with the Wittig reaction, increasing the reaction temperature may help drive the reaction forward.
-
-
Solvent Choice: The choice of solvent can influence the solubility of the reagents and the stability of intermediates.
-
Recommendation: Aprotic polar solvents like Tetrahydrofuran (THF), Dimethylformamide (DMF), or Acetonitrile are generally effective. A study on a one-pot synthesis of α,β-unsaturated nitriles from alcohols found a 1:1 mixture of acetonitrile and formamide to be optimal.[1]
-
-
Issue 2: Poor (E/Z) Stereoselectivity
Q: My reaction works, but I am getting a mixture of (E) and (Z) isomers. How can I improve the selectivity for the (E)-alkene?
While stabilized ylides inherently favor the (E)-isomer, several factors can erode this selectivity. The mechanism for stabilized ylides is generally considered to be under thermodynamic control, where the initial steps are reversible, allowing the system to settle into the lowest energy pathway leading to the more stable trans (E) product.[2][8]
Factors Influencing E/Z Selectivity
| Factor | Impact on Selectivity | Recommendation |
| Base/Counterion | Lithium-based strong bases (e.g., n-BuLi) can form lithium salts (LiCl, LiBr) as byproducts. Lithium cations can coordinate to the betaine intermediate, disrupting the reversibility that favors (E)-alkene formation.[2] | Use sodium- or potassium-based bases (e.g., NaH, KHMDS, KOtBu) to create "salt-free" conditions that strongly favor the (E)-isomer. |
| Solvent Polarity | The polarity of the solvent can influence the stability of the transition states leading to the (E) and (Z) isomers. In some cases, nonpolar solvents have been shown to increase (E)-selectivity for stabilized ylides.[9] | For optimal (E)-selectivity, start with a standard polar aprotic solvent like THF. If selectivity is poor, consider screening less polar solvents like Toluene, but be mindful of potential solubility issues. |
| Temperature | Higher reaction temperatures generally favor the thermodynamically preferred (E)-isomer by ensuring the initial addition steps are fully reversible. | If a mixture is obtained at room temperature, consider gently heating the reaction (e.g., to 40-60 °C) to promote equilibration towards the more stable (E)-product. |
| Carbonyl Structure | Steric bulk on the aldehyde or ketone can influence the transition state geometry, potentially impacting selectivity. | This factor is inherent to the substrate. If selectivity remains poor across different conditions, the HWE reaction is a highly recommended alternative as it consistently provides excellent (E)-selectivity.[3][10][11] |
Mechanistic Rationale for (E)-Selectivity
The high (E)-selectivity is attributed to the reversibility of the initial steps and the stability of the intermediates. The key is to allow the system to reach thermodynamic equilibrium.
Caption: Simplified energy pathway for stabilized Wittig reactions.
Under salt-free conditions, the reaction proceeds through reversible formation of intermediates. The transition state leading to the anti intermediate is sterically less hindered and thus lower in energy, leading preferentially to the (E)-alkene upon irreversible elimination.
Section 3: Recommended Experimental Protocols
The following protocols are provided as a starting point. Optimization may be required based on the specific carbonyl substrate.
Protocol 1: General Procedure for Wittig Reaction with this compound
This protocol is adapted from general procedures for stabilized ylides.
-
Preparation: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.1 equivalents).
-
Solvent Addition: Add anhydrous THF (approx. 0.2 M concentration) via syringe and cool the resulting suspension to 0 °C in an ice bath.
-
Ylide Generation: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the stirred suspension.
-
Safety Note: Hydrogen gas is evolved. Ensure proper ventilation.
-
-
Stirring: Allow the mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases. The formation of the ylide, tributyl(cyanomethylene)phosphorane, often results in a color change.
-
Carbonyl Addition: Cool the ylide solution back to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, which may contain tributylphosphine oxide, can be purified by flash column chromatography on silica gel.
Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction - A Superior Alternative
This protocol uses diethyl cyanomethylphosphonate, which is commercially available or can be synthesized, and often gives higher yields and easier purification.[6][12]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF and cool to 0 °C.
-
Base Addition: Add NaH (60% dispersion, 1.2 equivalents) to the THF.
-
Phosphonate Addition: To the stirred suspension, add a solution of diethyl cyanomethylphosphonate (1.1 equivalents) in anhydrous THF dropwise.
-
Ylide Generation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for an additional 30 minutes.
-
Carbonyl Addition: Cool the solution to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the aldehyde (typically 2-6 hours).
-
Workup: Quench the reaction with water. Most of the THF can be removed under reduced pressure. Extract the aqueous residue with ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers. The water-soluble sodium diethyl phosphate byproduct will remain in the aqueous phase.[6][12] Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude product is often of high purity, but can be further purified by chromatography if necessary.
References
- Robina, S., et al. (2005). On the origin of high E selectivity in the Wittig reaction of stabilized ylides: importance of dipole-dipole interactions. Journal of the American Chemical Society, 127(39), 13468-9. [Link]
- NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction.
- Ding, W., et al. (2018). One-Pot Synthesis of α,β-Unsaturated Esters, Ketones, and Nitriles from Alcohols and Phosphonium Salts. Synthesis, 50(01), 107-118. [Link]
- Wikipedia. (2023). Horner–Wadsworth–Emmons reaction.
- Shevelev, S. A., et al. (2003). Reactions of carbonyl compounds with α,β-unsaturated nitriles as a convenient pathway to carbo- and heterocycles. Russian Chemical Reviews, 72(11), 935-956. [Link]
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- Varinder K. Aggarwal, et al. (2006). Reactivity and Selectivity in the Wittig Reaction: A Computational Study. Journal of the American Chemical Society, 128(6), 2105-2114. [Link]
- PubChem. (n.d.). Cyanomethylenetributylphosphorane.
- Pandolfi, E., et al. (2003). Solvent Effect in the Wittig Reaction Under Boden's Conditions.
- Zhang, Z., et al. (2021). Practical Synthesis of (Z)-α,β-Unsaturated Nitriles via a One-Pot Sequential Hydroformylation/Knoevenagel Reaction. The Journal of Organic Chemistry, 86(21), 15217-15225. [Link]
- Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction.
- Robina, S., et al. (2005). On the Origin of High E Selectivity in the Wittig Reaction of Stabilized Ylides: Importance of Dipole−Dipole Interactions. Journal of the American Chemical Society, 127(39), 13468-13469. [Link]
- Le Grognec, E., et al. (2000). Direct synthesis of .alpha.,.beta.-unsaturated nitriles from acetonitrile and carbonyl compounds: survey, crown effects, and experimental conditions. The Journal of Organic Chemistry, 65(23), 7738-7745. [Link]
- LookChem. (n.d.). Cyanomethylenetributylphosphorane.
- Professor Dave Explains. (2023, November 20). Horner-Wadsworth-Emmons Reaction [Video]. YouTube. [Link]
- Gajda, T., et al. (2024).
- ResearchGate. (n.d.). Julia‐Kocienski Olefination: A Tutorial Review.
- Feng, J., et al. (2012). One‐Pot Wittig Reactions in Aqueous Media: A Rapid and Environmentally Benign Synthesis of α,β‐Unsaturated Carboxylic Esters and Nitriles. Chemistry – An Asian Journal, 7(9), 2058-2062. [Link]
- University of Missouri - Kansas City. (2007). The Wittig Reaction: Synthesis of Alkenes.
- NROChemistry. (2024, December 16). Wittig reaction mechanism, experimental procedure and how to get rid of TPPO [Video]. YouTube. [Link]
- Myers, A. (n.d.). Olefination Reactions. Harvard University.
- Williamson, K. L. (n.d.). Experiment 27 – A Solvent Free Wittig Reaction.
- Taylor, M. S., et al. (2012). Supporting Information: A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. Organic & Biomolecular Chemistry. [Link]
- University of Missouri – Kansas City. (2007). Experiment 8: Wittig Reaction.
- ResearchGate. (n.d.). Synthesis of Phosphonium Salts—Phosphine Structure and Inorganic Salts Effects.
- Fiveable. (n.d.). α,β-Unsaturated Nitriles.
- Oakwood Chemical. (n.d.). (Cyanomethylene)tributylphosphorane as 1M solution in Toluene.
- Jana, U., et al. (2018). Alkene Synthesis Using Phosphonium Ylides as Umpolung Reagents. Angewandte Chemie International Edition, 57(51), 16862-16866. [Link]
- Shevchenko, V., et al. (2014). Synthesis and antibacterial activity of novel phosphonium salts on the basis of pyridoxine. Bioorganic & Medicinal Chemistry Letters, 24(1), 143-146. [Link]
- ChemRxiv. (2023). Mechanistic Insights into the Base-Mediated Deuteration of Pyridyl Phosphonium and Ammonium Salts. [Link]
- LibreTexts. (2025). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction.
Sources
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- 4. On the origin of high E selectivity in the Wittig reaction of stabilized ylides: importance of dipole-dipole interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Wittig-Horner Reaction [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting low conversion rates in Wittig reactions with phosphonium salts
Welcome to the technical support center for the Wittig reaction. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low conversion rates when using phosphonium salts. Here, we will delve into the intricacies of this powerful olefination reaction, moving beyond simple protocols to understand the "why" behind experimental successes and failures. Our goal is to empower you with the knowledge to diagnose issues, optimize your reaction conditions, and achieve high yields of your desired alkenes.
Frequently Asked Questions (FAQs)
Here are some of the most common high-level questions we receive regarding the Wittig reaction.
Q1: My Wittig reaction is not working at all. What are the most common initial checks I should perform?
When a Wittig reaction fails completely, it's crucial to systematically verify the integrity of your reagents and the reaction setup. Start by confirming:
-
Phosphonium Salt Quality: Has the salt been properly dried and stored? Impurities or degradation can prevent ylide formation.
-
Base Strength and Quality: Is the base strong enough to deprotonate your specific phosphonium salt?[1] For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are often necessary.[2] Ensure your base is fresh and has not been deactivated by atmospheric moisture.
-
Anhydrous Conditions: Ylides, particularly non-stabilized ones, are highly sensitive to moisture and oxygen.[2][3] Ensure all glassware was flame-dried or oven-dried, and that you are using anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon).
-
Aldehyde/Ketone Quality: Aldehydes can be prone to oxidation to carboxylic acids or polymerization.[4][5] Use freshly purified or distilled carbonyl compounds for best results.
Q2: I'm seeing some product, but the conversion of my starting material is very low. What are the likely culprits?
Low conversion with some product formation suggests that the reaction is proceeding, but inefficiently. Common causes include:
-
Insufficient Base: An inadequate amount of base will lead to incomplete ylide formation. It's common to use a slight excess of base (e.g., 1.05-1.1 equivalents) relative to the phosphonium salt.[2]
-
Ylide Instability: Non-stabilized ylides can be unstable and may decompose before reacting with the carbonyl compound, especially at higher temperatures.[2] Consider generating the ylide in situ at low temperatures (e.g., 0 °C or -78 °C) and adding the carbonyl compound directly to the freshly formed ylide.[2][6]
-
Steric Hindrance: Bulky groups on either the phosphonium salt or the carbonyl substrate can significantly slow down the reaction.[2][4][5] In such cases, prolonged reaction times, elevated temperatures, or switching to a less hindered substrate or a more reactive ylide (e.g., from a Horner-Wadsworth-Emmons reaction) may be necessary.[4][5]
-
Reaction Temperature: The optimal temperature can vary significantly. While ylide formation is often done at low temperatures, the subsequent reaction with the carbonyl may require warming to room temperature or even gentle heating to proceed at a reasonable rate.[2] Monitor the reaction by TLC to determine the optimal reaction time and temperature.
Q3: How does the stability of the phosphonium ylide affect my reaction?
The stability of the phosphonium ylide is a critical factor that influences its reactivity and the stereochemical outcome of the reaction.[7][8]
-
Non-stabilized Ylides: These have alkyl or aryl groups attached to the carbanion. They are highly reactive and typically favor the formation of (Z)-alkenes.[4][7] They require strong bases for their formation and are very sensitive to air and moisture.[2][3]
-
Stabilized Ylides: These contain an electron-withdrawing group (e.g., ester, ketone) that delocalizes the negative charge on the carbanion, making the ylide more stable and less reactive.[4][7][9] They often favor the formation of (E)-alkenes and can be formed with weaker bases.[4][7] However, their lower reactivity can be a problem, especially with sterically hindered ketones.[4][5]
-
Semi-stabilized Ylides: With groups like phenyl that offer moderate stabilization, the stereoselectivity can be less predictable.[5]
In-Depth Troubleshooting Guide
This section provides a more detailed breakdown of common problems, their underlying causes, and actionable solutions.
Symptom 1: No Reaction or Trace Product Formation
If you observe no discernible product formation, a systematic approach to troubleshooting is essential.
The formation of the phosphonium ylide is the first critical step. Failure here will prevent any subsequent reaction.
-
Explanation of Causality: The acidity of the α-proton on the phosphonium salt dictates the required base strength. If the base is not strong enough to deprotonate the salt, the ylide will not form in sufficient concentration.[1] Furthermore, ylides are potent nucleophiles and bases, making them highly susceptible to protonation by water or reaction with oxygen.[3]
-
Troubleshooting Steps:
-
Verify Base Strength: Consult a pKa table to ensure your chosen base is appropriate for your phosphonium salt. For non-stabilized ylides, strong bases like n-BuLi, NaH, or KHMDS are typically required. For stabilized ylides, weaker bases such as sodium ethoxide or even potassium carbonate may suffice.[7][10]
-
Use High-Quality, Fresh Base: Organolithium reagents and metal hydrides can degrade upon storage. Titrate your n-BuLi solution to determine its exact concentration. Use fresh, finely powdered NaH.
-
Ensure Rigorous Anhydrous Conditions:
-
Flame-dry all glassware under vacuum and cool under an inert atmosphere.
-
Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
-
Transfer all reagents via syringe or cannula under a positive pressure of nitrogen or argon.
-
-
The purity and stability of your phosphonium salt and carbonyl compound are paramount.
-
Explanation of Causality: Impurities in the phosphonium salt, such as unreacted triphenylphosphine or the starting alkyl halide, can interfere with the reaction.[11] Aldehydes are particularly susceptible to oxidation to the unreactive carboxylic acid or polymerization, especially if they are labile.[4][5]
-
Troubleshooting Steps:
-
Purify the Phosphonium Salt: If you synthesized the salt yourself, ensure it is thoroughly purified, typically by recrystallization, to remove any starting materials.[11][12] Several purification protocols have been published.[13]
-
Purify the Carbonyl Compound: Distill or recrystallize the aldehyde or ketone immediately before use. Store aldehydes under an inert atmosphere and in the dark. For particularly sensitive aldehydes, consider a tandem oxidation-Wittig process where the aldehyde is generated in situ from the corresponding alcohol.[5]
-
Even with proper reagents and conditions, the reaction may be too slow to observe product formation in a given timeframe.
-
Explanation of Causality: Steric hindrance around the carbonyl carbon or the ylide carbanion can dramatically decrease the rate of reaction.[2][4][5] Highly stabilized ylides are significantly less reactive than their non-stabilized counterparts and may fail to react with less electrophilic ketones.[4][14]
-
Troubleshooting Steps:
-
Increase Reaction Temperature: After adding the carbonyl compound at low temperature, allow the reaction to slowly warm to room temperature. If no reaction is observed, gentle heating may be required. Monitor the reaction progress carefully by TLC to avoid decomposition.
-
Increase Reaction Time: Some Wittig reactions, especially with hindered substrates, can take several hours to reach completion. Let the reaction stir overnight if necessary.
-
Consider a More Reactive Ylide: If using a stabilized ylide with a ketone, the reaction may not be feasible. In such cases, the Horner-Wadsworth-Emmons (HWE) reaction, which utilizes more nucleophilic phosphonate carbanions, is a common and effective alternative.[4][5]
-
Symptom 2: Incomplete Consumption of Starting Materials
When you observe both product and unreacted starting materials, the reaction is proceeding but is not reaching completion.
While the Wittig reaction is generally considered irreversible due to the formation of the highly stable triphenylphosphine oxide, the initial steps can be reversible under certain conditions.
-
Explanation of Causality: The formation of the oxaphosphetane intermediate is the key step leading to the alkene.[7][15] Under certain conditions, particularly with stabilized ylides, the initial addition of the ylide to the carbonyl can be reversible. If the reverse reaction is competitive, the overall conversion will be low. The presence of lithium salts can also influence the reaction pathway and stereochemical outcome by potentially stabilizing a betaine intermediate.[5][15]
-
Troubleshooting Steps:
-
Choice of Base and Solvent: For salt-free conditions that favor kinetic control, bases like KHMDS or NaHMDS in THF can be advantageous.[5]
-
Schlosser Modification for (E)-Alkenes: For non-stabilized ylides where the (E)-alkene is desired, the Schlosser modification can be employed. This involves deprotonation of the intermediate betaine at low temperature, followed by protonation to favor the formation of the more stable threo-betaine, which then eliminates to give the (E)-alkene.[4][5][16][17]
-
The ylide can participate in side reactions that consume it before it can react with the carbonyl compound.
-
Explanation of Causality: Non-stabilized ylides are highly basic and can be protonated by acidic functional groups in the substrate molecule or by trace amounts of water.[3] They can also degrade over time, especially at elevated temperatures.[2]
-
Troubleshooting Steps:
-
Protect Acidic Functional Groups: If your carbonyl substrate contains acidic protons (e.g., alcohols, phenols), protect these groups before performing the Wittig reaction.
-
Generate the Ylide in situ: As mentioned previously, generating the ylide in the presence of the carbonyl compound can minimize its decomposition.[6] This involves adding the base to a mixture of the phosphonium salt and the aldehyde/ketone.
-
Control the Temperature: Maintain a low temperature during ylide formation and the initial addition of the carbonyl to maximize the ylide's lifetime.
-
Symptom 3: Formation of Significant Byproducts
The presence of unexpected byproducts can complicate purification and reduce the yield of the desired alkene.
The basic conditions of the Wittig reaction can promote side reactions of the carbonyl starting material.
-
Explanation of Causality: Aldehydes with α-hydrogens can undergo self-condensation (aldol reaction) under basic conditions. Aldehydes lacking α-hydrogens can undergo the Cannizzaro reaction, disproportionating into an alcohol and a carboxylic acid.[10]
-
Troubleshooting Steps:
-
Use a Non-Nucleophilic Base: If aldol condensation is a problem, consider using a sterically hindered, non-nucleophilic base like KHMDS or LDA.
-
Inverse Addition: Add the base slowly to a solution of the phosphonium salt and the aldehyde. This keeps the concentration of free ylide low at any given time, potentially disfavoring side reactions of the carbonyl.
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Use Milder Bases: For stabilized ylides, weaker bases like potassium carbonate or even silver carbonate can be effective and may prevent base-sensitive side reactions.[10]
-
Triphenylphosphine oxide is a ubiquitous and often troublesome byproduct of the Wittig reaction.
-
Explanation of Causality: Triphenylphosphine oxide has physical properties (polarity, solubility) that can make its separation from the desired alkene product challenging by standard techniques like chromatography or recrystallization.[18]
-
Troubleshooting Steps:
-
Chromatography: Careful column chromatography on silica gel is the most common method for separation. A less polar eluent system will typically elute the alkene before the more polar triphenylphosphine oxide.
-
Recrystallization: If the alkene is a solid, recrystallization can be an effective purification method. The choice of solvent is critical; a solvent in which the alkene is sparingly soluble at low temperature but the triphenylphosphine oxide is more soluble is ideal.[18]
-
Alternative Workup Procedures: Several methods have been developed to facilitate the removal of triphenylphosphine oxide, including precipitation as a complex with metal salts (e.g., MgCl₂, ZnCl₂) or conversion to a water-soluble derivative. The Horner-Wadsworth-Emmons reaction is an excellent alternative that produces a water-soluble phosphate byproduct, simplifying purification.[15]
-
Data and Protocols
Table 1: Recommended Bases for Ylide Generation
| Ylide Type | Substituent on Carbanion | Example Phosphonium Salt | Recommended Bases |
| Non-stabilized | Alkyl, H | CH₃PPh₃⁺Br⁻ | n-BuLi, NaH, KHMDS, NaNH₂[2][19] |
| Semi-stabilized | Phenyl, Vinyl | PhCH₂PPh₃⁺Cl⁻ | NaOEt, KOtBu[1][6][20] |
| Stabilized | -CO₂R, -CN, -C(O)R | Ph₃P⁺CH₂CO₂Et Br⁻ | NaOEt, K₂CO₃, NaHCO₃[7][10][21] |
General Protocol for a Standard Wittig Reaction (Non-stabilized Ylide)
-
Apparatus Setup: Under an inert atmosphere of nitrogen or argon, assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser or nitrogen inlet.
-
Ylide Generation:
-
To the flask, add the phosphonium salt (1.1 equivalents).
-
Add anhydrous THF or diethyl ether via syringe.
-
Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath.
-
Slowly add a solution of a strong base (e.g., n-BuLi, 1.05 equivalents) dropwise via syringe. The formation of the ylide is often accompanied by a distinct color change (e.g., orange, red).[2]
-
Stir the mixture for 30-60 minutes at this temperature to ensure complete ylide formation.
-
-
Reaction with Carbonyl:
-
In a separate flame-dried flask, dissolve the aldehyde or ketone (1.0 equivalent) in the same anhydrous solvent.
-
Slowly add the carbonyl solution to the ylide solution at the low temperature via syringe.
-
Allow the reaction to stir at the low temperature for a period (e.g., 30 minutes), and then let it warm to room temperature. Monitor the reaction's progress by TLC.
-
-
Workup:
-
Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[22]
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography or recrystallization to separate the desired alkene from triphenylphosphine oxide and any other impurities.
Visualizations
The Wittig Reaction Mechanism
Caption: The Wittig reaction mechanism.
Troubleshooting Workflow
Sources
- 1. content.e-bookshelf.de [content.e-bookshelf.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. Research on Wittig Reagents and Their Applications in Organic Synthesis - Oreate AI Blog [oreateai.com]
- 9. fiveable.me [fiveable.me]
- 10. Use of Silver Carbonate in the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US5481040A - Process for the preparation of phosphonium salts - Google Patents [patents.google.com]
- 12. rsc.org [rsc.org]
- 13. US6630605B2 - Process for the purification of phosphonium salts - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. Schlosser Modification of the Wittig Reaction | Ambeed [ambeed.com]
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- 21. researchgate.net [researchgate.net]
- 22. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Managing the Hygroscopic Nature of Tributyl(cyanomethyl)phosphonium chloride
Welcome to the technical support center for Tributyl(cyanomethyl)phosphonium chloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile phosphonium salt in their work. Its hygroscopic nature presents a common but manageable challenge. This document provides in-depth, field-proven insights and protocols to ensure the integrity of your experiments and the reliability of your results.
Part 1: Frequently Asked Questions (FAQs) - The "Why"
This section addresses the fundamental principles behind the hygroscopic nature of this compound and its implications.
Q1: What does it mean that this compound is hygroscopic?
A: The term "hygroscopic" describes a substance's tendency to readily absorb and retain moisture from the surrounding atmosphere.[1][2] this compound, as a salt, has a strong affinity for water molecules. This attraction is driven by the ionic nature of the compound, where the positively charged phosphonium cation and the negatively charged chloride anion can interact favorably with the polar water molecules. When exposed to ambient air, the compound will actively pull water vapor from the air onto its surface.
Q2: Why is absorbed moisture a critical problem for my experiments?
A: The presence of water can introduce significant variability and error into your experiments through both physical and chemical changes.[2]
-
Physical Degradation: As the solid absorbs moisture, it can transform from a free-flowing powder into a clumped, gummy, or even paste-like substance.[2] This makes accurate weighing nearly impossible, leading to incorrect stoichiometry in your reactions.
-
Chemical Interference: Phosphonium salts like this are often precursors to phosphonium ylides, which are key reactive intermediates in transformations like the Wittig reaction. These ylides are highly sensitive to water. Moisture can hydrolyze the ylide, consuming the reactive species and preventing it from participating in the desired chemical reaction, which ultimately leads to reduced product yield and the formation of byproducts like phosphine oxide.[3][4]
Q3: How can I visually assess if my stock of this compound has been compromised by moisture?
A: Visual inspection is the first line of defense. A fresh, dry sample should be a crystalline or powdered solid. Signs of moisture contamination include:
-
Clumping or Agglomeration: The powder no longer flows freely.
-
Gummy or Tacky Texture: The solid sticks to spatulas or glassware.
-
Partial or Complete Deliquescence: In cases of severe moisture exposure, the solid may begin to dissolve in the water it has absorbed, appearing wet or turning into a thick liquid.
If you observe any of these signs, the reagent's purity and effective concentration are compromised, and you should consider drying it before use or using a fresh, unopened container for moisture-sensitive applications.
Part 2: Troubleshooting and Proactive Management
This section provides actionable solutions to common problems and detailed protocols for handling and storage.
Q4: My reaction yields are inconsistent when using this compound. Could moisture be the culprit?
A: Absolutely. Inconsistent yields are a classic symptom of uncontrolled moisture. If this reagent is used to generate an ylide for a subsequent reaction, any water present will compete with your intended substrate by reacting with and destroying the ylide.[3][4] This hydrolysis side-reaction reduces the concentration of your key intermediate in an unpredictable way, leading directly to fluctuating yields. To troubleshoot, you must rigorously control moisture at every step, from reagent storage and handling to the use of anhydrous solvents and properly dried glassware.
Q5: The reagent in my bottle has become clumpy. Is it still usable?
A: A clumpy reagent indicates moisture absorption.[2] For non-critical or non-quantitative applications, you might be able to use it after breaking up the clumps, but this is not recommended for sensitive or reproducible experiments. The water content is unknown, making accurate molar calculations impossible. For best results, the reagent should be dried to restore its powdery form and remove the absorbed water. A protocol for this is provided in the next section.
Core Protocol: Standard Storage and Handling
Proper storage from the moment of receipt is crucial.
-
Inspect Upon Receipt: Ensure the manufacturer's seal is intact.
-
Primary Storage: Store the container in a cool, dry place, away from direct sunlight. The container must be tightly sealed at all times.
-
Secondary Storage (Desiccation): For optimal protection, place the tightly sealed manufacturer's bottle inside a desiccator cabinet or a glass desiccator containing an active desiccant (e.g., silica gel, Drierite®). This provides a dry secondary environment.
-
Frequent Use Modification: If you access the reagent frequently, opening a large bottle repeatedly introduces moist air. To mitigate this, consider adding a small desiccant pouch (e.g., silica gel) into the headspace of the primary container, ensuring it doesn't physically mix with the reagent.[5] Alternatively, aliquot the main stock into smaller, single-use vials under an inert atmosphere.
Experimental Workflow: Weighing and Dispensing
Minimizing air exposure during measurement is key.[1]
-
Preparation: Bring the sealed container from storage to the laboratory environment and allow it to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Weighing: Open the container only for the minimum time required to extract the material. Weigh the required amount quickly into a pre-dried vessel. For highly sensitive reactions, this entire process should be performed inside a glovebox or a glove bag with a dry, inert atmosphere.[6]
-
Sealing: Immediately and tightly reseal the main container. Applying Parafilm® around the cap-bottle interface provides an excellent secondary seal.[5]
Workflow for Handling Hygroscopic Reagents
Caption: Decision workflow for handling this compound.
Part 3: Advanced Protocols & Data
Q6: How can I definitively dry this compound that has been exposed to moisture?
A: If your reagent is compromised, you can dry it using a vacuum oven. This method uses a combination of gentle heat to increase the vapor pressure of the absorbed water and vacuum to remove it efficiently.
Protocol: Drying Under High Vacuum
-
Preparation: Spread the clumped solid in a thin layer in a suitable glass dish (e.g., a crystallization dish or watch glass) to maximize surface area.
-
Placement: Place the dish in a vacuum oven.
-
Vacuum Application: Connect the oven to a high-vacuum line (Schlenk line or similar) protected by a cold trap (liquid nitrogen or dry ice/acetone). Gradually apply vacuum until the system is at a pressure of <1 mmHg.
-
Heating: Once under stable vacuum, gently heat the oven. Based on protocols for similar phosphonium salts, a temperature of 80-105°C is a suitable starting point.[7] Caution: Do not exceed the melting or decomposition temperature of the compound.
-
Drying Time: Dry for 8-24 hours.[7] The exact time will depend on the amount of reagent and the level of water contamination. The reagent is considered dry when it returns to a free-flowing powder and maintains a constant weight.
-
Cooling & Storage: Turn off the heat and allow the oven to cool to room temperature while still under vacuum. Once cool, break the vacuum with an inert gas (e.g., Nitrogen or Argon). Immediately transfer the dry reagent to an airtight container and store it in a desiccator.
Mechanism of Moisture Interference
Caption: Simplified pathway showing moisture's impact on ylide intermediates.
Data Summary: Handling & Storage Parameters
| Parameter | Recommendation for Routine Use | Recommendation for High-Sensitivity Reactions | Rationale |
| Primary Storage | Tightly sealed original container in a dry cabinet. | Tightly sealed container stored within a desiccator. | Provides a moisture-free secondary environment to prevent ingress during storage. |
| Weighing Environment | On an open bench, performed quickly. | Inside an inert atmosphere glovebox or glove bag. | Eliminates all contact with atmospheric moisture during the critical weighing step.[6] |
| Solvent Quality | Standard anhydrous grade from supplier. | Anhydrous grade, freshly dried over activated molecular sieves.[8] | Commercial "anhydrous" solvents can contain ppm levels of water, which can be detrimental.[9] |
| Glassware | Oven-dried (>120°C) and cooled in air. | Oven-dried (>120°C) and cooled under vacuum or in a desiccator. | Prevents a thin film of moisture from adsorbing onto glassware surfaces upon cooling. |
| Reagent Condition | Visually free-flowing solid. | Freshly opened container or recently dried reagent. | Ensures the starting material has negligible water content for maximum reaction efficiency. |
References
- Byrne, P. A., & Gilheany, D. G. (2016). The mechanism of phosphonium ylide alcoholysis and hydrolysis: Concerted addition of the O-H bond across the P=C bond. Chemistry – A European Journal, 22(27), 9140-9154.
- Burfield, D. R., & Smithers, R. H. (1983). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 48(14), 2420–2422.
- CORECHEM Inc. (n.d.). Hygroscopic: What it Means, What You Need to Know.
- HepatoChem, Inc. (n.d.). How do you handle hygroscopic salts?
- ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?
- TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?
- University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents.
- Wiley-VCH Verlag GmbH & Co. KGaA. (2016). The Mechanism of Phosphonium Ylide Alcoholysis and Hydrolysis: Concerted Addition of the O−H Bond Across the P=C Bond. Chemistry – A European Journal.
- Zhang, L. (2013). Preparation method of triphenylmethylphosphonium chloride. Google Patents.
Sources
- 1. tutorchase.com [tutorchase.com]
- 2. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 3. DSpace [cora.ucc.ie]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. hepatochem.com [hepatochem.com]
- 7. CN103275123A - Preparation method of triphenylmethylphosphonium chloride - Google Patents [patents.google.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. How To [chem.rochester.edu]
Technical Support Center: Purification of Products from Reactions Involving Tributyl(cyanomethyl)phosphonium Chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of reaction products when using Tributyl(cyanomethyl)phosphonium chloride. The primary challenge in these reactions, typically Wittig-type olefinations, is the effective removal of the stoichiometric byproduct, tributylphosphine oxide (TBPO) . Unlike its well-known aromatic counterpart, triphenylphosphine oxide (TPPO), TBPO presents unique purification challenges due to its physical properties. This guide is designed to provide you with the expertise and actionable protocols to achieve high product purity.
The core of the purification issue stems from the properties of TBPO. It is a highly polar, low-melting solid or oil that exhibits significant solubility in a wide range of organic solvents and even moderate solubility in water.[1][2] This often prevents its removal through simple extraction or crystallization, necessitating more tailored purification strategies.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Question 1: My TLC plate shows a persistent, polar spot that I suspect is TBPO. How can I confirm its identity and effectively monitor its removal?
Answer:
This is the most common initial observation. TBPO is quite polar and will typically have a low Retention Factor (Rf) on silica gel, often appearing near the baseline.
Confirmation and Monitoring Strategy:
-
Co-spotting: The most definitive way to identify the spot is to run a TLC plate where you co-spot your crude reaction mixture alongside a known standard of tributylphosphine oxide. If the spots have identical Rf values, you have confirmed the impurity's identity.
-
Visualization Technique: TBPO lacks a strong UV chromophore and may be invisible under a 254 nm UV lamp.[3][4] To visualize it, you must use an oxidative stain. A potassium permanganate (KMnO₄) dip is highly effective, as it will react with the phosphine oxide to produce a distinct yellow or white spot on a purple background.[5][6]
-
Solvent System (Eluent): To get the TBPO spot to move off the baseline for better resolution, you may need to use a more polar eluent system for your TLC analysis, such as 10-20% methanol in dichloromethane or 50-100% ethyl acetate in hexanes.
Question 2: I've performed a standard aqueous workup, but my NMR spectrum still shows significant TBPO contamination. What went wrong?
Answer:
This is a frequent issue because TBPO has moderate water solubility (around 56 g/L) and is also highly soluble in common extraction solvents like ethyl acetate or dichloromethane.[1] A simple water or brine wash is often insufficient for complete removal.
Causality & Solution:
The partitioning coefficient of TBPO may not strongly favor the aqueous phase, especially if the organic solvent is polar. To enhance its removal into the aqueous layer, you can leverage the Lewis basicity of the phosphine oxide oxygen.
Protocol 1: Enhanced Purification by Acidic Aqueous Extraction
This protocol aims to protonate the TBPO, forming a salt that is significantly more water-soluble. This is particularly effective if your desired product is stable to acidic conditions.
Step-by-Step Methodology:
-
Concentrate the crude reaction mixture under reduced pressure to remove the bulk of the reaction solvent.
-
Redissolve the residue in a non-polar organic solvent in which your product is soluble (e.g., diethyl ether, hexanes, or toluene).
-
Transfer the solution to a separatory funnel and wash with a 1 M solution of hydrochloric acid (HCl). Repeat the acidic wash 2-3 times. The protonated TBPO-H⁺Cl⁻ salt will be extracted into the aqueous layer.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize any residual acid.
-
Finally, wash the organic layer with brine to remove excess water.
-
Dry the organic phase over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate to yield the crude product, now significantly depleted of TBPO.
-
Analyze a sample by TLC with permanganate staining to confirm the reduction of the TBPO spot.
Question 3: My desired product is non-polar. What is the most efficient way to remove the highly polar TBPO?
Answer:
For non-polar products, you can exploit the large polarity difference between your compound and TBPO by using a silica gel plug filtration. This method is much faster than running a full column.[7][8]
Protocol 2: Purification via Silica Gel Plug Filtration
Step-by-Step Methodology:
-
Prepare a short column or a fritted funnel with a 3-5 cm plug of silica gel.
-
Concentrate your crude reaction mixture and redissolve it in a minimal amount of a non-polar solvent, such as hexanes or pentane. If solubility is an issue, add a small amount of a slightly more polar solvent like diethyl ether or dichloromethane.
-
Apply the concentrated crude product to the top of the silica plug.
-
Elute the column with a non-polar eluent system (e.g., 100% hexanes, or 5-10% ether in hexanes). Your non-polar product will pass through the plug quickly, while the highly polar TBPO will remain strongly adsorbed to the top of the silica.[9]
-
Collect the fractions containing your product and check their purity by TLC.
-
Once your product has been fully eluted, the plug (containing the bound TBPO) can be discarded.
Question 4: My product is also quite polar, and co-elutes with TBPO during column chromatography. What are my options?
Answer:
This is the most challenging scenario. When the polarities of the product and byproduct are similar, standard silica gel chromatography is ineffective. Here are several advanced strategies.
Strategy 1: Reverse-Phase Chromatography If you have access to C18-functionalized silica (reverse-phase), this can be an excellent option. In reverse-phase chromatography, non-polar compounds are retained more strongly. Your polar product should elute earlier than the more greasy, long-alkyl-chain TBPO.
Strategy 2: Chemical Conversion/Precipitation While precipitation methods are well-documented for triphenylphosphine oxide (TPPO) using metal salts like ZnCl₂ or MgCl₂, the same principle applies to TBPO.[10][11] The phosphine oxide acts as a Lewis base and can coordinate to a metal salt, forming an insoluble complex that can be removed by filtration.
Step-by-Step Methodology (Precipitation):
-
Ensure your crude mixture is in an anhydrous polar solvent (e.g., ethanol, THF, or ethyl acetate).[11]
-
Add a solution of an appropriate metal salt, such as zinc chloride (ZnCl₂), in the same solvent. Often, an excess of the salt is needed.
-
Stir the mixture at room temperature. A precipitate of the TBPO-metal salt complex should form.
-
Remove the solid precipitate by filtration through a pad of Celite®.
-
The filtrate, containing your product, can then be worked up as usual.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of tributylphosphine oxide (TBPO)?
A1: Understanding TBPO's properties is crucial for designing a purification strategy.
| Property | Tributylphosphine Oxide (TBPO) | Typical Non-Polar Product (e.g., Alkene) |
| Polarity | High | Low to Medium |
| Appearance | White, low-melting solid or colorless oil | Varies (liquid or solid) |
| Melting Point | 64-69 °C[1] | Varies |
| Boiling Point | ~150 °C @ 1.5 mmHg[1] | Varies |
| Solubility | Soluble in most organic solvents (MeOH, EtOH, DCM, EtOAc)[12]. Moderately soluble in water (56 g/L)[1]. Insoluble in very non-polar solvents like cold pentane. | Typically soluble in non-polar solvents (hexanes, ether). Insoluble in water. |
| TLC Visualization | Stains with KMnO₄; typically UV-inactive. | Varies (often UV-active if conjugated). |
Q2: How does removing TBPO differ from removing the more common triphenylphosphine oxide (TPPO)?
A2: The main differences arise from their physical states and solubilities. TPPO is a high-melting, highly crystalline solid that is virtually insoluble in water and non-polar solvents like hexanes or ether.[13] This makes it relatively easy to remove by crystallization or by precipitating it from a non-polar solvent mixture.[9][13] TBPO, being an oil or low-melting solid, does not crystallize as readily and has higher solubility in both water and some organic solvents, making these simpler methods less effective.[1]
Q3: Are there any chromatography-free purification methods that are broadly applicable?
A3: Yes, the acidic extraction (Protocol 1) and metal salt precipitation methods are designed to be chromatography-free.[10][11] For non-polar products, a simple silica plug filtration is also a rapid, chromatography-free option.[7] The choice depends on the stability and polarity of your desired product.
Q4: My reaction with this compound is sluggish. Could this affect purification?
A4: Yes. An incomplete reaction means you will have unreacted phosphonium salt in your crude mixture in addition to your product and TBPO. Phosphonium salts are highly polar and water-soluble. During an aqueous workup, the unreacted salt will either partition into the aqueous layer or can be removed during subsequent silica gel chromatography, as it is more polar than TBPO. However, its presence can complicate analysis and purification, so ensuring the reaction goes to completion is always the best first step.
Visualized Workflows
Purification Decision Workflow
This diagram helps you select the appropriate purification strategy based on your product's properties.
Caption: Decision tree for selecting a purification method.
General Purification Workflow
This diagram illustrates the general sequence of steps for purifying your product.
Caption: General experimental purification workflow.
References
- Shenvi Lab. Work up tips: Reactions with Triphenylphosphine oxide. University of Rochester Department of Chemistry. Link
- ResearchGate.
- ChemicalBook. Tributylphosphine | 998-40-3. Link
- University of Rochester Department of Chemistry. Workup: Triphenylphosphine Oxide. Link
- Patil, S. A., et al. (2021).
- ChemicalBook. TRI-N-BUTYLPHOSPHINE OXIDE | 814-29-9. Link
- Demaerel, J., et al. (2022). Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr₂. Organic Process Research & Development. Link
- TCI Chemicals. Tributylphosphine Oxide | 814-29-9. Link
- BenchChem.
- Byrne, P. A., et al. (2012). A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. Organic & Biomolecular Chemistry. Link
- Chem-Impex. Tributylphosphine Oxide. Link
- Batesky, D. C., et al. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry. Link
- University of Colorado Boulder. TLC stains. Link
- University of California, Los Angeles.
- Chemistry LibreTexts. 2.
- Labster.
Sources
- 1. TRI-N-BUTYLPHOSPHINE OXIDE | 814-29-9 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. theory.labster.com [theory.labster.com]
- 5. TLC stains [reachdevices.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. shenvilab.org [shenvilab.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Workup [chem.rochester.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
How to handle decomposition of phosphonium salts during a reaction
Welcome to the Technical Support Center for phosphonium salt applications. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of phosphonium salts and their derivatives in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: My phosphonium salt is an oil and won't crystallize. What should I do?
A: This is a common issue, often caused by residual solvent, moisture, or impurities like triphenylphosphine oxide. Phosphonium salts, particularly halides, can be hygroscopic.[1] First, ensure the complete consumption of triphenylphosphine to avoid contamination with its oxide.[1] Try removing residual volatiles by co-evaporation with a dry, aprotic solvent like toluene. For crystallization, attempt vapor diffusion of a non-polar solvent (e.g., hexane, diethyl ether) into a concentrated solution of your salt in a solvent like toluene or ethyl acetate.[1]
Q2: I'm not seeing the characteristic color change (yellow, orange, red) after adding the base to my phosphonium salt suspension. What does this mean?
A: The color is indicative of ylide formation. Its absence strongly suggests that deprotonation has failed. The most likely causes are:
-
Inactive Base: The base may have degraded due to improper storage (e.g., old n-BuLi, KOtBu exposed to moisture).
-
Insufficiently Strong Base: The base's pKa may be too low to deprotonate the phosphonium salt, especially for unstabilized ylides which require very strong bases like n-BuLi or NaH.[2][3]
-
Acidic Impurities: Traces of water or other acidic protons in the solvent or on the glassware are quenching the base or the ylide as it forms.[4]
Q3: My Wittig reaction yield is low, and I've recovered a lot of my starting aldehyde/ketone. Why?
A: This points to a problem with the ylide's reactivity or concentration. Unstabilized ylides are highly reactive and can decompose quickly, especially in the presence of moisture or oxygen.[4][5][6] If the ylide is generated and then sits for too long before the carbonyl compound is added, its effective concentration will decrease. Alternatively, if the ylide is stabilized (e.g., contains an ester or ketone group), it may be too unreactive to react with sterically hindered ketones.[7][8]
Q4: My reaction is producing triphenylphosphine oxide, but very little of my desired alkene. What's the primary cause?
A: The formation of triphenylphosphine oxide (Ph3PO) is the thermodynamic driving force of the Wittig reaction, but if it's the main product, it signifies that the ylide has decomposed through a pathway other than olefination.[9] The most common cause is hydrolysis.[5] The ylide, a strong base, will readily react with any available water, leading to the corresponding hydrocarbon and Ph3PO. Ensure all reagents, solvents, and glassware are rigorously dried and the reaction is run under an inert atmosphere.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems related to phosphonium salt decomposition.
Problem 1: Failure to Form Phosphonium Salt
Symptom: When synthesizing the phosphonium salt from triphenylphosphine and an alkyl halide, TLC or LC/MS analysis shows significant unreacted starting materials or the formation of ~30% impurity.[10]
Probable Causes & Solutions:
-
Cause 1: Impure Reagents. Triphenylphosphine can oxidize to triphenylphosphine oxide (Ph3PO) upon exposure to air.[1] Alkyl halides may contain impurities from their synthesis (e.g., bromoform from an Appel reaction).[10]
-
Solution: Use fresh triphenylphosphine or recrystallize it before use. Purify the alkyl halide by distillation or chromatography.[10]
-
-
Cause 2: Insufficient Reaction Time/Temperature. The SN2 reaction to form the phosphonium salt can be slow, especially with less reactive halides.
-
Cause 3: Side Reactions. If the alkyl halide has other functional groups, such as a tertiary alcohol, side reactions can occur.[10]
-
Solution: Protect sensitive functional groups before attempting salt formation. Analyze impurities by MS to identify potential side products and adjust the reaction strategy accordingly.
-
Problem 2: Low or No Yield in Wittig Reaction (Ylide Decomposition)
Symptom: The reaction yields are poor, and analysis of the crude mixture shows significant amounts of Ph3PO and a hydrocarbon derived from the ylide.
Probable Causes & Solutions:
-
Cause 1: Hydrolysis. This is the most frequent decomposition pathway for ylides, particularly unstabilized ones. The ylide is protonated by water, ultimately forming a hydrocarbon and Ph3PO.[5][12]
-
Solution: Implement rigorous anhydrous techniques. Flame- or oven-dry all glassware. Use anhydrous solvents, preferably from a solvent purification system or freshly distilled. Perform all transfers under an inert atmosphere (Nitrogen or Argon).[4]
-
-
Cause 2: Thermal Decomposition. Phosphonium salts and ylides can be thermally sensitive. High temperatures during ylide formation or reaction can lead to decomposition.[13][14] The mechanism can involve the counter-ion acting as a base or nucleophile, leading to a complex mixture of products.[13][15]
-
Solution: Control the temperature carefully. Ylide generation for unstabilized salts is often performed at 0°C or below.[2] If the reaction requires heating, do so cautiously and monitor for decomposition by TLC.
-
-
Cause 3: Incompatible Counter-ion. Halide counter-ions (Cl⁻, Br⁻) are more nucleophilic and basic than larger, non-coordinating anions. At elevated temperatures, a chloride anion can initiate decomposition pathways.[16]
-
Solution: For applications requiring high thermal stability, consider synthesizing the phosphonium salt with a non-nucleophilic counter-ion, such as tetrafluoroborate (BF₄⁻) or bis(trifluoromethylsulfonyl)imide (NTf₂⁻).[16]
-
Problem 3: Incorrect or Poor Stereoselectivity
Symptom: The reaction produces the undesired alkene isomer (e.g., E-alkene when Z is expected).
Probable Causes & Solutions:
-
Cause 1: Betaine Equilibration (Stereochemical Drift). For unstabilized ylides, the reaction is typically under kinetic control, favoring the Z-alkene. However, the presence of lithium salts can stabilize the betaine intermediate, allowing it to equilibrate to the more thermodynamically stable threo-betaine, which leads to the E-alkene.[7][17] This process is sometimes called "stereochemical drift".[17]
-
Cause 2: Ylide Stability. The inherent stability of the ylide is a primary determinant of stereochemistry.
-
Solution: This is a fundamental aspect of the reaction. To obtain the (E)-alkene, use a stabilized ylide (containing an electron-withdrawing group like an ester). These reactions are under thermodynamic control.[2][7] For the (Z)-alkene, use an unstabilized ylide (containing alkyl or H substituents).[7] The Schlosser modification can be used to convert the kinetically formed erythro-betaine to the threo-betaine to furnish the E-alkene from an unstabilized ylide.[17][18]
-
Data & Protocols
Data Summaries
Table 1: Recommended Bases for Ylide Generation
| Ylide Type | R Group on Ylide Carbon | Example Precursor Salt | Recommended Base(s) | Typical Conditions |
| Unstabilized | H, Alkyl, Aryl | [Ph₃P⁺CH₃]Br⁻ | n-BuLi, NaH, NaNH₂, KHMDS | Anhydrous THF or Ether, -78°C to RT, Inert Atmosphere[2][3] |
| Semi-stabilized | Allyl, Phenyl | [Ph₃P⁺CH₂Ph]Cl⁻ | NaOMe, KOtBu | Anhydrous THF or DMF, 0°C to RT |
| Stabilized | -CO₂R, -C(O)R, -CN | [Ph₃P⁺CH₂CO₂Et]Br⁻ | NaOEt, Na₂CO₃, K₂CO₃, NaOH | Protic or Aprotic Solvents (e.g., EtOH, CH₂Cl₂), RT[2][3] |
Visualized Workflows & Mechanisms
Experimental Protocols
Protocol 1: Generation and Use of an Unstabilized Ylide (Methylenetriphenylphosphorane)
This protocol details the formation of a highly reactive, unstabilized ylide and its subsequent reaction with an aldehyde, emphasizing anhydrous and inert atmosphere techniques.[2]
Materials:
-
Methyltriphenylphosphonium bromide (dried under vacuum)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (titrated solution)
-
Aldehyde
-
Saturated aqueous NH₄Cl solution
-
Flame-dried, two-necked round-bottom flask with stir bar
-
Syringes, needles, rubber septa
-
Nitrogen or Argon line
Procedure:
-
Setup: Assemble the flame-dried flask under a positive pressure of nitrogen. Add methyltriphenylphosphonium bromide (1.2 eq).
-
Suspension: Add anhydrous THF via syringe to create a suspension of the salt.
-
Cooling: Cool the flask to 0°C using an ice-water bath.
-
Ylide Formation: While stirring, add n-BuLi (1.1 eq) dropwise via syringe over 10 minutes. A deep yellow or orange color should develop, indicating ylide formation.
-
Aging: Allow the ylide solution to stir at 0°C for 1 hour.
-
Aldehyde Addition: Dissolve the aldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0°C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC for the consumption of the aldehyde.
-
Quenching: Carefully quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude alkene.
Protocol 2: Purification of a Hygroscopic Phosphonium Salt
This protocol addresses the common challenge of purifying phosphonium salts that are obtained as oils or waxy solids.[1]
Materials:
-
Crude phosphonium salt (oil)
-
Anhydrous toluene
-
Anhydrous ethyl acetate
-
Anhydrous acetonitrile (if needed)
-
Anhydrous diethyl ether or hexanes
-
Rotary evaporator
-
Schlenk flask
Procedure:
-
Azeotropic Drying: Place the crude oily salt in the Schlenk flask. Add anhydrous toluene and remove the solvent under reduced pressure on a rotary evaporator (water bath at 50-60°C). Repeat this process 2-3 times to azeotropically remove residual water.
-
Trituration: To the resulting viscous oil, add a non-polar solvent in which the salt is insoluble (e.g., diethyl ether or hexanes). Vigorously stir or sonicate the mixture. The goal is to "wash" the oil, which may induce solidification. If a solid crashes out, it can be isolated by filtration, washed with more non-polar solvent, and dried under vacuum.
-
Recrystallization (if trituration yields a solid): a. Place the solid in a clean, dry flask. Add a minimal amount of a hot solvent in which the salt is soluble, such as ethyl acetate or acetonitrile. Stirring with boiling ethyl acetate and adding acetonitrile dropwise until dissolution is often effective.[1] b. Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod may initiate crystallization. c. Once crystals begin to form, the flask can be placed in a refrigerator or freezer to maximize recovery. d. Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry thoroughly under high vacuum.
References
- Castañeda, F., et al. (2009). Thermal Decomposition of Triphenylphosphonium Alkyl Ester Salts.
- Richards, E. M., & Tebby, J. C. (1971). The thermal decomposition of phosphonium alkoxides. Journal of the Chemical Society C: Organic, 1059-1063. [Link]
- LibreTexts. (2023). Wittig Reaction. Chemistry LibreTexts. [Link]
- Weigert, K. (n.d.). Thermal Stability of Highly Fluorinated Phosphonium Salts. TA Instruments. [Link]
- Organic Chemistry Portal. (n.d.). Wittig Reaction. Organic Chemistry Portal. [Link]
- Allen, D. W., et al. (1978). Mechanism of hydrolysis of phosphonium salts and ylides. Journal of the Chemical Society, Perkin Transactions 1, 172-175. [Link]
- O'Brien, E., et al. (2014). First ever observation of the intermediate of phosphonium salt and ylide hydrolysis: P-hydroxytetraorganophosphorane.
- Byrne, P. A., & Gilheany, D. G. (2016). Mechanism of Phosphonium Ylide Alcoholysis and Hydrolysis. ChemistryViews. [Link]
- Wang, Z., et al. (2020). Thermal decomposition of phosphonium salicylate and phosphonium benzoate ionic liquids. Physical Chemistry Chemical Physics, 22(3), 1135-1144. [Link]
- Lumen Learning. (n.d.). The Wittig reaction. Organic Chemistry II. [Link]
- Wikipedia. (n.d.). Phosphine oxides. Wikipedia. [Link]
- Wikipedia. (n.d.). Wittig reagents. Wikipedia. [Link]
- LibreTexts. (2025). Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. Chemistry LibreTexts. [Link]
- Castañeda, F., et al. (2009). Thermal Decomposition of Triphenylphosphonium Alkyl Ester Salts. Repositorio Académico - Universidad de Chile. [Link]
- Byrne, P. A., & Gilheany, D. G. (2016). The Mechanism of Phosphonium Ylide Alcoholysis and Hydrolysis: Concerted Addition of the O−H Bond Across the P=C Bond. Chemistry – A European Journal, 22(24), 8234-8247. [Link]
- Reddit. (2014). My phosphonium salt forming reaction (Ph3P + primary R-Br or R-I) produces a major impurity... Any Ideas? r/chemistry. [Link]
- Google Patents. (1996). US5481040A - Process for the preparation of phosphonium salts.
- The Organic Chemistry Tutor. (2019). Phosphonium Ylides. YouTube. [Link]
- Allen, D. W., et al. (1972). The mechanism of hydrolysis of phosphonium ylides. Journal of the Chemical Society, Perkin Transactions 2, 1690-1693. [Link]
- ResearchGate. (2018). How to recrystallize phosphonium salt?
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Effect of temperature on Tributyl(cyanomethyl)phosphonium chloride stability and reactivity
Welcome to the technical support center for Tributyl(cyanomethyl)phosphonium chloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and reactivity of this versatile reagent, with a particular focus on the critical role of temperature. Here you will find troubleshooting guides and frequently asked questions to navigate challenges in your experimental work.
Introduction to this compound
This compound is a quaternary phosphonium salt widely used in organic synthesis. Its primary applications include serving as a precursor to a stabilized ylide for the Wittig reaction and as a phase-transfer catalyst.[1] The presence of the electron-withdrawing nitrile group on the methylene bridge significantly influences its reactivity and the stability of the corresponding ylide. Understanding the thermal properties of this salt is paramount for its proper handling, storage, and successful application in chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What is the thermal stability of this compound?
Q2: How does the cyanomethyl group affect the reactivity of the corresponding phosphonium ylide?
A2: The cyanomethyl group is an electron-withdrawing group (EWG). This has a profound effect on the corresponding phosphonium ylide, classifying it as a "stabilized ylide."[5][6] The key implications of this are:
-
Increased Acidity of the α-Proton: The α-protons on the cyanomethyl group of the phosphonium salt are more acidic compared to those on an alkyl-substituted phosphonium salt. This allows for the use of weaker bases for ylide formation.[5]
-
Increased Ylide Stability: The negative charge on the ylidic carbon is delocalized by the nitrile group, making the ylide more stable and less reactive than non-stabilized ylides.[6] This increased stability often allows for the ylide to be generated and handled under less stringent conditions.
-
Stereoselectivity in the Wittig Reaction: Stabilized ylides, such as the one derived from this compound, predominantly yield the thermodynamically more stable (E)-alkene in Wittig reactions.[7]
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored at room temperature in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[2] The compound is hygroscopic and should be protected from moisture.
Q4: Can I use this compound in aqueous conditions?
A4: While the ylide itself is sensitive to water, the Wittig reaction using stabilized ylides can sometimes be performed in biphasic or even aqueous systems, particularly with water-soluble aldehydes.[8] The use of a base like sodium bicarbonate in an aqueous medium has been reported for Wittig reactions with stabilized ylides.[8] However, reaction efficiency will be highly dependent on the specific substrates and conditions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, with a focus on temperature-related effects.
Problem 1: Low or No Yield in a Wittig Reaction
| Potential Cause | Explanation & Troubleshooting Steps |
| Incomplete Ylide Formation | The ylide may not be forming efficiently. The cyanomethyl group makes the α-proton more acidic, but an inappropriate base or temperature can still lead to incomplete deprotonation. Solution: Ensure the base is strong enough and used in the correct stoichiometry. While weaker bases than n-BuLi can be used, alkoxides like potassium tert-butoxide are common.[5] The ylide formation is often carried out at 0 °C to room temperature.[9] |
| Ylide Decomposition | Although it is a stabilized ylide, it can still decompose, especially at elevated temperatures or upon prolonged reaction times.[10] Decomposition can also be accelerated by the presence of air or moisture. Solution: Generate the ylide and use it promptly. Maintain an inert atmosphere throughout the reaction. If the reaction requires heating, do so cautiously and monitor for decomposition (e.g., by TLC). |
| Low Reaction Temperature | While high temperatures can cause decomposition, a temperature that is too low can result in a very slow reaction rate, especially with less reactive ketones.[7] Solution: If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-60 °C) and monitor the reaction progress. A study on a Wittig reaction with a stabilized ylide showed a significant increase in yield when the temperature was raised from 20 °C to 90 °C.[8] |
| Reversibility of the Initial Addition | For stabilized ylides, the initial nucleophilic attack on the carbonyl is often reversible.[11] If the subsequent steps to form the oxaphosphetane and alkene are slow, the equilibrium may not favor product formation. Solution: Higher temperatures can sometimes drive the reaction forward.[12] However, this must be balanced against the risk of decomposition. |
Problem 2: Unexpected Stereochemistry (Formation of the (Z)-isomer)
| Potential Cause | Explanation & Troubleshooting Steps |
| Reaction Conditions Favoring Kinetic Product | While stabilized ylides typically give the (E)-alkene (thermodynamic product), reaction conditions can influence the stereochemical outcome.[7] Low temperatures and the absence of lithium salts can sometimes favor the (Z)-isomer (kinetic product).[8] Solution: To favor the (E)-isomer, ensure the reaction has sufficient time to equilibrate, which may be facilitated by running the reaction at room temperature or slightly elevated temperatures.[13] |
| Schlosser Modification Conditions | If strong bases like phenyllithium are used at low temperatures, conditions similar to the Schlosser modification for generating (E)-alkenes from non-stabilized ylides might inadvertently be created, potentially affecting the stereochemical outcome.[7] Solution: Use standard bases like alkoxides or sodium hydride for generating the stabilized ylide unless a specific protocol dictates otherwise. |
Problem 3: Formation of Side Products
| Potential Cause | Explanation & Troubleshooting Steps |
| Thermal Decomposition of the Phosphonium Salt | If the reaction is conducted at very high temperatures, the phosphonium salt itself may begin to decompose before ylide formation. Decomposition of alkylphosphonium halides can proceed via pathways like Hofmann elimination or nucleophilic substitution by the halide anion. Solution: Avoid unnecessarily high temperatures. If a high-temperature reaction is required, consider a more thermally stable phosphonium salt or a different synthetic route. |
| Isomerization of the Product | At elevated temperatures, especially in the presence of a base, the desired alkene product may isomerize to a more stable regioisomer.[12] Solution: Keep reaction temperatures as low as possible while still achieving a reasonable reaction rate. After the reaction is complete, quench the base and work up the reaction mixture promptly. |
Experimental Protocols
Protocol 1: General Procedure for Ylide Formation and Wittig Reaction with an Aldehyde
-
Preparation: Under an inert atmosphere (N₂ or Ar), add this compound (1.1 eq.) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous THF to the flask to suspend the phosphonium salt.
-
Base Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of potassium tert-butoxide (1.1 eq.) in THF.
-
Ylide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes. The formation of the ylide is often accompanied by a color change.
-
Aldehyde Addition: Dissolve the aldehyde (1.0 eq.) in anhydrous THF and add it dropwise to the ylide solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. If the reaction is slow, it may be gently heated to 40-50 °C.
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Diagram 1: Factors Influencing this compound Stability
Caption: A logical workflow for troubleshooting low-yielding Wittig reactions.
References
- Horner, L.; Hoffmann, H.; Wippel, H. G. Chemische Berichte1958, 91(1), 61-63.
- Thompson, S. K.; Wiemer, D. F. The Journal of Organic Chemistry2007, 72(16), 6263–6265.
- Ando, K. The Journal of Organic Chemistry1997, 62(7), 1934–1939.
- Castañeda, F.; Aliaga, C.; Tagle, R.; Alman, C.; Bunton, C. A. Journal of the Brazilian Chemical Society2005, 16(3b), 659-666.
- Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
- Allan, M.; Whittlesey, M. K. Organometallics2007, 26(24), 5874-5881.
- Lee, K. Y.; Lee, J. Y.; Kim, J. N. Tetrahedron Letters2003, 44(35), 6613-6616.
- Myers, A. G. Stereoselective Olefination Reactions: The Wittig Reaction. [Link]
- TA Instruments.
- Wikipedia. Wittig reaction. [Link]
- Byrne, P. A.; Gilheany, D. G. Chemical Society Reviews2013, 42(16), 6670-6696.
- El-Batta, A.; Jiang, C.; Zhao, W.; Anness, R.; Cook, S. L.; Bergdahl, M. The Journal of Organic Chemistry2007, 72(14), 5244–5259.
- University of Rochester. The Wittig Reaction. [Link]
- NROChemistry. Wittig Reaction: Mechanism and Examples. [Link]
- Al-Masum, M.; Kumar, D. Tetrahedron Letters2003, 44(11), 2341-2343.
- Fiveable. Phosphonium Ylides Definition. [Link]
- Sarbajna, A.; Swamy, V. S. V. S. N.; Gessner, V. H. Chemical Science2020, 11(30), 7834-7847.
- Wang, Z.; Tu, S.; Li, C.; Li, G.; Shi, D.
- Organic Chemistry Portal. Wittig Reaction. [Link]
- Master Organic Chemistry. The Wittig Reaction – Examples and Mechanism. [Link]
- Oreate.
- Deferm, C.; Luyten, J.; Binnemans, K.; Fransaer, J. RSC Advances2018, 8(4), 1845-1857.
- Chem-St
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- 13. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Solubility Challenges with Tributyl(cyanomethyl)phosphonium chloride in Nonpolar Solvents
Welcome to the technical support center for Tributyl(cyanomethyl)phosphonium chloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this versatile reagent in nonpolar solvent systems. As a quaternary phosphonium salt, this compound's ionic nature presents inherent challenges for dissolution in nonpolar media.[1][2] This document provides a structured approach to understanding and overcoming these challenges, ensuring the successful application of this compound in your synthetic endeavors.
Understanding the Core Problem: Why is Solubility an Issue?
This compound is an ionic compound, consisting of a positively charged phosphonium cation and a negatively charged chloride anion.[3] Nonpolar solvents, such as toluene, hexane, or benzene, are characterized by low dielectric constants and weak intermolecular forces. The fundamental principle of "like dissolves like" governs solubility. Ionic compounds are most soluble in polar solvents that can effectively solvate the individual ions, stabilizing them in solution. Nonpolar solvents lack this ability, leading to poor solubility of salts.
The tributyl chains on the phosphorus atom do impart some lipophilic character, but for many nonpolar solvents, this is insufficient to overcome the strong electrostatic forces holding the ions together in the crystal lattice.[4]
Troubleshooting Guide: A Step-by-Step Approach to Enhancing Solubility
This section provides a series of troubleshooting steps, from simple adjustments to more involved method modifications, to address the poor solubility of this compound in nonpolar solvents.
Question 1: My this compound is not dissolving in my nonpolar reaction solvent. What should I do first?
Answer: Before modifying your solvent system, it is crucial to ensure the quality and purity of your reagent and solvent.
Initial Verification Protocol:
-
Reagent Purity Check:
-
Solvent Purity and Anhydrous Conditions:
-
Ensure your nonpolar solvent is of high purity and, most importantly, anhydrous. The presence of water can significantly impact the solubility of phosphonium salts and may interfere with many organic reactions.[5]
-
Use freshly dried solvents. Standard laboratory procedures for drying solvents, such as distillation from a suitable drying agent or passing through a column of activated alumina, are recommended.
-
Question 2: I've confirmed the purity of my materials, but solubility is still an issue. What is the next step?
Answer: The next logical step is to introduce a polar aprotic co-solvent. This can often provide sufficient polarity to dissolve the phosphonium salt without drastically altering the overall nonpolar character of the reaction medium.
Co-solvent Screening Protocol:
-
Select an Appropriate Co-solvent:
-
Determine the Minimal Effective Amount:
-
Start by adding the co-solvent dropwise to a suspension of the phosphonium salt in your nonpolar solvent at room temperature, with vigorous stirring, until the solid dissolves.
-
Aim for the lowest possible volume of co-solvent to avoid significantly altering the polarity of your primary solvent.
-
-
Consider Reaction Compatibility:
-
Ensure the chosen co-solvent does not interfere with your reaction. For instance, while DMF and DMSO are excellent solvents, they can be reactive under certain conditions. Acetonitrile and THF are often good starting points for many transformations.[8]
-
Table 1: Recommended Starting Co-solvents
| Co-solvent | Properties | Considerations |
| Tetrahydrofuran (THF) | Moderately polar, aprotic | Generally compatible with many reactions. |
| Acetonitrile (MeCN) | Polar, aprotic | Good for dissolving many salts, but can be reactive. |
| Dimethylformamide (DMF) | Highly polar, aprotic | Excellent solvent, but can be difficult to remove. |
| Dimethyl Sulfoxide (DMSO) | Highly polar, aprotic | High boiling point, can be challenging to remove.[6][7] |
Question 3: I'm performing a reaction that is sensitive to polar solvents. Are there other options besides adding a co-solvent?
Answer: Yes. In situations where the addition of a polar co-solvent is not feasible, you can leverage the principles of phase-transfer catalysis. Although this compound is itself a phase-transfer catalyst, its efficacy is dependent on its ability to partition between phases.[1][9] For a reaction occurring in a strictly nonpolar phase, a different approach is needed. One such strategy is anion exchange.
Anion Exchange Protocol for Enhanced Lipophilicity:
The chloride anion is relatively small and has a high charge density, making it less "lipophilic" than larger, more diffuse anions. Exchanging the chloride for a larger, "softer" anion can significantly increase the solubility of the phosphonium salt in nonpolar solvents.
-
Prepare a Biphasic System:
-
Dissolve the this compound in a minimal amount of a suitable polar solvent, such as dichloromethane (DCM) or water.
-
In a separate vessel, dissolve a salt containing a more lipophilic anion (e.g., sodium or potassium hexafluorophosphate (KPF₆), sodium or potassium bis(trifluoromethylsulfonyl)imide (NaNTf₂), or lithium bromide (LiBr)) in water.
-
-
Perform the Anion Exchange:
-
Combine the two solutions in a separatory funnel and shake vigorously. The phosphonium cation will pair with the more lipophilic anion and preferentially move into the organic phase.
-
Separate the organic layer.
-
-
Isolate the Modified Salt:
-
Wash the organic layer with water to remove any remaining water-soluble salts.
-
Dry the organic layer over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure to yield the more nonpolar-soluble Tributyl(cyanomethyl)phosphonium salt.
-
Diagram 1: Anion Exchange Workflow
Caption: Workflow for anion exchange to increase nonpolar solubility.
Frequently Asked Questions (FAQs)
Q1: Can I just heat the mixture to dissolve the phosphonium salt?
A1: While gentle heating can sometimes improve solubility, it should be done with caution. Phosphonium salts can be susceptible to degradation at elevated temperatures, particularly in the presence of base.[4][9] It is advisable to explore other methods first. If heating is necessary, do so under an inert atmosphere and for the minimum time required.
Q2: My reaction involves a strong base. How will this affect the solubility of the phosphonium salt?
A2: In reactions like the Horner-Wadsworth-Emmons or Wittig-type reactions, the phosphonium salt is deprotonated by a strong base to form a phosphonium ylide.[10][11][12][13][14] This ylide is a neutral species and is often more soluble in nonpolar solvents than the starting salt. Therefore, in such cases, the initial insolubility of the salt may not be a significant issue, as it will be consumed to form the soluble reactive intermediate.
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
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- 7. Understanding the role of co-solvents in the dissolution of cellulose in ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. US5481040A - Process for the preparation of phosphonium salts - Google Patents [patents.google.com]
- 9. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 10. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
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- 12. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
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- 14. Horner-Wadsworth-Emmons Reaction | TCI EUROPE N.V. [tcichemicals.com]
Preventing byproduct formation in phase transfer catalysis with phosphonium salts
Welcome to the technical support center for phase transfer catalysis (PTC). This guide is designed for researchers, scientists, and drug development professionals utilizing phosphonium salt catalysts. As your partner in chemical innovation, we have structured this resource to provide not just solutions, but a deeper mechanistic understanding of the challenges you may encounter. Our goal is to empower you to optimize your reactions, prevent byproduct formation, and enhance catalyst lifetime.
This guide is divided into two main sections:
-
Frequently Asked Questions (FAQs): Addressing common queries regarding the stability and function of phosphonium salt catalysts.
-
Troubleshooting Guide: A problem-oriented section to diagnose and resolve specific experimental issues, complete with detailed protocols.
Part 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions about the behavior of phosphonium salts under typical PTC conditions.
Q1: What are the primary advantages of phosphonium salts over ammonium salts as phase transfer catalysts?
The selection of a phosphonium salt over a quaternary ammonium salt is often driven by the need for higher thermal and chemical stability.[1] The key distinctions are:
-
Thermal Stability: Phosphonium salts generally exhibit higher thermal stability, making them the preferred choice for reactions requiring elevated temperatures.[2][3]
-
Degradation Pathway: Quaternary ammonium salts are susceptible to Hofmann elimination in the presence of a strong base and heat, which fragments the catalyst into a tertiary amine and an alkene.[4][5] This not only consumes the catalyst but also introduces impurities that can be difficult to remove. Phosphonium salts are not prone to Hofmann elimination.[1] Their main degradation route under basic conditions is a slower hydrolysis to form a tertiary phosphine oxide and a hydrocarbon.[1][2]
Q2: What is the most common byproduct when using phosphonium salt catalysts, and how is it formed?
The most prevalent byproduct is tertiary phosphine oxide (TPO) , typically accompanied by a hydrocarbon. This is the result of catalyst degradation via hydrolysis. The mechanism proceeds through nucleophilic attack of a hydroxide ion on the phosphorus center, forming a transient pentacoordinate P-hydroxyphosphorane intermediate.[6][7] This intermediate then collapses, cleaving a P-C bond to release the hydrocarbon and form the highly stable P=O bond of the phosphine oxide.[8][9]
The overall reaction is: [R₄P]⁺X⁻ + 2 OH⁻ → R₃P=O + RH + X⁻ + H₂O
This degradation is a third-order reaction—first order in the phosphonium salt and second order in the hydroxide concentration—indicating that high basicity is a major driving force for this unwanted side reaction.[6]
Q3: Can phosphonium salts form ylides under PTC conditions? How does this affect my reaction?
Yes, ylide formation is a second critical byproduct pathway, especially under strongly basic conditions. If one of the alkyl or aryl groups attached to the phosphorus has an acidic α-proton, a strong base can deprotonate the salt to form a phosphonium ylide.[10]
[R₃P-CH₂R']⁺X⁻ + B⁻ → R₃P=CHR' (Ylide) + HB
The acidity of this proton is increased by the adjacent positively charged phosphorus atom.[10] Once formed, the ylide can be problematic in several ways:
-
Hydrolysis: The ylide can be hydrolyzed to form the same tertiary phosphine oxide byproduct as direct salt hydrolysis.[9][11]
-
Unwanted Reactivity: Ylides are famous for their role in the Wittig reaction. If carbonyl compounds are present in your reaction mixture (e.g., as reactants, products, or impurities), the ylide can react with them to form undesired olefin byproducts.
Q4: How does the structure of the phosphonium salt affect its stability and activity?
The choice of the four organic substituents (R groups) on the phosphorus atom is critical for both stability and catalytic efficiency.
-
Steric Hindrance: Bulky substituents, such as tert-butyl groups, can sterically shield the phosphorus center from nucleophilic attack by hydroxide, thereby increasing the catalyst's stability and lifetime.[12][13]
-
Lipophilicity: The catalyst must be sufficiently soluble in the organic phase to transport the aqueous reactant. Long alkyl chains (e.g., hexadecyl) increase the catalyst's lipophilicity and its partitioning into the organic phase, which can enhance the reaction rate.[1][14]
-
Electronic Effects: Electron-withdrawing groups can increase the acidity of α-protons, making the catalyst more susceptible to ylide formation.[10] Conversely, aryl groups like phenyl can stabilize the cation but may have different cleavage patterns during hydrolysis.
Part 2: Troubleshooting Guide
This section is designed to help you diagnose and solve specific problems encountered during your experiments.
Problem 1: Low or Stalled Reaction Conversion & Unidentified Byproducts
Symptom: Your reaction starts but slows down or stops before reaching completion. TLC or GC-MS analysis shows the consumption of starting material, but the desired product yield is low, and you observe a new, often polar, spot (which could be the phosphine oxide).
Probable Cause: The phosphonium salt catalyst is degrading under the reaction conditions, primarily through hydrolysis.
Diagnostic Workflow & Solutions:
The logical flow for diagnosing catalyst degradation is to first confirm the instability and then systematically modify conditions to prevent it.
Solution A: Reduce Basicity
Since catalyst hydrolysis is second-order in hydroxide concentration, even small changes in base strength or concentration can have a significant impact.
-
Action: Use the minimum stoichiometric amount of base required for the reaction. If possible, switch to a weaker base (e.g., from NaOH/KOH to K₂CO₃). The goal is to maintain a pH that is high enough for the desired reaction but low enough to minimize catalyst degradation.
Solution B: Control Temperature
Higher temperatures accelerate both desired reactions and undesired degradation pathways.
-
Action: Determine the lowest practical temperature for your reaction. While phosphonium salts are more stable than ammonium salts, their stability is not infinite.[2] Running the reaction at room temperature, if feasible, is often the best solution.
Solution C: Minimize Water Content
Hydrolysis, by definition, requires water. While PTC is designed for biphasic systems, excess water in the organic phase can accelerate catalyst decomposition.
-
Action: Use the most concentrated aqueous base solution possible (e.g., 50% NaOH instead of 10% NaOH). This reduces the total volume of the aqueous phase and can minimize water partitioning into the organic phase. For reactions sensitive to water, consider solid-liquid PTC, using a solid base (like powdered K₂CO₃) with only a catalytic amount of water present to activate the salt surface.
Solution D: Change the Catalyst Structure
If optimizing conditions is insufficient, the catalyst itself may be ill-suited for the reaction.
-
Action: Switch to a more sterically hindered phosphonium salt. For example, if tetrabutylphosphonium bromide is failing, consider a catalyst with bulkier groups. The increased steric bulk around the phosphorus center will slow the rate of nucleophilic attack by hydroxide.[12]
Data Presentation: Stability of Common Phosphonium Salts
The thermal stability of a catalyst is a crucial parameter, especially for reactions requiring heat. The table below provides a comparative overview of the onset decomposition temperatures for various phosphonium salts, highlighting the significant impact of the counter-anion.
| Catalyst | Anion (X⁻) | Onset Decomposition Temp (Tonset) | Key Feature |
| Tetrabutylphosphonium Chloride | Cl⁻ | ~295 °C | Common, general-purpose catalyst |
| Tetrabutylphosphonium Bromide | Br⁻ | >300 °C | Slightly more stable than chloride |
| Hexadecyltributylphosphonium Bromide | Br⁻ | >300 °C | High lipophilicity for better organic solubility |
| Tetraphenylphosphonium Bromide | Br⁻ | ~350-400 °C | High thermal stability due to aryl groups |
| Tetrabutylphosphonium bis(trifluoromethylsulfonyl)imide | NTf₂⁻ | ~390 °C | Exceptionally stable due to non-nucleophilic anion[15] |
Data compiled from various sources, actual values may vary based on experimental conditions (e.g., heating rate).[15]
Problem 2: Formation of Olefin Byproducts in a Non-Wittig Reaction
Symptom: You are performing a reaction (e.g., a Williamson ether synthesis) that involves a carbonyl-containing starting material or generates one as an intermediate.[16][17] You observe an unexpected olefinic byproduct.
Probable Cause: The strong base used in your reaction is deprotonating the phosphonium salt to form an ylide, which is then reacting with the carbonyl compound in a classic Wittig-type reaction.
Troubleshooting Pathway:
Solution: Select a Non-Deprotonatable Catalyst
The most direct solution is to use a phosphonium salt that cannot form an ylide.
-
Action: Replace your current catalyst (e.g., tetrabutylphosphonium bromide) with one that lacks α-protons, such as Tetraphenylphosphonium Bromide (TPPB) or Tetraphenylphosphonium Chloride (TPPC). Since there are no protons on the carbons directly attached to the phosphorus, ylide formation is impossible, completely eliminating this side reaction pathway.
Experimental Protocols
Protocol 1: Control Experiment for Catalyst Stability Assessment
Objective: To determine if the phosphonium salt catalyst is stable under the proposed reaction conditions, independent of the reactants.
Methodology:
-
Setup: In a flask equipped with a magnetic stirrer and reflux condenser, combine the organic solvent, the aqueous base solution (at the same concentration as the planned reaction), and the phosphonium salt catalyst (at the same mol% loading).
-
Exclusion of Reactants: Do NOT add the primary organic substrate or the aqueous nucleophile.
-
Reaction Conditions: Stir the mixture vigorously at the target reaction temperature for the intended duration of the actual experiment (or until degradation is observed).
-
Monitoring: Periodically take a small aliquot of the organic phase. Analyze it by TLC, LC-MS, or ³¹P NMR.
-
TLC: Spot against a standard of the fresh catalyst. The appearance of a new, more polar spot is indicative of phosphine oxide formation.
-
³¹P NMR: The phosphonium salt will have a characteristic chemical shift. The appearance of a new signal in the phosphine oxide region (~ +25 to +40 ppm) confirms degradation.
-
-
Analysis: If significant degradation is observed within the planned reaction time, the conditions are too harsh for the catalyst. Proceed to the troubleshooting steps outlined above.
Protocol 2: Optimized Procedure for PTC Alkylation (Minimizing Hydrolysis)
Objective: To perform a PTC reaction (e.g., O-alkylation of a phenol) using best practices to maximize yield and minimize catalyst degradation.
Materials:
-
Phenol derivative (1.0 eq)
-
Alkyl halide (1.1 eq)
-
Tetrabutylphosphonium bromide (TBPB) (2 mol%)
-
Toluene
-
Potassium Carbonate (K₂CO₃), finely powdered (1.5 eq)
Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and condenser, add the phenol derivative, toluene, alkyl halide, and TBPB.
-
Base Addition: Add the finely powdered K₂CO₃. Using a solid, moderately strong base minimizes the amount of water present and avoids the high local hydroxide concentrations associated with NaOH or KOH solutions.
-
Temperature Control: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C). Avoid aggressive heating unless necessary. Vigorous stirring is essential to ensure good contact between the phases.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC. The reaction should proceed cleanly with minimal byproduct formation.
-
Workup: Upon completion, cool the reaction to room temperature. Add water to dissolve the inorganic salts. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Analysis: Purify the product by column chromatography or distillation. The high yield and clean reaction profile will validate the effectiveness of the optimized, milder conditions in preserving the catalyst's integrity.
References
- A comparative analysis of phosphonium vs. ammonium-based phase transfer catalysts. - Benchchem. [URL: https://www.benchchem.
- Phase Transfer Catalysis | Dalal Institute. [URL: https://www.dalalinstitute.
- The Mechanism of Phosphonium Ylide Alcoholysis and Hydrolysis: Concerted Addition of the O−H Bond Across the P=C Bond - ResearchGate. [URL: https://www.researchgate.net/publication/301344079_The_Mechanism_of_Phosphonium_Ylide_Alcoholysis_and_Hydrolysis_Concerted_Addition_of_the_O-H_Bond_Across_the_PC_Bond]
- Phosphorus Ylides. [URL: https://www.thieme-connect.de/products/ebooks/lookinside/10.1055/b-003-121580]
- Phase-transfer catalyst - Wikipedia. [URL: https://en.wikipedia.
- Lecture 41 : Phase Transfer Catalysis - NPTEL Archive. [URL: https://archive.nptel.ac.in/courses/103/106/103106095/]
- Phosphonium salts and P-ylides | Organophosphorus Chemistry: Volume 50 - Books. [URL: https://pubs.rsc.org/en/content/chapter/bk9781839163273-00001/978-1-83916-327-3]
- Phosphonium salts and P-ylides | Organophosphorus Chemistry: Volume 47 - Books. [URL: https://pubs.rsc.org/en/content/chapter/bk9781788010103-00001/978-1-78801-010-3]
- Chiral quaternary phosphonium salts as phase-transfer catalysts for environmentally benign asymmetric transformations - Green Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2016/gc/c6gc01465j]
- phosphonium ylides - YouTube. [URL: https://www.youtube.
- Mechanism of hydrolysis of phosphonium salts and ylides - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/1977/p1/p19770001883]
- First ever observation of the intermediate of phosphonium salt and ylide hydrolysis: P-hydroxytetraorganophosphorane - CORA. [URL: https://cora.ucc.ie/handle/10468/1825]
- The mechanism of phosphonium ylide alcoholysis and hydrolysis - CORA. [URL: https://cora.ucc.ie/handle/10468/7706]
- Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization - MDPI. [URL: https://www.mdpi.com/2079-4991/10/12/2457]
- Phase transfer catalysis (PTC) - OperaChem. [URL: https://www.operachem.
- Phosphonium Salts - Catalysts / Alfa Chemistry. [URL: https://www.alfa-chemistry.com/catalysts/products/phosphonium-salts.html]
- Phase Transfer Catalysis: Chemistry and Engineering - Publications of the IAS Fellows. [URL: https://www.ias.ac.in/article/fulltext/reso/003/04/0033-0045]
- Mechanism of Phosphonium Ylide Alcoholysis and Hydrolysis - ChemistryViews. [URL: https://www.chemistryviews.org/details/ezine/9491441/Mechanism_of_Phosphonium_Ylide_Alcoholysis_and_Hydrolysis.html]
- Thermal Stability of Highly Fluorinated Phosphonium Salts - TA Instruments. [URL: https://www.tainstruments.
- Hofmann elimination - Wikipedia. [URL: https://en.wikipedia.
- A Comparative Guide to Phase Transfer Catalysts: Quaternary Ammonium vs. Phosphonium Salts in Organic Transformations - Benchchem. [URL: https://www.benchchem.
- 9930 PTC by Using Phosphonium Compounds | PDF | Alkene | Catalysis - Scribd. [URL: https://www.scribd.com/document/329528761/9930-PTC-by-Using-Phosphonium-Compounds]
- New quaternary phosphonium salt as multi-site phasetransfer catalyst for various alkylation reactions - ResearchGate. [URL: https://www.researchgate.
- Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts | Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja00730a005]
- phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis by - CORE. [URL: https://core.ac.uk/display/217406859]
- Williamson Ether Synthesis. [URL: https://www.cambridge.org/us/universitypress/subjects/chemistry/chemistry-general-interest/name-reactions-organic-synthesis-2nd-edition/williamson-ether-synthesis?
- Chiral Quaternary Phosphonium Salts as Phase-Transfer Catalysts for Environmentally Benign Asymmetric Transformations | Request PDF - ResearchGate. [URL: https://www.researchgate.
- Williamson Ether Synthesis - Organic Chemistry Tutor. [URL: https://www.organicchemistrytutor.com/topic/williamson-ether-synthesis/]
- (PDF) Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization - ResearchGate. [URL: https://www.researchgate.
- Williamson ether synthesis - Wikipedia. [URL: https://en.wikipedia.org/wiki/Williamson_ether_synthesis]
- A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III) and Their Metal Catalysts - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7641267/]
- The Williamson Ether Synthesis - Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/]
- High Cytotoxic Activity of Phosphonium Salts and Their Complementary Selectivity towards HeLa and K562 Cancer Cells - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2740921/]
- US5292973A - Phosphine oxide removal from compounds formed by a Wittig reaction - Google Patents. [URL: https://patents.google.
- Electrophilic Phosphonium Cation-Mediated Phosphane Oxide Reduction Using Oxalyl Chloride and Hydrogen | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/343213072_Electrophilic_Phosphonium_Cation-Mediated_Phosphane_Oxide_Reduction_Using_Oxalyl_Chloride_and_Hydrogen]
- Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts - Dalton Transactions (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2017/dt/c7dt02871a]
- Synthesis of Phosphonium Salts—Phosphine Structure and Inorganic Salts Effects | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/231206686_Synthesis_of_Phosphonium_Salts-Phosphine_Structure_and_Inorganic_Salts_Effects]
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Catalyst loading optimization for Tributyl(cyanomethyl)phosphonium chloride
Welcome to the technical support guide for Tributyl(cyanomethyl)phosphonium chloride. This document is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into optimizing its use as a Phase Transfer Catalyst (PTC). We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your reactions with confidence.
Part 1: Foundational FAQs
This section addresses the most common initial questions regarding the role and use of this compound.
Q1: What is the primary function of this compound in a reaction?
This compound is a quaternary phosphonium salt that primarily functions as a Phase Transfer Catalyst (PTC).[1] Its role is to facilitate reactions between reactants located in separate, immiscible phases (typically an aqueous phase and an organic phase).[2] For example, it can transport a water-soluble nucleophile (like the cyanide ion, CN⁻) from the aqueous phase into the organic phase to react with an organic-soluble substrate.[3]
Q2: What is the mechanism of phase transfer catalysis with this phosphonium salt?
The mechanism, known as the Starks' extraction mechanism, involves the phosphonium cation ([Bu₃PCH₂CN]⁺) forming an ion pair with the anion of interest (e.g., CN⁻) from the aqueous phase.[4] This new, lipophilic ion pair is soluble in the organic phase. Once in the organic phase, the anion is "naked" and highly reactive, allowing it to react with the organic substrate. After the reaction, the catalyst cation pairs with the leaving group anion and returns to the aqueous interface to repeat the cycle. Phosphonium-based catalysts are generally favored for their high thermal and chemical stability compared to some ammonium-based alternatives.[5]
Caption: Fig 1. Catalytic cycle of this compound (Q⁺X⁻).
Q3: What is a typical starting catalyst loading?
For initial screening, a catalyst loading of 1–5 mol% relative to the limiting reagent is a standard starting point.[6] The optimal loading is highly dependent on the specific reaction kinetics, substrates, and conditions. It is rarely necessary to exceed 10 mol%, and doing so can often introduce new problems.
Part 2: Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Scenario 1: Slow or Incomplete Reaction
Q: My reaction is extremely slow or has stalled completely. Should I just add more catalyst?
A: While insufficient catalyst is a possibility, it's often not the root cause. Blindly adding more catalyst can be counterproductive and may lead to issues like emulsion formation or increased side reactions.[6][7] A systematic approach is required.
Causality Check:
-
Mass Transfer Limitation: The overall reaction rate in a PTC system depends on both the rate of ion transfer between phases and the intrinsic reaction rate in the organic phase.[3] If the stirring (agitation) is too slow, the interfacial area between the two phases is small, limiting the catalyst's ability to shuttle ions.[3]
-
Catalyst Poisoning: Are there any impurities in your starting materials that could react with and deactivate the phosphonium salt?
-
Low Intrinsic Reactivity: The reaction itself might be inherently slow even with the anion present. This could be due to steric hindrance on the substrate or low reaction temperature.
-
Insufficient Catalyst: The initial loading might be too low for the reaction scale or kinetics.
Troubleshooting Workflow:
Sources
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- 2. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
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- 7. researchgate.net [researchgate.net]
Validation & Comparative
Comparing Tributyl(cyanomethyl)phosphonium chloride to other Wittig reagents
An In-Depth Comparative Guide to Tributyl(cyanomethyl)phosphonium chloride and Alternatives for Olefination Reactions
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the construction of carbon-carbon double bonds remains a fundamental and critical transformation. The Wittig reaction, a Nobel Prize-winning discovery, provides a powerful and widely used method for converting aldehydes and ketones into alkenes.[1][2] The choice of the specific Wittig reagent, or phosphonium ylide, is paramount as it dictates the reaction's stereochemical outcome, reactivity, and functional group tolerance. This guide provides a detailed comparison of this compound, a reagent for generating a stabilized ylide, with other classes of Wittig reagents and the prominent Horner-Wadsworth-Emmons (HWE) alternative.
The Wittig Reaction: A Mechanistic Overview
The Wittig reaction involves the reaction of a phosphorus ylide with a carbonyl compound.[3] The mechanism is understood to proceed through a concerted [2+2] cycloaddition between the ylide and the carbonyl, forming a transient four-membered ring intermediate known as an oxaphosphetane.[4][5] This intermediate then collapses to form the desired alkene and a phosphine oxide byproduct, with the formation of the very stable phosphorus-oxygen double bond being the thermodynamic driving force for the reaction.[5]
The nature of the substituent on the ylide's carbanionic carbon dramatically influences its stability and, consequently, the stereoselectivity of the reaction.[5][6] This leads to a crucial classification of Wittig reagents.
Caption: The general mechanism of the Wittig reaction.
A Comparative Framework for Phosphonium Ylides
Phosphonium ylides are broadly categorized based on the electronic nature of the substituents on the carbanion.
-
Non-stabilized Ylides: These possess alkyl or hydrogen substituents (e.g., from methyltriphenylphosphonium bromide) that do not delocalize the negative charge. They are highly reactive and typically generated in situ using strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH).[7] Their reactions are under kinetic control, leading predominantly to the formation of (Z)-alkenes.[1][4][6]
-
Stabilized Ylides: These contain electron-withdrawing groups (EWGs) such as esters, ketones, or nitriles directly attached to the carbanion.[8] The negative charge is delocalized through resonance, making the ylide significantly more stable, less reactive, and often isolable as a solid.[7][8] The formation of the oxaphosphetane intermediate is reversible, allowing for thermodynamic equilibration to the more stable intermediate, which ultimately yields the (E)-alkene with high selectivity.[1][6][9]
-
Semi-stabilized Ylides: Bearing aryl or vinyl substituents, these ylides exhibit intermediate stability and reactivity. Unfortunately, this often results in poor stereoselectivity, yielding mixtures of (E) and (Z) isomers.[4][10]
Caption: Classification of Wittig reagents based on ylide stability.
Profile: this compound
This compound is the precursor to a stabilized ylide. The presence of the electron-withdrawing nitrile (-CN) group allows for the delocalization of the carbanionic charge, placing this reagent firmly in the "stabilized" category.
-
Reactivity: As a stabilized reagent, it is less reactive than its non-stabilized counterparts. It reacts efficiently with most aldehydes but may struggle or require harsher conditions to react with sterically hindered ketones.[1][8]
-
Stereoselectivity: The key advantage of using this reagent is the high stereoselectivity for the (E) -isomer of the resulting α,β-unsaturated nitrile.[9] This is a direct consequence of the reversible reaction pathway that favors the thermodynamically more stable trans-substituted oxaphosphetane intermediate.
-
Scope & Applications: Its primary application is the synthesis of α,β-unsaturated nitriles, which are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules.[11] Beyond its role in the Wittig reaction, the salt itself can also be used as a phase transfer catalyst or in the formulation of ionic liquids.[11][12]
The Major Alternative: The Horner-Wadsworth-Emmons (HWE) Reaction
For the synthesis of α,β-unsaturated nitriles and esters, the Horner-Wadsworth-Emmons (HWE) reaction is often the preferred method over the classic Wittig reaction.[13]
The HWE reaction utilizes a phosphonate-stabilized carbanion, generated by deprotonating a phosphonate ester (e.g., diethyl (cyanomethyl)phosphonate), instead of a phosphonium ylide.[13]
Key Advantages of the HWE Reaction:
-
Superior Nucleophilicity: Phosphonate carbanions are generally more nucleophilic than their phosphonium ylide counterparts, allowing them to react effectively even with hindered ketones where stabilized Wittig reagents may fail.[10]
-
Simplified Purification: A significant practical advantage is the nature of the byproduct. The HWE reaction generates a water-soluble dialkyl phosphate salt, which can be easily removed by a simple aqueous extraction.[10][13] This contrasts sharply with the often-problematic removal of triphenylphosphine oxide from Wittig reactions, which frequently requires column chromatography.
-
Excellent (E)-Selectivity: Similar to stabilized Wittig reagents, the standard HWE reaction reliably produces the (E)-alkene with high stereoselectivity.[13][14]
While the standard HWE provides (E)-alkenes, specific modifications, such as the Still-Gennari modification using phosphonates with electron-withdrawing groups like (CF₃CH₂O)₂, can be employed to favor the (Z)-isomer.[13]
Data-Driven Comparison: Wittig vs. HWE
| Feature | Stabilized Wittig (this compound) | Non-Stabilized Wittig (e.g., Methyltriphenylphosphonium bromide) | Horner-Wadsworth-Emmons (e.g., Diethyl (cyanomethyl)phosphonate) |
| Ylide/Carbanion Type | Stabilized Ylide | Non-Stabilized Ylide | Phosphonate-Stabilized Carbanion |
| Typical Base | Moderate bases (e.g., NaOH, K₂CO₃, DBU)[15][16] | Strong bases (e.g., n-BuLi, NaH, KHMDS)[7] | Variety of bases (e.g., NaH, LiOH, DBU)[13][17] |
| Predominant Stereoisomer | (E) -Alkene[5][6][9] | (Z) -Alkene[1][4][6] | (E) -Alkene[13][14][17] |
| Reactivity with Ketones | Moderate; may fail with hindered ketones[1][8] | High; reacts well with most ketones | High; generally more reactive than stabilized ylides |
| Byproduct | Tributylphosphine oxide | Triphenylphosphine oxide | Water-soluble phosphate ester[13] |
| Purification | Often requires chromatography | Often requires chromatography | Simple aqueous extraction[10][13] |
Experimental Protocols: A Comparative Workflow
The following protocols provide a generalized, illustrative comparison for the synthesis of an α,β-unsaturated nitrile from an aldehyde.
Protocol 1: Wittig Reaction with this compound
Caption: Typical experimental workflow for a stabilized Wittig reaction.
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the aldehyde (1.0 eq), this compound (1.1 eq), and an anhydrous aprotic solvent such as Tetrahydrofuran (THF).
-
Ylide Generation & Reaction: Cool the mixture in an ice bath. Add a suitable base (e.g., potassium tert-butoxide, 1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product typically requires purification by flash column chromatography on silica gel to separate the desired α,β-unsaturated nitrile from the tributylphosphine oxide byproduct.
Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction
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- 17. researchgate.net [researchgate.net]
A Comparative Guide to Cyanomethyl Phosphonium Salts: Tributyl vs. Triphenyl for the Synthesis of α,β-Unsaturated Nitriles
For synthetic chemists navigating the complexities of drug development and materials science, the choice of reagent can be the determining factor between a high-yielding, easily purified product and a complex mixture requiring tedious separation. The Wittig reaction and its variants remain a cornerstone for olefination, particularly for the synthesis of α,β-unsaturated nitriles—a common motif in biologically active molecules. This guide provides an in-depth comparison of two key reagents for this transformation: Tributyl(cyanomethyl)phosphonium chloride and (Cyanomethyl)triphenylphosphonium chloride. We will dissect their performance, explore the causality behind their reactivity, and provide actionable experimental insights.
The Core Reagents: Structure and Foundational Properties
The seemingly subtle difference between alkyl (tributyl) and aryl (triphenyl) substituents on the phosphorus atom profoundly impacts the reagent's behavior, from ylide generation to product purification.
| Property | This compound | (Cyanomethyl)triphenylphosphonium chloride |
| CAS Number | 82358-61-0[1][2] | 4336-70-3[3][4] |
| Molecular Formula | C₁₄H₂₉ClNP | C₂₀H₁₇ClNP |
| Molecular Weight | 277.81 g/mol [5] | 337.78 g/mol [3][4] |
| Appearance | White to almost white powder or crystal[1][2]; sometimes a liquid[5] | Off-white crystalline powder[6] |
| Melting Point | 97.0 to 101.0 °C[1][2] | ~275 °C (decomposes)[3][7] |
| Key Application | Wittig Reagent, Phase Transfer Catalyst[1][8] | Wittig Reagent for C-C bond formation[3][7] |
(Cyanomethyl)triphenylphosphonium chloride is a well-established, high-melting crystalline solid, making it easy to handle and store under standard laboratory conditions.[6][7] In contrast, This compound is a lower-melting solid, sometimes supplied as a liquid, reflecting the greater flexibility of the butyl chains.[1][2][5] While triphenylphosphine is air-stable, alkyl phosphines like tributylphosphine can be pyrophoric, necessitating more careful handling during synthesis of the phosphonium salt.[9]
Mechanistic Divergence: Electronic and Steric Effects
The performance of these reagents is dictated by the electronic and steric nature of the phosphonium ylide formed upon deprotonation. The cyanomethyl group is an electron-withdrawing group (EWG) that stabilizes the negative charge on the adjacent carbon through resonance and inductive effects. This stabilization makes the corresponding ylides ("stabilized ylides") less reactive than their non-stabilized alkyl counterparts but generally easy to handle.[10][11]
The key difference lies in the substituents on the phosphorus atom:
-
Tributyl Groups (Alkyl): The butyl groups are electron-donating. This property increases the electron density on the phosphorus atom, which in turn slightly destabilizes the ylide compared to its triphenyl counterpart. This enhanced electron density can make the tributylphosphonium ylide a more potent nucleophile.
-
Triphenyl Groups (Aryl): The phenyl groups are electron-withdrawing and offer significant steric bulk. They provide resonance stabilization to the phosphonium center but result in a less nucleophilic ylide compared to the tributyl-substituted version.
This difference in nucleophilicity is a critical factor. While both are "stabilized" by the cyano group, the greater intrinsic reactivity of the tributyl-substituted ylide can lead to higher yields or allow the reaction to proceed under milder conditions, as has been observed in reactions with sensitive substrates like sugar lactones.[7]
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A Comparative Guide to Phase Transfer Catalysis: Efficacy of Tributyl(cyanomethyl)phosphonium chloride versus Quaternary Ammonium Salts
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the quest for efficiency, selectivity, and sustainability is paramount. Phase transfer catalysis (PTC) has emerged as a powerful methodology to meet these demands, enabling reactions between reactants isolated in immiscible phases. The choice of catalyst is a critical determinant of success in PTC, with quaternary ammonium and phosphonium salts being the workhorses of this field. This guide provides an in-depth, objective comparison of the efficacy of Tributyl(cyanomethyl)phosphonium chloride, a promising phosphonium salt, against the widely used quaternary ammonium salts. The insights and data presented herein are curated to empower researchers, scientists, and drug development professionals in making informed catalyst selections for their synthetic endeavors.
The Crucial Role of the Catalyst: A Mechanistic Overview
Phase transfer catalysis ingeniously circumvents the challenge of bringing reactants together when they reside in separate, immiscible liquid phases (e.g., aqueous and organic). The catalyst, possessing both hydrophilic and lipophilic characteristics, acts as a shuttle, transporting a reactant from one phase to another where the reaction can proceed.
The general mechanism for anion transfer, the most common mode of PTC, is depicted below:
Caption: General mechanism of phase transfer catalysis.
Here, Q⁺ represents the catalyst cation (either phosphonium or ammonium), Y⁻ is the reactant anion, and R-X is the organic substrate. The efficiency of this cycle is profoundly influenced by the nature of the catalyst.
This compound: A Profile
This compound, with the chemical structure shown below, is a quaternary phosphonium salt that has garnered attention as a versatile phase transfer catalyst.[1][2] Its applications span organic synthesis, the creation of ionic liquids for electrochemistry, and materials science.[1][2] The presence of the cyanomethyl group can influence its solubility and reactivity profile.
Chemical Structure:
Quaternary Ammonium Salts: The Incumbents
Quaternary ammonium salts, often referred to as "quat salts," are the most common class of phase transfer catalysts.[3] Their popularity stems from their broad applicability and cost-effectiveness. Common examples include Tetrabutylammonium bromide (TBAB), Benzyltriethylammonium chloride (BTEAC), and Aliquat® 336 (a mixture of methyltrioctylammonium chloride and methyltridecylammonium chloride).
Head-to-Head Comparison: Efficacy and Stability
The selection of a phase transfer catalyst hinges on several factors, primarily its catalytic activity and its stability under the reaction conditions.
Catalytic Activity
The lipophilicity of the catalyst's cation plays a pivotal role in its ability to extract the reactant anion from the aqueous phase and transport it into the organic phase. Generally, phosphonium cations are larger and more lipophilic than their ammonium counterparts with analogous alkyl substituents. This can lead to more efficient anion transfer and, consequently, enhanced reaction rates and yields.[4]
While direct comparative data for this compound against a wide range of quaternary ammonium salts is limited in publicly available literature, we can draw insights from studies comparing the broader classes of these catalysts. For instance, in the alkylation of sodium benzoate with butyl bromide, a phosphonium-based catalyst, Tetra Phenyl Phosphonium Bromide (TPPB), demonstrated superior performance compared to two different quaternary ammonium salts.[4]
Table 1: Comparative Yields in the Alkylation of Sodium Benzoate [4]
| Catalyst | Catalyst Type | Yield (%) |
| Tetra Phenyl Phosphonium Bromide (TPPB) | Phosphonium Salt | 98 |
| Tri Capryryl methyl Ammonium Chloride (Aliquat 336) | Ammonium Salt | 92 |
| Tetra Butyl Ammonium Bromide (TBAB) | Ammonium Salt | 91 |
Reaction Conditions: 1:1 molar ratio of Sodium Benzoate to Butyl Bromide, 0.001 mole of catalyst, toluene/water solvent system, 60°C, 60 minutes, 500 rpm agitation.
This enhanced activity of the phosphonium salt can be attributed to the more efficient transfer of the benzoate anion into the organic phase.[4]
Thermal and Chemical Stability: The Phosphonium Advantage
One of the most significant advantages of phosphonium salts over quaternary ammonium salts is their superior thermal and chemical stability.[4] Quaternary ammonium salts are susceptible to a degradation pathway known as Hofmann elimination , particularly in the presence of strong bases and at elevated temperatures.[4] This degradation not only reduces the catalyst's efficiency but also introduces impurities into the reaction mixture.[4]
Caption: Hofmann elimination of a quaternary ammonium salt.
Phosphonium salts, on the other hand, are not prone to Hofmann elimination.[4] Their primary degradation pathway under basic conditions involves the formation of a phosphine oxide and a hydrocarbon, which typically requires more forcing conditions.[4] This inherent stability makes phosphonium catalysts, including this compound, the preferred choice for reactions conducted at high temperatures or under strongly basic conditions.[4][5] In a study on the alkaline stability of various cationic groups, a phosphonium cation, methyl tris(2,4,6-trimethylphenyl)phosphonium, demonstrated exceptional stability, with less than 20% degradation after 5000 hours at 80°C in a 1M KOD solution.[5]
Experimental Protocol: A Comparative Williamson Ether Synthesis
To provide a practical framework for comparing the efficacy of this compound and a standard quaternary ammonium salt, the following protocol for a Williamson ether synthesis is provided. This reaction is a classic example of a nucleophilic substitution facilitated by phase transfer catalysis.
Objective:
To compare the reaction yield and rate of the synthesis of benzyl phenyl ether from phenol and benzyl chloride using this compound and Tetrabutylammonium bromide (TBAB) as phase transfer catalysts.
Materials:
-
Phenol
-
Benzyl chloride
-
Sodium hydroxide (50% w/w aqueous solution)
-
Toluene
-
This compound
-
Tetrabutylammonium bromide (TBAB)
-
Internal standard (e.g., dodecane)
-
Standard laboratory glassware and magnetic stirrers
Procedure:
Caption: Experimental workflow for comparing catalyst performance.
-
Reaction Setup: In two identical round-bottom flasks equipped with magnetic stirrers and reflux condensers, dissolve phenol (10 mmol) and the internal standard (1 mmol) in toluene (20 mL).
-
Catalyst Addition: To the first flask, add this compound (1 mol%). To the second flask, add TBAB (1 mol%).
-
Base Addition: To each flask, add the 50% sodium hydroxide solution (10 mL).
-
Reaction Initiation: Begin vigorous stirring (e.g., 500 rpm) and heat the mixtures to a constant temperature of 80°C. Add benzyl chloride (10 mmol) to each flask simultaneously to start the reaction.
-
Monitoring: At regular time intervals (e.g., 15, 30, 60, 90, and 120 minutes), withdraw a small aliquot from the organic layer of each reaction mixture. Quench the aliquot with a small amount of dilute HCl and water, then analyze by gas chromatography (GC) to determine the conversion of phenol and the yield of benzyl phenyl ether relative to the internal standard.
Expected Outcomes and Data Interpretation
Based on the generally superior performance of phosphonium salts, it is anticipated that the reaction catalyzed by this compound will proceed at a faster rate and potentially reach a higher final yield compared to the reaction with TBAB. The higher lipophilicity of the phosphonium cation is expected to facilitate more efficient transport of the phenoxide anion into the organic phase.
Table 2: Illustrative Comparative Data for Williamson Ether Synthesis
| Time (min) | Yield with TBAB (%) | Yield with this compound (%) |
| 15 | 25 | 40 |
| 30 | 45 | 65 |
| 60 | 70 | 88 |
| 90 | 85 | 95 |
| 120 | 90 | 97 |
This data is illustrative and based on the expected superior performance of phosphonium salts. Actual results may vary.
Applications in Drug Development and Beyond
The choice between phosphonium and ammonium salts as phase transfer catalysts has significant implications in drug development and the synthesis of fine chemicals, where high yields, purity, and process efficiency are critical. The enhanced stability of phosphonium salts makes them particularly suitable for industrial processes that may involve high temperatures or prolonged reaction times.[4]
Common applications of phase transfer catalysis where these catalysts are employed include:[4]
-
Nucleophilic Substitution Reactions (S_N2): Alkylation, etherification (e.g., Williamson ether synthesis), and esterification.
-
Condensation Reactions: Aldol and Darzens condensations.
-
Oxidation and Reduction Reactions: Permanganate and borohydride reactions in biphasic systems.
-
Polymerization Reactions: Synthesis of various polymers.
Conclusion: Making an Informed Catalyst Choice
The selection between this compound and quaternary ammonium salts is a nuanced decision that depends on the specific requirements of the chemical transformation. While quaternary ammonium salts are often more cost-effective and suitable for a wide array of reactions under milder conditions, phosphonium salts offer a distinct advantage in terms of thermal and chemical stability.[4] This superior stability can translate to higher yields, purer products, and more robust processes, particularly in demanding applications that require elevated temperatures or strongly basic environments. For researchers and process chemists aiming to optimize challenging reactions, the exploration of phosphonium catalysts like this compound represents a valuable strategy for achieving superior synthetic outcomes.
References
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- ResearchGate.
Sources
Comparative analysis of phosphonium salts in C-C bond formation reactions
In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. Among the myriad of tools available to the modern chemist, phosphonium salts have carved out a significant and versatile role, acting as key reagents and catalysts in a variety of powerful transformations. This guide provides a comparative analysis of phosphonium salts in several critical C-C bond-forming reactions, offering insights into their performance, mechanistic nuances, and practical applications. We aim to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.
The Wittig Reaction: A Classic Olefination with Modern Nuances
The Wittig reaction, a Nobel Prize-winning transformation, stands as a premier method for the synthesis of alkenes from aldehydes and ketones. The heart of this reaction lies in the phosphonium ylide, generated in situ from a phosphonium salt. The nature of the substituent on the ylidic carbon dramatically influences the reactivity and, most critically, the stereochemical outcome of the reaction.
Stabilized vs. Non-stabilized Ylides: A Tale of Two Stereochemistries
The key determinant of stereoselectivity in the Wittig reaction is the electronic nature of the group attached to the carbanion of the ylide.[1][2]
-
Non-stabilized Ylides: These ylides bear electron-donating groups (e.g., alkyl substituents) on the carbanion.[2] They are highly reactive and typically lead to the formation of (Z)-alkenes with moderate to high selectivity.[2][3] This selectivity is generally attributed to a kinetically controlled reaction pathway where the initial cycloaddition to form the oxaphosphetane intermediate is irreversible.[2][3]
-
Stabilized Ylides: When an electron-withdrawing group (e.g., ester, ketone) is attached to the carbanion, the ylide is stabilized through resonance.[1][4] These ylides are less reactive and often require milder bases for their formation.[4] The reaction with aldehydes is reversible, allowing for thermodynamic equilibration to the more stable anti-oxaphosphetane, which then collapses to predominantly form the (E)-alkene.[2][3]
-
Semi-stabilized Ylides: Ylides with substituents like aryl or vinyl groups fall into this category. The stereoselectivity with these ylides can be poor, often yielding mixtures of (E)- and (Z)-alkenes.[3]
The following diagram illustrates the divergent pathways of stabilized and non-stabilized ylides.
Caption: Divergent pathways for non-stabilized and stabilized Wittig ylides.
Comparative Performance Data
The choice between a stabilized and non-stabilized ylide is dictated by the desired alkene geometry. The following table summarizes typical outcomes for the reaction of benzaldehyde with different phosphonium ylides.
| Phosphonium Salt Precursor | Ylide Type | Base | Solvent | Major Product | Typical E/Z Ratio |
| (CH₃)₃P⁺CH₃ Br⁻ | Non-stabilized | n-BuLi | THF | (Z)-Styrene | >95:5 |
| (C₆H₅)₃P⁺CH₂C₆H₅ Cl⁻ | Semi-stabilized | NaH | DMF | Mixture | ~50:50 |
| (C₆H₅)₃P⁺CH₂CO₂Et Br⁻ | Stabilized | NaOEt | EtOH | (E)-Ethyl Cinnamate | >95:5 |
The Horner-Wadsworth-Emmons Reaction: An Advantageous Alternative
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes phosphonate carbanions instead of phosphonium ylides.[5][6] This seemingly subtle change offers several significant advantages.
Key Advantages over the Wittig Reaction
-
Enhanced Nucleophilicity: Phosphonate carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts.[5] This heightened reactivity allows for successful olefination of more sterically hindered ketones that may be unreactive in a standard Wittig reaction.[7][8]
-
Simplified Workup: A major practical advantage of the HWE reaction is the nature of the phosphorus-containing byproduct. The dialkyl phosphate salt formed is water-soluble and can be easily removed by a simple aqueous extraction, in contrast to the often-problematic separation of triphenylphosphine oxide in the Wittig reaction.[5]
-
Stereoselectivity: The HWE reaction almost exclusively produces the (E)-alkene, particularly with stabilized phosphonates.[5][6] This high stereoselectivity is a significant advantage when the trans isomer is the desired product.
The Still-Gennari modification of the HWE reaction, which employs phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) and specific base/solvent combinations (e.g., KHMDS/THF with 18-crown-6), can be used to obtain (Z)-alkenes with high selectivity.[3]
Caption: Comparison of the Wittig and Horner-Wadsworth-Emmons Reactions.
Phosphonium Salts in Cross-Coupling Reactions: Beyond Olefination
While renowned for their role in olefination, phosphonium salts are also pivotal in transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. In this context, they primarily serve as precursors to the essential phosphine ligands that coordinate to the metal center (e.g., palladium or nickel) and drive the catalytic cycle.[9]
Phosphonium Salts as Ligand Precursors and Nanoparticle Stabilizers
The electronic and steric properties of the phosphine ligand, generated from the deprotonation of the corresponding phosphonium salt, are critical to the success of the cross-coupling reaction.[9]
-
Electron-rich and Bulky Ligands: Ligands derived from trialkylphosphonium salts are electron-rich and sterically demanding. This combination enhances the rate of both the oxidative addition and reductive elimination steps in the catalytic cycle, leading to higher catalytic activity.
-
Air-Stability: A practical challenge with many effective phosphine ligands is their air sensitivity. Phosphonium borate salts have emerged as stable, air-tolerant precursors that can be handled in the open and then converted to the active phosphine ligand in situ.
Furthermore, phosphonium salts have been successfully employed as stabilizers for palladium nanoparticles (PdNPs), which are highly active catalysts for Suzuki cross-coupling reactions.[10][11] The structure of the phosphonium salt, including the steric hindrance around the phosphorus atom and the length of alkyl chains, can influence the size, stability, and catalytic efficacy of the resulting PdNPs.[11][12]
Comparative Data for Phosphonium Salt-Stabilized PdNPs in Suzuki Coupling
The following data illustrates the impact of different tri-tert-butyl(n-alkyl)phosphonium bromide stabilizers on the Suzuki coupling of 4-bromotoluene and phenylboronic acid.
| Stabilizer Alkyl Chain (n) | PdNP Size (nm) | Conversion (%) |
| Ethyl (n=2) | 2.01 ± 0.72 | 85 |
| Butyl (n=4) | 2.89 ± 0.89 | 93 |
| Hexyl (n=6) | 3.11 ± 1.11 | 61 |
| Decyl (n=10) | 6.43 ± 2.65 | 89 |
| None | - | ~6 |
Data adapted from[11]
This data clearly demonstrates the crucial role of phosphonium salts in stabilizing the catalytically active palladium nanoparticles, leading to significantly higher conversions compared to the reaction without a stabilizer.
Experimental Protocols
General Procedure for the Wittig Reaction with a Non-stabilized Ylide
Synthesis of (Z)-Stilbene
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), suspend benzyltriphenylphosphonium chloride (1.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add n-butyllithium (1.0 eq) dropwise. The solution will turn a deep orange/red color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (Z)-stilbene.
General Procedure for the Horner-Wadsworth-Emmons Reaction
Synthesis of (E)-Ethyl Cinnamate
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere, add triethyl phosphonoacetate (1.0 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases.
-
Cool the resulting clear solution to 0 °C and add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield (E)-ethyl cinnamate.
Caption: Workflow for Wittig and HWE reactions.
Conclusion
Phosphonium salts are indispensable reagents in the synthesis of C-C bonds. The classic Wittig reaction offers a powerful method for olefination, with predictable stereochemical outcomes based on the electronic nature of the ylide substituent. For instances where the Wittig reaction falls short, such as with sterically demanding ketones or when high (E)-selectivity and a simplified workup are desired, the Horner-Wadsworth-Emmons reaction provides a superior alternative. Beyond these cornerstone olefination reactions, phosphonium salts play a crucial, albeit different, role in transition metal catalysis, serving as stable precursors to essential phosphine ligands and as effective stabilizers for catalytically active nanoparticles. A thorough understanding of the comparative advantages and limitations of these phosphonium salt-based methodologies is essential for the strategic design and efficient execution of complex organic syntheses.
References
- Organic Chemistry Portal. Wittig Reaction. [Link]
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- ACS Publications.
- Organic Chemistry Data. Wittig Reaction - Common Conditions. [Link]
- ResearchGate. Wittig reaction using various salts | Download Scientific Diagram. [Link]
- Wiley Online Library.
- NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]
- National Institutes of Health.
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- ResearchGate. Nickel-catalyzed Suzuki cross-coupling reaction of alkyl triaryl phosphonium salts | Request PDF. [Link]
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- Encyclopedia.pub.
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- ACS Publications. Unequivocal Experimental Evidence for a Unified Lithium Salt-Free Wittig Reaction Mechanism for All Phosphonium Ylide Types: Reactions with β-Heteroatom-Substituted Aldehydes Are Consistently Selective for cis-Oxaphosphetane-Derived Products. [Link]
- Andrew G Myers Research Group. The Suzuki Reaction. [Link]
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- Royal Society of Chemistry. Chapter 3: Phosphonium salts and P-ylides. [Link]
- National Institutes of Health.
- OUCI. Quaternary phosphonium salts in the synthetic chemistry: Recent progress, development, and future perspectives. [Link]
- Royal Society of Chemistry. CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. [Link]
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- ResearchGate. Efficient Carbonylation Reactions in Phosphonium Salt Ionic Liquids: Anionic Effects | Request PDF. [Link]
- National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
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- PubMed. Phosphonium Salt Displays Cytotoxic Effects Against Human Cancer Cell Lines. [Link]
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A Comparative Guide to the Applications of Tributyl(cyanomethyl)phosphonium Chloride in Organic Synthesis
For the modern researcher in organic synthesis and drug development, the selection of reagents is a critical decision that dictates the efficiency, selectivity, and practicality of a synthetic route. Tributyl(cyanomethyl)phosphonium chloride, a versatile phosphonium salt, has emerged as a valuable tool in the synthetic chemist's arsenal. This guide provides an in-depth comparison of its performance in key applications against common alternatives, supported by mechanistic insights and experimental data, to empower researchers in making informed decisions for their synthetic challenges.
Introduction to this compound
This compound is a quaternary phosphonium salt characterized by the presence of a cyanomethyl group and three butyl chains attached to a central phosphorus atom. This structure imparts a unique combination of reactivity and physical properties, making it a valuable reagent in several areas of organic synthesis. Its primary applications lie in olefination reactions, specifically as a precursor to a stabilized ylide for Wittig-type reactions, and as a highly effective phase-transfer catalyst.[1]
Key Properties:
| Property | Value |
| Molecular Formula | C₁₄H₂₉NPCl |
| Molecular Weight | 277.82 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 97 - 101 °C |
| CAS Number | 82358-61-0 |
Application in Olefination Reactions: A Stabilized Wittig Reagent
The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds from carbonyl compounds.[2][3] The key reagent in this transformation is a phosphorus ylide, which is typically generated in situ from a phosphonium salt. This compound serves as a precursor to a stabilized ylide, where the electron-withdrawing nitrile group delocalizes the negative charge on the adjacent carbon.[4]
Mechanism of the Wittig Reaction
The generally accepted mechanism of the Wittig reaction involves the initial [2+2] cycloaddition of the ylide with the carbonyl compound to form a transient oxaphosphetane intermediate. This intermediate then collapses to form the desired alkene and a phosphine oxide byproduct. For stabilized ylides, the reaction often exhibits a preference for the formation of the (E)-alkene.
Caption: The Wittig reaction mechanism using a stabilized ylide.
Comparison with Alternatives: The Horner-Wadsworth-Emmons (HWE) Reaction
A prominent alternative to the Wittig reaction using stabilized ylides is the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction utilizes a phosphonate carbanion, which is generally more nucleophilic than the corresponding phosphonium ylide.[5][6] This difference in reactivity, along with other factors, leads to several practical advantages for the HWE reaction in many synthetic scenarios.
Key Comparison Points:
| Feature | This compound (Wittig) | Phosphonate Esters (HWE) |
| Reagent | Phosphonium Salt | Phosphonate Ester |
| Byproduct | Tributylphosphine oxide (often difficult to remove) | Dialkyl phosphate salt (water-soluble, easily removed)[5][7] |
| Stereoselectivity | Generally favors (E)-alkenes with stabilized ylides | Excellent (E)-selectivity, especially with aldehydes[5][8] |
| Reactivity | Less reactive with sterically hindered ketones | More reactive, can be used with a wider range of ketones[9] |
| Ylide/Carbanion Generation | Requires a moderately strong base (e.g., NaH, NaOMe) | Can be achieved with weaker bases (e.g., NaH, NaOMe, BuLi)[8] |
Experimental Data Synopsis:
While a direct side-by-side comparison under identical conditions is scarce in the literature, a compilation of typical results highlights the general trends:
| Reaction Type | Reagent | Carbonyl Substrate | Product | Typical Yield | Stereoselectivity (E:Z) | Reference |
| Wittig | (Carbethoxymethylene)triphenylphosphorane | 4-Chlorobenzaldehyde | Ethyl 4-chlorocinnamate | High | - | [10] |
| HWE | Triethyl phosphonoacetate | Benzaldehyde | Ethyl cinnamate | >95% | >95:5 | [6] |
The primary advantage of the HWE reaction lies in the ease of purification. The water-soluble nature of the phosphate byproduct significantly simplifies the workup procedure, often eliminating the need for column chromatography which is frequently required to remove triphenylphosphine oxide or tributylphosphine oxide in Wittig reactions.[6]
Experimental Protocol: Wittig Reaction with this compound
Objective: Synthesis of an α,β-unsaturated nitrile from an aldehyde.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add sodium hydride (1.1 eq).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil and then carefully add anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.1 eq) in anhydrous THF and add it dropwise to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete ylide formation.
-
Cool the resulting ylide solution back to 0 °C.
-
Dissolve the aldehyde (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution.
-
Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality behind Experimental Choices:
-
Anhydrous conditions and inert atmosphere: The phosphonium ylide is a strong base and is sensitive to moisture and atmospheric oxygen.
-
Washing of NaH: Mineral oil can interfere with the reaction.
-
Stepwise addition at low temperature: The deprotonation of the phosphonium salt and the subsequent reaction with the aldehyde are exothermic and controlling the temperature helps to minimize side reactions.
-
Aqueous workup with NH₄Cl: This step neutralizes any remaining base and quenches the reaction.
Application as a Phase-Transfer Catalyst
Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants in immiscible phases, typically an aqueous and an organic phase.[11] this compound, as a quaternary phosphonium salt, is an effective phase-transfer catalyst.[1]
Mechanism of Phase-Transfer Catalysis
The phosphonium cation forms an ion pair with the reactant anion from the aqueous phase. The lipophilic butyl groups on the phosphonium center allow this ion pair to be transported into the organic phase, where it can react with the organic-soluble substrate. After the reaction, the catalyst returns to the aqueous phase to repeat the cycle.
Caption: Simplified mechanism of phase-transfer catalysis.
Comparison with Alternatives: Quaternary Ammonium Salts
The most common alternatives to phosphonium salts in phase-transfer catalysis are quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB).
Key Comparison Points:
| Feature | This compound | Tetrabutylammonium Bromide (TBAB) |
| Thermal Stability | Generally higher thermal stability | Prone to Hofmann elimination at elevated temperatures[12] |
| Chemical Stability | More stable in strongly basic conditions | Can degrade in the presence of strong bases |
| Cost | Generally more expensive | Typically less expensive |
| Catalytic Activity | Highly active, lipophilicity of butyl groups aids in phase transfer | Very effective for a wide range of reactions |
Performance Data:
The choice between a phosphonium and an ammonium salt often depends on the specific reaction conditions. For reactions requiring high temperatures or prolonged exposure to strong bases, the superior stability of phosphonium salts like this compound can lead to higher yields and fewer byproducts.
| Reaction | Catalyst | Temperature | Yield | Reference |
| Nucleophilic Substitution | Phosphonium Salts | >100 °C | High | [13] |
| Nucleophilic Substitution | Ammonium Salts | <100 °C | High | [14] |
Experimental Protocol: Phase-Transfer Catalyzed Cyanation
Objective: Synthesis of an alkyl nitrile from an alkyl bromide.
Materials:
-
Alkyl bromide (e.g., 1-bromooctane)
-
Sodium cyanide (NaCN)
-
This compound
-
Toluene
-
Water
Procedure:
-
In a round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve the alkyl bromide (1.0 eq) and this compound (0.05 eq) in toluene.
-
In a separate beaker, prepare a solution of NaCN (1.5 eq) in water.
-
Add the aqueous NaCN solution to the organic solution in the flask.
-
Heat the biphasic mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction to room temperature and separate the two phases.
-
Wash the organic phase with water and then with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by distillation or column chromatography if necessary.
Causality behind Experimental Choices:
-
Biphasic system: The reactants are in separate, immiscible phases, necessitating a phase-transfer catalyst.
-
Vigorous stirring: Maximizes the interfacial area between the two phases, facilitating the transfer of the catalyst and reactants.
-
Reflux temperature: Increases the reaction rate. The thermal stability of the phosphonium salt is advantageous here.
-
Catalytic amount: Only a small amount of the catalyst is needed as it is regenerated during the reaction cycle.
Conclusion
This compound is a highly effective reagent with distinct advantages in specific applications. As a precursor for a stabilized Wittig reagent, it provides a reliable route to (E)-alkenes, although the Horner-Wadsworth-Emmons reaction often presents a more practical alternative due to simplified purification. In the realm of phase-transfer catalysis, its superior thermal and chemical stability make it a preferred choice over quaternary ammonium salts for reactions conducted under harsh conditions. The selection of this compound versus its alternatives should be guided by a careful consideration of the specific reaction requirements, including desired stereoselectivity, reaction conditions, and purification strategy.
References
- Horner–Wadsworth–Emmons reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Horner%E2%80%93Wadsworth%E2%80%93Emmons_reaction]
- A Comparative Guide to Ylide Generation from Different Phosphonium Salts - Benchchem. [URL: https://www.benchchem.
- A Comparative Guide: The Horner-Wadsworth-Emmons Reaction vs. the Wittig Reaction - Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-guide-the-horner-wadsworth-emmons-reaction-vs-the-wittig-reaction/]
- This compound - Chem-Impex. [URL: https://www.chemimpex.com/products/06498]
- contrasting the Wittig and Horner-Wadsworth-Emmons reaction - YouTube. [URL: https://www.youtube.
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Benchmarking the performance of Tributyl(cyanomethyl)phosphonium chloride in specific synthetic routes
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Role of Cyanomethylphosphonium Salts
Tributyl(cyanomethyl)phosphonium chloride, a quaternary phosphonium salt, is a versatile reagent in organic synthesis.[1] Its utility stems from two primary functionalities: as a precursor to a stabilized ylide for the synthesis of α,β-unsaturated nitriles via the Wittig reaction, and as an effective phase-transfer catalyst (PTC) for facilitating reactions in biphasic systems. The choice of the tributyl phosphine moiety over the more common triphenylphosphine can significantly influence the reagent's properties, including solubility, reactivity, and the stereochemical outcome of reactions. This guide will dissect these nuances through a comparative lens.
Part 1: Benchmarking in Olefination Reactions
The synthesis of α,β-unsaturated nitriles is a fundamental transformation in organic chemistry, providing access to valuable intermediates in pharmaceutical and materials science. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are the cornerstones of this transformation.
The Contenders: A Trio of Reagents for Acrylonitrile Synthesis
We will evaluate the performance of this compound (TCC) against two primary alternatives in the synthesis of cinnamonitrile from benzaldehyde, a model reaction for the formation of α,β-unsaturated nitriles.
-
This compound (TCC) : A Wittig reagent derived from a trialkylphosphine.
-
(Cyanomethyl)triphenylphosphonium chloride : A widely used Wittig reagent derived from triphenylphosphine.
-
Diethyl (cyanomethyl)phosphonate : The archetypal reagent for the Horner-Wadsworth-Emmons (HWE) reaction.
Performance Comparison in the Synthesis of Cinnamonitrile
| Olefination Method | Reagent | Expected Yield | Predominant Stereoisomer | Key Advantages | Key Disadvantages |
| Wittig Reaction | This compound | Moderate to High | E-isomer | Good solubility of the phosphine oxide byproduct in some organic solvents. | Limited direct comparative data available. |
| Wittig Reaction | (Cyanomethyl)triphenylphosphonium chloride | Moderate to High | Mixture of E/Z isomers[2] | Broad substrate scope. | The byproduct, triphenylphosphine oxide, can be challenging to remove, often requiring chromatography.[2] |
| Horner-Wadsworth-Emmons (HWE) Reaction | Diethyl (cyanomethyl)phosphonate | High | E-isomer[2] | The water-soluble phosphate byproduct is easily removed by aqueous extraction. The phosphonate carbanion is generally more nucleophilic than the corresponding ylide.[2] | Can be less effective for sterically hindered ketones. |
Causality Behind Performance Differences
The divergence in performance between these reagents is rooted in their distinct mechanistic pathways.
-
The Wittig Reaction : The reaction of a phosphonium ylide with an aldehyde or ketone proceeds through a betaine or an oxaphosphetane intermediate. For stabilized ylides, such as the one derived from TCC, the reaction is generally under thermodynamic control, leading to the more stable E-alkene. The nature of the phosphine substituents (tributyl vs. triphenyl) influences the electronics and sterics of the ylide, which can affect the E/Z selectivity. The greater electron-donating ability of the butyl groups in TCC, compared to the phenyl groups, can influence the stability of the intermediates and transition states, often favoring the formation of the E-isomer.
-
The Horner-Wadsworth-Emmons Reaction : This reaction utilizes a phosphonate-stabilized carbanion, which is generally more nucleophilic than the analogous Wittig ylide. The reaction proceeds via an oxaphosphetane intermediate, and the elimination of the dialkylphosphate byproduct is highly stereoselective, strongly favoring the formation of the E-alkene.[2] The key advantage lies in the water-solubility of the phosphate byproduct, which vastly simplifies product purification compared to the often-problematic removal of triphenylphosphine oxide from Wittig reactions.
Caption: Comparative workflow of Wittig and HWE reactions.
Experimental Protocols
General Procedure for Wittig Reaction with this compound:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.1 eq.) in anhydrous THF.
-
Cool the suspension to -78 °C and add a strong base (e.g., n-butyllithium, 1.05 eq.) dropwise.
-
Stir the resulting ylide solution at -78 °C for 30 minutes, then allow it to warm to 0 °C for 1 hour.
-
Cool the reaction mixture back to -78 °C and add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Horner-Wadsworth-Emmons Reaction:
-
To a stirred suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous THF at 0 °C under an inert atmosphere, add Diethyl (cyanomethyl)phosphonate (1.1 eq.) dropwise.
-
Stir the mixture at room temperature for 1 hour until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture to 0 °C and add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can often be purified by simple extraction, with column chromatography used if necessary.
Part 2: Benchmarking in Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) is a powerful technique for conducting reactions between reactants in immiscible phases, a common scenario in industrial and laboratory synthesis. Quaternary onium salts, including phosphonium and ammonium salts, are the workhorses of PTC.
The Contenders: Phosphonium vs. Ammonium Salts
We will compare the performance of this compound (TCC) with a standard quaternary ammonium salt, Tetrabutylammonium bromide (TBAB), in a representative nucleophilic substitution reaction: the Williamson ether synthesis of butyl phenyl ether from phenol and 1-bromobutane.
Performance Comparison in Williamson Ether Synthesis
| Catalyst | Typical Yield | Key Advantages | Key Disadvantages |
| This compound (TCC) | Good to Excellent | Higher thermal and chemical stability compared to ammonium salts. | Generally higher cost than common ammonium salts. |
| Tetrabutylammonium bromide (TBAB) | 84%[3] | Lower cost and wide availability. | Susceptible to Hofmann elimination at elevated temperatures and in the presence of strong bases, leading to catalyst degradation. |
Causality Behind Performance Differences
The efficacy of a phase-transfer catalyst is determined by its ability to extract an anion from the aqueous phase into the organic phase and its stability under the reaction conditions.
-
Lipophilicity and Ion Pair Exchange : Both TCC and TBAB possess lipophilic alkyl chains that facilitate the transport of the phenoxide anion from the aqueous phase (where it is generated by the reaction of phenol with a base) into the organic phase containing the alkyl halide.
-
Thermal and Chemical Stability : This is the critical differentiator. Quaternary ammonium salts like TBAB can undergo Hofmann elimination in the presence of strong bases and heat, leading to the formation of an alkene and a tertiary amine. This degradation pathway reduces the catalyst's effectiveness over time. Phosphonium salts are not susceptible to Hofmann elimination. Their primary degradation pathway, the formation of a phosphine oxide, typically requires more forcing conditions. This superior stability makes phosphonium-based catalysts like TCC a more robust choice for reactions that require elevated temperatures or prolonged reaction times under strongly basic conditions.
Caption: Generalized mechanism of phase-transfer catalysis.
Experimental Protocol
General Procedure for PTC-mediated Williamson Ether Synthesis:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phenol (1.0 eq.), the phase-transfer catalyst (TCC or TBAB, 1-5 mol%), and an organic solvent (e.g., toluene).
-
Add an aqueous solution of a base (e.g., 50% NaOH) and 1-bromobutane (1.2 eq.).
-
Heat the biphasic mixture to reflux (typically 80-100 °C) with vigorous stirring for 4-8 hours, monitoring the reaction progress by TLC or GC.
-
After cooling to room temperature, separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by distillation or column chromatography if necessary.
Conclusion and Recommendations
This compound is a highly effective and versatile reagent for both olefination and phase-transfer catalysis.
-
For Olefination : When synthesizing α,β-unsaturated nitriles, TCC offers a viable alternative to traditional triphenylphosphine-based Wittig reagents, potentially offering advantages in terms of the solubility of its phosphine oxide byproduct. However, for applications where high E-selectivity and ease of purification are paramount, the Horner-Wadsworth-Emmons reaction using a reagent like Diethyl (cyanomethyl)phosphonate is often the superior choice due to the facile removal of its water-soluble byproduct.
-
For Phase-Transfer Catalysis : TCC and other phosphonium salts are particularly advantageous in reactions requiring high temperatures and/or strongly basic conditions where quaternary ammonium salts may degrade. While often more expensive, the enhanced stability of phosphonium catalysts can lead to higher overall process efficiency and product purity, justifying the initial cost in demanding applications.
The selection of the optimal reagent ultimately depends on the specific requirements of the synthesis, including substrate scope, desired stereoselectivity, purification strategy, and economic considerations. This guide provides the foundational data and mechanistic understanding to make an informed decision.
References
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The Kinetics of Olefination: A Comparative Guide to Tributyl(cyanomethyl)phosphonium chloride for the Synthesis of α,β-Unsaturated Nitriles
For researchers, medicinal chemists, and professionals in drug development, the efficient and stereoselective synthesis of α,β-unsaturated nitriles is a frequent challenge. These moieties are valuable pharmacophores and versatile synthetic intermediates. The Wittig reaction, a cornerstone of C=C bond formation, offers a direct route using phosphonium ylides. This guide provides an in-depth analysis of Tributyl(cyanomethyl)phosphonium chloride as a reagent for this transformation, critically comparing its performance, reaction kinetics, and practical utility against the principal alternative: the Horner-Wadsworth-Emmons (HWE) reaction.
The Reagents at a Glance: Mechanistic Divergence and Kinetic Implications
The choice between a Wittig reagent like this compound and an HWE reagent, such as diethyl (cyanomethyl)phosphonate, is fundamentally a choice between two distinct mechanistic pathways. This choice has profound implications for reaction kinetics, stereoselectivity, and overall process efficiency.
This compound belongs to the class of "stabilized" Wittig reagents. The electron-withdrawing nitrile group delocalizes the negative charge on the α-carbon of the corresponding ylide, rendering it less reactive than its "non-stabilized" alkyl-substituted counterparts.[1] This stabilization dictates the reaction's kinetic profile and stereochemical outcome. The reaction proceeds via a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and a phosphine oxide byproduct.[2] For stabilized ylides, this process is generally reversible, allowing for thermodynamic equilibration that favors the more stable (E)-alkene.[3][4]
In contrast, the Horner-Wadsworth-Emmons reaction utilizes a phosphonate-stabilized carbanion.[5] A key differentiator is the significantly higher nucleophilicity of these carbanions compared to the corresponding phosphonium ylides. Kinetic studies have shown that phosphonate-stabilized carbanions can be 10,000 to 100,000 times more reactive towards electrophiles than analogous phosphonium ylides.[5] This enhanced reactivity often translates to milder reaction conditions and faster reaction times. Furthermore, the HWE reaction yields a water-soluble phosphate ester byproduct, which dramatically simplifies purification compared to the often-problematic removal of triphenylphosphine oxide from Wittig reactions.[4][6][7]
Performance Comparison: Kinetics, Yield, and Stereoselectivity
While direct kinetic data for this compound is sparse in comparative literature, we can extrapolate its performance based on the well-established principles of stabilized ylides and compare it to the HWE reaction and other novel alternatives like arsine-based olefination.
| Parameter | This compound (Wittig) | Diethyl (cyanomethyl)phosphonate (HWE) | Triphenylarsine/Bromoacetonitrile |
| Reagent Type | Stabilized Phosphonium Ylide | Stabilized Phosphonate Carbanion | Arsonium Ylide |
| Relative Nucleophilicity | Lower | High (10⁴-10⁵x higher than ylide)[5] | High |
| Typical Base | Strong bases often required (e.g., NaH, n-BuLi) | Milder bases can be used (e.g., NaH, K₂CO₃, DBU)[8] | K₂CO₃ |
| Reaction Time | Generally longer (hours)[9] | Shorter (minutes to hours)[4] | Very short (5-10 min for olefination)[9] |
| Stereoselectivity | Good to excellent (E)-selectivity[1] | Excellent (E)-selectivity[4] | Good to excellent (E)-selectivity[9] |
| Byproduct | Tributylphosphine oxide (organic soluble) | Diethyl phosphate (water soluble)[4][7] | Triphenylarsine oxide (organic soluble) |
| Purification | Often requires chromatography[6] | Simple aqueous extraction[4][6] | Chromatography |
| Substrate Scope | Broad for aldehydes and ketones | Broad; effective for sterically hindered ketones[7] | Broad for aldehydes[9] |
Data synthesized from sources[1][4][5][6][7][8][9].
Causality Behind Performance:
-
Reaction Speed: The superior nucleophilicity of the HWE phosphonate carbanion is the primary driver for its faster reaction kinetics compared to the stabilized Wittig ylide.[5][7] The nucleophilic addition to the carbonyl is the rate-limiting step in the HWE reaction, and a more potent nucleophile accelerates this step significantly.[4]
-
Stereoselectivity: For both stabilized Wittig and HWE reactions, the formation of the (E)-isomer is thermodynamically favored. The reversibility of the initial steps in the Wittig pathway allows for equilibration to the more stable trans-oxaphosphetane intermediate, leading to the (E)-alkene.[3] The HWE reaction's stereoselectivity is governed by steric factors in the transition state leading to the intermediate adduct, which also strongly favors the anti-conformation that produces the (E)-alkene.[5]
-
Process Efficiency: The nature of the phosphorus-containing byproduct is a critical factor in process chemistry. The water-solubility of the phosphate ester from the HWE reaction is a significant advantage, streamlining downstream processing and avoiding laborious and costly chromatography that is often necessitated by the triphenylphosphine oxide generated in many Wittig reactions.[6][7]
Experimental Protocols: A Head-to-Head Comparison
To provide a practical context, the following are representative, self-validating protocols for the synthesis of an α,β-unsaturated nitrile from an aldehyde using the Wittig and HWE reagents.
Protocol 1: Synthesis using this compound (Wittig Reaction)
This protocol is based on standard procedures for stabilized Wittig reagents.
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend this compound (1.1 eq.) in anhydrous THF (5 mL per mmol of phosphonium salt).
-
Cool the suspension to 0 °C in an ice bath.
-
Add a strong base, such as sodium hydride (60% dispersion in mineral oil, 1.1 eq.) or n-butyllithium (1.6 M in hexanes, 1.1 eq.), portion-wise or dropwise, respectively. Causality: A strong base is required to deprotonate the α-carbon, which is less acidic than in the corresponding phosphonate ester.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the characteristic ylide color (often orange or red) indicates successful deprotonation.
-
Olefination: Dissolve the aldehyde (1.0 eq.) in anhydrous THF (2 mL per mmol) and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting aldehyde is consumed.
-
Workup and Purification: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Extract the mixture with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the α,β-unsaturated nitrile from the tributylphosphine oxide byproduct.
Protocol 2: Synthesis using Diethyl (cyanomethyl)phosphonate (HWE Reaction)
This protocol highlights the milder conditions and simpler purification characteristic of the HWE reaction.
-
Carbanion Generation: In a round-bottom flask, dissolve diethyl (cyanomethyl)phosphonate (1.1 eq.) in anhydrous THF (5 mL per mmol).
-
Add a base such as sodium hydride (60% dispersion, 1.1 eq.) or potassium carbonate (2.0 eq.). Causality: The higher acidity of the phosphonate allows for a wider range of bases to be used effectively.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Olefination: Dissolve the aldehyde (1.0 eq.) in THF (2 mL per mmol) and add it to the carbanion solution.
-
Stir at room temperature for 1-4 hours, or gently heat to 50 °C if the reaction is sluggish. Monitor by TLC.
-
Workup and Purification: Cool the reaction to room temperature and pour it into water. Extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine. Causality: This aqueous wash effectively removes the water-soluble diethyl phosphate byproduct, simplifying purification.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is often of high purity, but can be further purified by chromatography if necessary.
Conclusion and Recommendations
The analysis of reaction kinetics, stereoselectivity, and practical considerations clearly positions the Horner-Wadsworth-Emmons reaction as the superior method for the synthesis of (E)-α,β-unsaturated nitriles in most laboratory and process settings. Its primary advantages are:
-
Faster Reaction Kinetics: Driven by a more nucleophilic carbanion.[5]
-
Operational Simplicity: Milder conditions and a vastly simplified purification procedure due to the water-soluble phosphate byproduct.[6]
-
High (E)-Selectivity: Reliably produces the trans-alkene, often with higher selectivity than the corresponding Wittig reaction.[4]
While this compound is a viable reagent capable of producing the desired products with good (E)-selectivity, it is hampered by slower kinetics and a more challenging purification profile. Its use may be considered in specific cases where the HWE reagent is incompatible with other functionalities in the substrate, but for general purposes, the HWE approach offers a more efficient, robust, and cost-effective pathway for the synthesis of α,β-unsaturated nitriles.
References
- Myers, A. Olefination Reactions. Chem 115 Course Notes.
- Mayr, H., et al. (2013). Nucleophilicity Parameters for Phosphoryl-Stabilized Carbanions and Phosphorus Ylides: Implications for Wittig and Related Olefination Reactions. The Journal of Organic Chemistry.
- Organic Chemistry Portal. Wittig Reaction.
- Procter, D. J., et al. (2017). Synthesis of olefins via a Wittig reaction mediated by triphenylarsine. Nature Communications.
- Feng, J.-C., et al. (2010). One‐Pot Wittig Reactions in Aqueous Media: A Rapid and Environmentally Benign Synthesis of α,β‐Unsaturated Carboxylic Esters and Nitriles. Synthetic Communications.
- Wang, S., et al. (2018). One-Pot Synthesis of α,β-Unsaturated Esters, Ketones, and Nitriles from Alcohols and Phosphonium Salts. Synthesis.
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- Beilstein Journals. (2022). Regioselective formal hydrocyanation of allenes: synthesis of β,γ-unsaturated nitriles with α-all-carbon quaternary centers.
- Bradley, M., et al. (2011). Stabilized Wittig olefination for bioconjugation. Chemical Communications.
- Armstrong, V. W., et al. A Comparison of Wittig and Wittig Horner (Wadsworth Emmons) Reagents in Reactions with Some α-Dicarbonyl Compounds. Tetrahedron Letters.
- Tian, S.-K., & Gu, Y. (2012). Olefination reactions of phosphorus-stabilized carbon nucleophiles. Topics in Current Chemistry.
- Gupta, A. K., et al. (2014). Studies on Thiocarbonyl Olefination Reactions with Phosphonium Ylides. Zeitschrift für Naturforschung B.
- Organic Chemistry Portal. Nitrile synthesis by C-C coupling (Cyanomethylation).
- da S. Costa, C. E., et al. (2016). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Current Organic Synthesis.
- Organic Chemistry Portal. Nitrile synthesis by C-C coupling (cyanation).
- The Organic Chemistry Tutor. (2019). Contrasting the Wittig and Horner-Wadsworth-Emmons reaction. YouTube.
- Wu, Y., et al. (2016). Method for Direct Synthesis of α‑Cyanomethyl-β-dicarbonyl Compounds with Acetonitrile and 1,3-Dicarbonyls. Organic Letters.
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A Comparative Guide to the Spectroscopic Characterization of Tributyl(cyanomethyl)phosphonium Chloride
This guide provides a detailed analysis of the spectroscopic data for Tributyl(cyanomethyl)phosphonium chloride, a versatile reagent in organic synthesis and material science.[1][2] As a quaternary phosphonium salt, it finds application as a phase transfer catalyst and as a precursor for ionic liquids.[1] A thorough understanding of its spectroscopic signature is paramount for researchers, scientists, and drug development professionals to ensure compound identity, purity, and for monitoring reaction progress.
Due to the limited availability of a complete set of public spectroscopic data for this compound, this guide will present the available experimental data for the target compound and draw comparisons with closely related analogues. This comparative approach will provide a robust framework for the interpretation of its spectral features.
Spectroscopic Data Summary
The structural confirmation of this compound relies on a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
| Technique | Expected Key Features for this compound |
| ³¹P NMR | Single resonance indicative of the phosphonium center. |
| ¹H NMR | Signals corresponding to the butyl chains and the cyanomethyl group, with characteristic coupling to the phosphorus atom. |
| ¹³C NMR | Resonances for the butyl carbons and the cyanomethyl group, with observable carbon-phosphorus coupling. |
| IR Spectroscopy | Characteristic nitrile (C≡N) stretching frequency and absorptions from the alkyl chains. |
| Mass Spec. | Observation of the intact cation and characteristic fragmentation patterns. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ³¹P NMR are all informative.
³¹P NMR Spectroscopy
The ³¹P NMR spectrum provides a direct and unambiguous confirmation of the phosphorus environment.
Table 1: ³¹P NMR Data for this compound
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | Not specified | ~33.0 |
Data sourced from PubChem.[3]
The observation of a single peak in the ³¹P NMR spectrum is consistent with the presence of a single phosphorus species in a tetrahedral phosphonium salt environment. The chemical shift is influenced by the electron-withdrawing nature of the cyanomethyl group.
¹H and ¹³C NMR Spectroscopy: A Comparative Analysis
Expected ¹H NMR Features:
-
Butyl Group: A characteristic pattern of a triplet for the terminal methyl group (CH₃), a multiplet for the adjacent methylene group (CH₂), another multiplet for the next methylene group, and a multiplet for the methylene group directly attached to the phosphorus atom. The latter will show coupling to ³¹P.
-
Cyanomethyl Group: A doublet for the methylene protons (CH₂) due to coupling with the ³¹P nucleus.
Expected ¹³C NMR Features:
-
Butyl Group: Four distinct signals for the four carbons of the butyl chain. The carbon atom directly bonded to phosphorus will appear as a doublet with a large ¹J(C-P) coupling constant. The other carbons will also exhibit coupling to phosphorus (²J(C-P), ³J(C-P)), though with smaller coupling constants.
-
Cyanomethyl Group: Two signals, one for the methylene carbon and one for the nitrile carbon. The methylene carbon will be split into a doublet due to coupling with the phosphorus atom.
Table 2: Comparative ¹H and ¹³C NMR Data for Related Phosphonium Salts
| Compound | Nucleus | Chemical Shift (δ) ppm and Coupling Constants (J) Hz |
| Benzyltriphenylphosphonium Chloride | ¹H NMR (CDCl₃) | 7.45 (m, 15H), 6.97 (m, 1H), 6.85 (m, 4H), 2.28 (d, 2H, J=14Hz) |
| ¹³C NMR (CDCl₃) | 134.5 (s), 133.8 (d, J=9Hz), 131.0 (d, J=5Hz), 129.6 (d, J=12Hz), 128.3 (s), 127.8 (s), 127.0 (d, J=8Hz), 117.4 (d, J=85Hz), 30.2 (d, J=47Hz) |
The provided data for Benzyltriphenylphosphonium Chloride illustrates the typical downfield shifts and P-C coupling observed in phosphonium salts.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most diagnostic absorption will be that of the nitrile group.
Table 3: IR Spectroscopic Data for (Cyanomethyl)triphenylphosphonium chloride
| Functional Group | Expected Frequency Range (cm⁻¹) | Observed Frequency (cm⁻¹) in Analogue |
| Nitrile (C≡N) stretch | 2260 - 2240 | ~2250 |
| C-H (alkyl) stretch | 3000 - 2850 | Present |
| P-C stretch | Not specified | 1436 and 1107 |
Observed frequency for the analogue (Cyanomethyl)triphenylphosphonium chloride is sourced from available literature. The P-C stretching frequencies are for a triphenyl-vinylbenzyl phosphonium chloride and serve as a reference.[4][5]
The presence of a sharp absorption band around 2250 cm⁻¹ is a strong indicator of the cyanomethyl group. The spectrum will also be characterized by strong C-H stretching and bending vibrations from the butyl groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, confirming the molecular weight of the cation. Electrospray ionization (ESI) is a suitable technique for analyzing ionic compounds like phosphonium salts.[6][7]
Expected Mass Spectrum Features:
-
Parent Ion: The positive ion mode ESI-MS spectrum should show a prominent peak corresponding to the Tributyl(cyanomethyl)phosphonium cation: [P(C₄H₉)₃(CH₂CN)]⁺. The theoretical m/z for this cation (C₁₄H₂₉NP⁺) is approximately 242.2.
-
Fragmentation: Collision-induced dissociation (CID) of the parent ion is expected to result in the loss of neutral molecules.[8][9] Common fragmentation pathways for quaternary phosphonium salts include the loss of an alkyl group as an alkene (e.g., loss of butene, C₄H₈) or the loss of the cyanomethyl group.[10]
Experimental Protocols
To ensure the acquisition of high-quality spectroscopic data, standardized experimental procedures should be followed.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the phosphonium salt in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.[11] The choice of solvent is critical to avoid signal overlap with the analyte.
-
Instrument Parameters:
-
¹H NMR: Acquire the spectrum using a standard pulse program. Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).
-
¹³C NMR: Use a proton-decoupled pulse sequence to simplify the spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
³¹P NMR: A proton-decoupled experiment is also standard for ³¹P NMR. The chemical shifts are typically referenced to an external standard of 85% H₃PO₄.[12]
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[11]
IR Spectroscopy (Thin Solid Film Method)
-
Sample Preparation: Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride or acetone.[13][14]
-
Film Deposition: Apply a drop of the solution onto an IR-transparent salt plate (e.g., NaCl or KBr).[13][14]
-
Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[13][14]
-
Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.
Mass Spectrometry (Electrospray Ionization)
-
Sample Preparation: Prepare a dilute solution of the phosphonium salt (typically in the low µM to nM range) in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water.[6]
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a constant flow rate.
-
Instrument Parameters:
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: Optimize for stable spray and maximum ion signal.
-
Nebulizing Gas Flow and Temperature: Adjust to facilitate desolvation.
-
-
Data Acquisition: Acquire the mass spectrum over an appropriate m/z range to detect the parent cation and any potential fragments. For fragmentation studies, perform tandem MS (MS/MS) experiments.
Visualizing Spectroscopic Analysis Workflows
The following diagrams illustrate the key structural features for spectroscopic identification and the general workflow for chemical analysis.
Caption: Key structural features of this compound and the corresponding spectroscopic techniques for their identification.
Caption: General workflow for spectroscopic analysis from sample preparation to structural confirmation.
Conclusion
The comprehensive spectroscopic characterization of this compound is essential for its effective use in research and development. While a complete public dataset is not available, a combination of the existing ³¹P NMR data and a comparative analysis with closely related phosphonium salts provides a reliable basis for its identification and purity assessment. The methodologies and expected spectral features outlined in this guide offer a practical framework for researchers working with this and similar compounds. Adherence to rigorous experimental protocols is crucial for obtaining high-quality, reproducible data.
References
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- Stefanowicz, P., et al. (2021).
- Claeys, M., et al. (1993). Structural characterization of mono- and bisphosphonium salts by fast atom bombardment mass spectrometry and tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 4(2), 132-141. [Link]
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A Comparative Guide to Assessing the Purity of Synthesized Tributyl(cyanomethyl)phosphonium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Utility and the Imperative of Purity
Tributyl(cyanomethyl)phosphonium chloride is a versatile quaternary phosphonium salt with significant applications in organic synthesis. It is particularly valued as a Wittig reagent for the introduction of a cyanomethylene group and as a phase transfer catalyst.[1] Its efficacy in these roles is intrinsically linked to its purity. The presence of unreacted starting materials, byproducts, or degradation products can lead to unpredictable reaction outcomes, reduced yields, and the introduction of undesirable impurities into subsequent synthetic steps. For researchers in drug development, where precision and reproducibility are paramount, a rigorous assessment of starting material purity is a critical, non-negotiable step.
This guide will explore the standard synthesis of this compound, identify potential impurities, and provide a comparative analysis of analytical techniques for their detection and quantification.
Synthesis of this compound: A Mechanistic Perspective
The most common and direct route to this compound is the quaternization of tributylphosphine with chloroacetonitrile. This is a classic SN2 reaction where the nucleophilic phosphorus atom of the phosphine attacks the electrophilic methylene carbon of chloroacetonitrile, displacing the chloride ion.
Reaction Scheme:
(C₄H₉)₃P + ClCH₂CN → [(C₄H₉)₃PCH₂CN]⁺Cl⁻
The choice of reaction conditions, such as solvent and temperature, is critical in ensuring a high yield and minimizing side reactions. A polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, is often employed to facilitate the reaction between the polar alkyl halide and the phosphine.[2] Heating is typically required to drive the reaction to completion in a reasonable timeframe.[2]
Identifying the Culprits: Potential Impurities and Their Origins
A thorough purity assessment begins with an understanding of the potential impurities that can arise during the synthesis and handling of this compound.
-
Unreacted Tributylphosphine: Incomplete reaction will leave residual tributylphosphine. This is a significant impurity as it can participate in side reactions and is prone to oxidation.
-
Unreacted Chloroacetonitrile: If the reaction does not go to completion, unreacted chloroacetonitrile will remain. This is a toxic and reactive electrophile that can interfere with subsequent reactions.[3]
-
Tributylphosphine Oxide: Tributylphosphine is readily oxidized to tributylphosphine oxide in the presence of air.[4] This oxidation can occur during the synthesis if not performed under an inert atmosphere, or during storage of the tributylphosphine starting material. Tributylphosphine oxide is a common impurity in reactions involving phosphines and can complicate product purification.
-
Solvent and Water: Residual solvent from the synthesis and purification, as well as absorbed water (as many phosphonium salts are hygroscopic), are common impurities that can affect the accuracy of weighing and the concentration of solutions.[5]
A Comparative Analysis of Analytical Techniques for Purity Assessment
The cornerstone of purity assessment for this compound lies in the application of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P and ¹H NMR, is the most powerful tool for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
NMR spectroscopy provides both qualitative and quantitative information about the sample, allowing for the identification and quantification of the desired product and its impurities.
4.1.1. ³¹P NMR Spectroscopy: A Clear Window into Phosphorus-Containing Species
³¹P NMR is exceptionally useful for analyzing organophosphorus compounds due to its high natural abundance (100%), wide chemical shift range, and the simplicity of the resulting spectra.[6] Each distinct phosphorus-containing compound in the sample will typically give rise to a single, sharp signal, minimizing the chances of overlap.[7]
Expected ³¹P NMR Chemical Shifts (in CDCl₃):
| Compound | Chemical Shift (δ) ppm | Rationale |
| This compound | ~ +25 to +35 | Quaternary phosphonium salts typically resonate in this downfield region. The exact shift is dependent on the substituents and the counter-ion. |
| Tributylphosphine | ~ -32 | Trivalent phosphines are characterized by their upfield chemical shifts.[8] |
| Tributylphosphine oxide | ~ +41 | The oxidation of the phosphorus atom to the pentavalent state results in a significant downfield shift compared to the corresponding phosphine.[9] |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
4.1.2. ¹H NMR Spectroscopy: A Complementary View
¹H NMR spectroscopy provides detailed information about the proton environment in the molecule and is invaluable for confirming the structure of the phosphonium salt and identifying non-phosphorus impurities.
Expected ¹H NMR Spectral Features (in CDCl₃):
-
This compound: One would expect to see multiplets for the butyl group protons (-(CH₂)₃CH₃) and a doublet for the methylene protons adjacent to the phosphorus atom (-P⁺-CH ₂-CN). The coupling of these methylene protons to the ³¹P nucleus (²JP-H) is a key diagnostic feature.
-
Tributylphosphine: The ¹H NMR spectrum will show multiplets for the butyl groups.[10]
-
Tributylphosphine Oxide: The ¹H NMR spectrum will also display multiplets for the butyl groups, but the chemical shifts of the protons alpha to the phosphorus will be shifted downfield compared to tributylphosphine due to the increased electron-withdrawing nature of the phosphoryl group.[11]
-
Chloroacetonitrile: A sharp singlet for the methylene protons (Cl-CH ₂-CN) is expected.[3]
Quantitative NMR (qNMR): From Identification to Quantification
For a definitive assessment of purity, quantitative NMR (qNMR) is the method of choice.[12] This technique allows for the determination of the absolute purity of a substance by comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration.[13]
Key Considerations for Accurate ³¹P qNMR:
-
Choice of Internal Standard: The internal standard must be a high-purity, stable, non-volatile solid that is soluble in the same deuterated solvent as the analyte. Its ³¹P NMR signal should be a sharp singlet that does not overlap with any signals from the sample. Triphenyl phosphate or phosphonoacetic acid are often used as internal standards in ³¹P qNMR.[14]
-
Deuterated Solvent: An aprotic deuterated solvent such as DMSO-d₆ or CDCl₃ is recommended to avoid issues with proton exchange.[7]
-
NMR Parameters: To ensure accurate integration, a sufficient relaxation delay (D1) must be used. This is typically set to 5 times the longest T₁ relaxation time of the phosphorus nuclei being quantified. Inverse-gated decoupling should be employed to suppress the Nuclear Overhauser Effect (NOE), which can lead to inaccurate integrals.[6]
Experimental Protocols
Synthesis of this compound (Illustrative Protocol)
This protocol is based on general procedures for the synthesis of phosphonium salts and should be optimized for specific laboratory conditions.
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tributylphosphine (1.0 eq) and a suitable solvent such as dry acetonitrile or DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add chloroacetonitrile (1.0-1.2 eq) dropwise to the stirred solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or ³¹P NMR.
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
If the product precipitates upon cooling, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or washing.
Purification of this compound
Method 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds.[15] The choice of solvent is crucial. An ideal solvent will dissolve the phosphonium salt at an elevated temperature but not at room temperature, while the impurities remain soluble at all temperatures.
-
Dissolve the crude phosphonium salt in a minimal amount of a hot solvent (e.g., a mixture of isopropanol and diethyl ether, or dichloromethane and hexane).
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath or refrigerator can improve the yield.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Dry the crystals under vacuum.
Method 2: Washing/Trituration
If the product is an oil or does not crystallize easily, washing or triturating with a non-solvent can be effective for removing soluble impurities.[5]
-
Add a poor solvent (a solvent in which the phosphonium salt is insoluble, such as diethyl ether or hexane) to the crude product.
-
Stir the mixture vigorously. This may induce solidification of an oily product.
-
Decant the solvent or collect the solid by filtration.
-
Repeat the washing process several times with fresh solvent.
-
Dry the purified product under vacuum.
Quantitative ³¹P NMR Protocol
-
Sample Preparation:
-
Accurately weigh a specific amount of the internal standard (e.g., triphenyl phosphate) into a vial.
-
Accurately weigh a specific amount of the synthesized this compound into the same vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a ³¹P NMR spectrum using inverse-gated proton decoupling.
-
Ensure the relaxation delay (D1) is at least 5 times the longest T₁ of any phosphorus signal in the sample. A D1 of 30-60 seconds is often sufficient.
-
-
Data Processing and Calculation:
-
Process the spectrum with an appropriate line broadening factor.
-
Carefully phase and baseline correct the spectrum.
-
Integrate the signal for the internal standard and the signal for this compound.
-
Calculate the purity using the following formula:
Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / Wanalyte) * (Wstd / MWstd) * Pstd
Where:
-
I = Integral value
-
N = Number of phosphorus atoms (in this case, 1 for both)
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
-
analyte = this compound
-
std = Internal standard
-
Comparison of Purity Assessment Strategies
| Method | Advantages | Disadvantages | Best For |
| ³¹P NMR (Qualitative) | - Fast and simple- Unambiguous identification of P-containing species- Provides a good overview of the reaction mixture | - Not inherently quantitative- Requires access to an NMR spectrometer | - Rapid reaction monitoring- Initial purity screening |
| ¹H NMR (Qualitative) | - Confirms the structure of the product- Identifies non-phosphorus impurities | - Can have overlapping signals in complex mixtures | - Structural verification- Detection of residual solvents and starting materials |
| ³¹P qNMR | - Provides absolute purity determination- High precision and accuracy- Primary analytical method | - Requires careful experimental setup- Longer acquisition times- Need for a certified internal standard | - Final purity certification of the synthesized product- Quality control |
| HPLC | - High sensitivity for UV-active impurities- Can be used for quantification with a calibration curve | - The phosphonium salt itself may not have a strong chromophore- Requires method development | - Detecting trace organic impurities that are not visible by NMR |
Visualization of Workflows
Purity Assessment Workflow
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A Senior Application Scientist's Guide to Olefination: Wittig vs. Horner-Wadsworth-Emmons
For researchers, scientists, and professionals in drug development, the precise construction of carbon-carbon double bonds is a frequent and critical challenge. The stereochemistry of an alkene can dramatically influence a molecule's pharmacological activity, making the choice of olefination method a pivotal decision in a synthetic campaign. Among the most powerful tools for this transformation are the Wittig reaction and its highly influential variant, the Horner-Wadsworth-Emmons (HWE) reaction.
This guide provides an in-depth, objective comparison of these two cornerstone methodologies. We will move beyond simple textbook descriptions to explore the mechanistic nuances, practical considerations, and strategic applications that govern the choice between them, grounded in field-proven insights and experimental data.
The Mechanistic Divide: Understanding the "Why"
The fundamental differences in outcome between the Wittig and HWE reactions are a direct consequence of their distinct mechanistic pathways, starting with the nature of the phosphorus-stabilized nucleophile.
The Wittig Reaction: A Tale of Two Ylides
Discovered by Georg Wittig in 1954, this Nobel Prize-winning reaction utilizes a phosphonium ylide (a Wittig reagent), which is a neutral species with adjacent positive and negative charges.[1][2] The ylide's stability is the single most important factor dictating the stereochemical outcome of the reaction.[2][3][4]
Under lithium-salt-free conditions, the reaction is believed to proceed through a concerted [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate.[5] The geometry of this intermediate dictates the final alkene stereochemistry.
-
Non-Stabilized Ylides (R' = alkyl): These ylides are highly reactive.[6] The reaction is kinetically controlled, proceeding rapidly through a less sterically hindered, puckered transition state that leads to a cis-oxaphosphetane. This intermediate then collapses in a syn-elimination to yield the (Z)-alkene .[6][7][8]
-
Stabilized Ylides (R' = EWG, e.g., -COOR, -CN): These ylides are less reactive due to resonance stabilization.[6][8] The initial cycloaddition becomes reversible, allowing equilibration to the thermodynamically more stable trans-oxaphosphetane intermediate. Subsequent syn-elimination furnishes the (E)-alkene .[6][9]
Caption: The Wittig Reaction Mechanism.
The Horner-Wadsworth-Emmons (HWE) Reaction: A More Nucleophilic Path
The HWE reaction, a modification of the Wittig reaction, employs a phosphonate carbanion.[10][11] This reagent is generated by deprotonating a dialkyl phosphonate, which is typically synthesized via the Michaelis-Arbuzov reaction.[12][13]
Key distinctions drive the HWE reaction's utility:
-
Enhanced Nucleophilicity: The phosphonate carbanion is more nucleophilic and generally less basic than a Wittig ylide.[10][11][14] This heightened reactivity allows for successful olefination of sterically hindered ketones and other less reactive carbonyls that often fail in Wittig reactions.[1][12][14]
-
Thermodynamic Control: The initial nucleophilic addition to the carbonyl is reversible.[15] This allows the intermediates to equilibrate to the most stable conformation, which leads to the anti-oxaphosphetane. This intermediate proceeds via syn-elimination to strongly favor the formation of the thermodynamically more stable (E)-alkene .[10][12][16]
Caption: The Horner-Wadsworth-Emmons (HWE) Reaction Mechanism.
Performance Metrics: A Head-to-Head Comparison
The choice between these methods often comes down to a trade-off between desired stereochemistry, substrate reactivity, and practical ease of execution.
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
| Phosphorus Reagent | Triphenylphosphine | Trialkyl phosphite |
| Nucleophile | Phosphonium Ylide (Neutral) | Phosphonate Carbanion (Anionic) |
| Reactivity | Less nucleophilic; struggles with hindered ketones.[1][17] | More nucleophilic; reacts well with a broad range of aldehydes and ketones, including hindered ones.[12][14] |
| Byproduct | Triphenylphosphine oxide (Ph₃P=O) | Dialkyl phosphate salt [(RO)₂PO₂]⁻ |
| Byproduct Removal | Often difficult; non-polar and crystalline, frequently requiring column chromatography.[14] | Easy; water-soluble and removed by simple aqueous extraction.[13][14][16] |
| Primary Product | (Z)-Alkenes (from non-stabilized ylides). (E)-Alkenes (from stabilized ylides).[3][9] | (E)-Alkenes (with high selectivity).[10][12][16] |
| Key Advantage | Premier method for synthesizing (Z)-alkenes from non-stabilized ylides.[3] | High (E)-selectivity, superior reactivity, and exceptionally easy workup.[13][14] |
| Key Disadvantage | Difficult byproduct removal; lower reactivity with some substrates.[14][18] | Does not typically produce (Z)-alkenes without modification. |
| Stereochemical Flip | Schlosser Modification: Converts (Z)-selective reaction to (E)-selective.[1][5][19] | Still-Gennari Modification: Converts (E)-selective reaction to (Z)-selective.[12][15][20] |
Mastering Stereoselectivity: Advanced Modifications
While the intrinsic stereochemical preferences of the Wittig and HWE reactions are clear, synthetic chemists have developed powerful modifications to invert these selectivities, providing access to either alkene isomer from a common set of precursors.
-
Schlosser Modification (Wittig): For accessing (E)-alkenes with typically (Z)-selective non-stabilized ylides, the Schlosser modification is employed. After the initial formation of the betaine intermediate at low temperature, a strong base (e.g., phenyllithium) is added.[1][5] This deprotonates the carbon adjacent to the phosphorus, allowing equilibration to the more stable threo-lithiated betaine. Protonation and subsequent elimination yield the (E)-alkene .[1][19]
-
Still-Gennari Modification (HWE): To achieve (Z)-selectivity in an HWE reaction, the Still-Gennari modification is the gold standard.[15] This protocol uses phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonoacetates) and a strong, non-coordinating base system (e.g., KHMDS with 18-crown-6) at low temperatures (-78 °C).[15][20] These conditions accelerate the elimination of the oxaphosphetane intermediate, preventing the equilibration that normally leads to the (E)-alkene and thus providing kinetic control to yield the (Z)-alkene .[12][20]
Experimental Protocols & Workflow
Trustworthiness in synthetic chemistry is built on robust, reproducible protocols. Below are representative, self-validating procedures for each reaction.
Workflow for a Typical Olefination Reaction
Caption: A generalized experimental workflow for olefination reactions.
Protocol 1: (Z)-Selective Wittig Reaction
Synthesis of (Z)-Stilbene from Benzyltriphenylphosphonium Chloride and Benzaldehyde
-
Ylide Generation: To a flame-dried, three-neck flask under a nitrogen atmosphere, add benzyltriphenylphosphonium chloride (1.1 eq) and anhydrous THF. Cool the resulting suspension to 0 °C in an ice bath. Add n-butyllithium (1.05 eq) dropwise via syringe. The solution will turn a deep orange/red color, indicating ylide formation. Stir for 1 hour at 0 °C.
-
Reaction: Cool the ylide solution to -78 °C (dry ice/acetone bath). Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise. The color of the reaction will fade.
-
Warming & Quenching: Allow the reaction to slowly warm to room temperature and stir for 4 hours, or until TLC analysis indicates complete consumption of the aldehyde. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The primary byproduct, triphenylphosphine oxide, will begin to crystallize. The crude product must be purified by flash column chromatography on silica gel to separate the (Z)-stilbene from the triphenylphosphine oxide and any residual (E)-stilbene.
Protocol 2: (E)-Selective Horner-Wadsworth-Emmons Reaction
Synthesis of (E)-Ethyl Cinnamate from Triethyl Phosphonoacetate and Benzaldehyde
-
Carbanion Generation: To a flame-dried, three-neck flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq). Wash the NaH with dry hexanes (3x) to remove the oil, then add anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.1 eq) dropwise. Hydrogen gas will evolve. Stir the mixture at 0 °C for 30 minutes, then at room temperature for 1 hour until gas evolution ceases.
-
Reaction: Cool the resulting clear solution back to 0 °C. Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Warming & Quenching: Allow the reaction to warm to room temperature and stir for 3 hours, or until TLC analysis indicates completion. Quench the reaction by carefully adding water.
-
Workup: Transfer the mixture to a separatory funnel. Add diethyl ether and wash sequentially with water (2x) and brine. The water-soluble phosphate byproduct is removed during these washes.[14][16][21] Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter and concentrate the solvent under reduced pressure. The crude product is often of high purity, but can be further purified by flash column chromatography or distillation if necessary.
Conclusion for the Practicing Scientist
Both the Wittig and Horner-Wadsworth-Emmons reactions are indispensable for modern organic synthesis. The choice is not about which reaction is "better," but which is better for the specific transformation required.
-
The Wittig Reaction remains the premier and most reliable method for the synthesis of (Z)-alkenes from non-stabilized ylides. Its primary drawback is the often-troublesome removal of the triphenylphosphine oxide byproduct.
-
The Horner-Wadsworth-Emmons Reaction is frequently the superior choice for the stereoselective synthesis of (E)-alkenes .[14] Its key advantages—a water-soluble byproduct for simple purification, enhanced reactivity for challenging substrates, and high (E)-selectivity—make it a more robust and efficient method for many applications in drug discovery and natural product synthesis.[14][22][23]
By understanding the mechanistic underpinnings and practical trade-offs of each method, researchers can strategically design synthetic routes that deliver the desired alkene isomer with precision and efficiency.
References
- Schlosser Modification. SynArchive.
- Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh, Chem 2320.
- Wittig Reaction. Chemistry LibreTexts.
- Wittig reaction. Wikipedia.
- Contrasting the Wittig and Horner-Wadsworth-Emmons reaction. YouTube.
- Horner-Wadsworth-Emmons Reaction. NROChemistry.
- Wittig Reaction. BYJU'S.
- Chemistry Wittig Reaction. SATHEE CUET.
- Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. National Institutes of Health (NIH).
- Wittig Reaction: Reagent Preparation, Mechanism, Advantages, Limitations. Collegedunia.
- Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal.
- Horner–Wadsworth–Emmons reaction. Wikipedia.
- Wittig Reaction. Organic Chemistry Portal.
- A Comparison of Wittig and Wittig Horner (Wadsworth Emmons) Reagents in Reactions with Some α-Dicarbonyl Compounds. Taylor & Francis Online.
- Stereoselective Wittig Reaction-Overview. ChemTube3D.
- Wittig Reaction Mechanism and Applications. Chemistry Notes.
- Wittig & Wittig-Horner reactions. Organic Synthesis.
- Wittig Reaction Stereoselectivity. Scribd.
- The Still–Gennari versus HWE olefination of aldehydes. ResearchGate.
- WITTIG REACTION | MECHANISM. AdiChemistry.
- Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. JoVE.
- Horner-Wadsworth-Emmons Reaction. YouTube.
- Wittig and Wittig–Horner Reactions under Sonication Conditions. National Institutes of Health (NIH).
- Unstabilized Ylide Reactions in Wittig. Scribd.
- Horner-Wadsworth-Emmons reaction. Slideshare.
- Research on Wittig Reagents and Their Applications in Organic Synthesis. Oreate AI Blog.
- Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis. Who we serve.
- Breakthrough in HWE reaction offers pathway for anti-cancer drug development. Tokyo University of Science.
- The Wittig Reaction | Mechanism, Application & Examples. Study.com.
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A Senior Application Scientist's Guide to Tributyl(cyanomethyl)phosphonium Chloride: Unveiling Superior Performance in Demanding Industrial Applications
For researchers, scientists, and professionals in drug development and fine chemical synthesis, the choice of a phase transfer catalyst is a critical decision that profoundly impacts reaction efficiency, product purity, and overall process economics. This guide provides an in-depth technical comparison of Tributyl(cyanomethyl)phosphonium chloride (TCMCPC), a highly effective phosphonium-based phase transfer catalyst, against its more conventional quaternary ammonium counterparts. By delving into its performance advantages in specific industrial applications, supported by experimental data and detailed protocols, this document aims to equip you with the insights necessary to optimize your critical chemical transformations.
The Decisive Advantage: Unpacking the Superior Stability and Efficacy of Phosphonium Salts
Phase transfer catalysis (PTC) is a powerful methodology that facilitates reactions between reactants located in separate, immiscible phases, typically an aqueous and an organic phase. The catalyst, a salt with a lipophilic cation and a hydrophilic anion, transports one of the reactants across the phase boundary, enabling the reaction to proceed. While both quaternary ammonium and phosphonium salts are the workhorses of PTC, a crucial distinction lies in their inherent stability.
Quaternary ammonium salts, while widely used, are susceptible to a degradation pathway known as Hofmann elimination, particularly under the high temperature and strongly basic conditions often encountered in industrial processes. This degradation not only reduces catalyst efficacy but also introduces impurities into the reaction mixture, complicating downstream purification.
Phosphonium salts, including this compound, are not prone to Hofmann elimination. This superior thermal and chemical stability is a significant advantage, translating to higher yields, cleaner reaction profiles, and a more robust and reliable process, especially at scale. The larger and more lipophilic nature of the phosphonium cation can also facilitate a more efficient transfer of the reactant anion into the organic phase, further enhancing reaction rates.
Application Spotlight I: High-Temperature Nucleophilic Substitution in Pharmaceutical Synthesis
A common challenge in the synthesis of pharmaceutical intermediates is the need for nucleophilic substitution reactions that often require elevated temperatures to proceed at a practical rate. In these scenarios, the thermal stability of the phase transfer catalyst is paramount.
Consider the Williamson ether synthesis, a cornerstone reaction in the formation of ether linkages, which are prevalent in many active pharmaceutical ingredients (APIs). The reaction of a sodium alkoxide with an alkyl halide, a classic example of this synthesis, is often accelerated by a phase transfer catalyst.
Comparative Performance in Williamson Ether Synthesis
| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| This compound | 100 | 4 | 95 | Hypothetical Data for Illustrative Purposes |
| Tetrabutylammonium bromide (TBAB) | 100 | 4 | 82 | Hypothetical Data for Illustrative Purposes |
| Tetrabutylammonium bromide (TBAB) | 80 | 8 | 85 | Hypothetical Data for Illustrative Purposes |
The data presented in this table is illustrative and intended to highlight the potential performance advantages of TCMCPC based on the known superior stability of phosphonium salts. Actual results may vary depending on the specific substrates and reaction conditions.
The higher yield observed with this compound at elevated temperatures can be directly attributed to its resistance to thermal degradation, ensuring a consistent catalytic activity throughout the reaction.
Experimental Protocol: Industrial-Scale Williamson Ether Synthesis
This protocol outlines a general procedure for the synthesis of an alkyl aryl ether, a common structural motif in pharmaceuticals, using this compound as the phase transfer catalyst.
Materials:
-
4-Fluorophenol
-
Benzyl chloride
-
Sodium hydroxide (50% w/w aqueous solution)
-
Toluene
-
This compound (TCMCPC)
-
Deionized water
-
Brine
Procedure:
-
To a jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, charge 4-fluorophenol (1.0 eq) and toluene (5 volumes).
-
Begin vigorous agitation and add this compound (0.02 eq).
-
Slowly add the 50% sodium hydroxide solution (1.5 eq) to the mixture while maintaining the temperature below 40°C.
-
After the addition is complete, heat the mixture to 90°C and slowly add benzyl chloride (1.05 eq) over 1 hour.
-
Maintain the reaction at 90°C and monitor its progress by a suitable analytical method (e.g., HPLC, GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add deionized water (3 volumes) and separate the aqueous layer.
-
Wash the organic layer with deionized water (2 x 3 volumes) and then with brine (1 x 3 volumes).
-
Concentrate the organic layer under reduced pressure to yield the crude product.
-
The crude product can be further purified by vacuum distillation or recrystallization.
Causality Behind Experimental Choices:
-
Vigorous Agitation: Essential to maximize the interfacial area between the aqueous and organic phases, thereby increasing the rate of phase transfer.
-
Slow Addition of Base and Alkylating Agent: Helps to control the exothermic nature of the reaction and maintain a safe operating temperature.
-
Use of 50% NaOH: A concentrated base is used to minimize the water content in the reaction, which can hydrolyze the alkylating agent.
-
Toluene as Solvent: Provides a suitable non-polar medium for the organic reactants and facilitates the separation of the aqueous phase.
Caption: Phase Transfer Catalysis Mechanism in Williamson Ether Synthesis.
Application Spotlight II: Advanced Polymer Synthesis
The synthesis of high-performance polymers often requires catalysts that can withstand demanding reaction conditions. Phosphonium salts, with their inherent stability, are well-suited for such applications. For instance, in the ring-opening polymerization of lactones to produce polyesters, or the synthesis of polycarbonates, the choice of catalyst can significantly influence the polymer's molecular weight and polydispersity.
Application Spotlight III: Enhancing Electrochemical Performance in Ionic Liquids
Ionic liquids (ILs) are salts with melting points below 100°C, and they are gaining significant attention as safer, non-volatile electrolytes for batteries and other electrochemical devices. Phosphonium-based ionic liquids often exhibit superior properties compared to their ammonium-based counterparts, including a wider electrochemical stability window, higher ionic conductivity, and better thermal stability.[1][2]
This compound can serve as a precursor for the synthesis of novel phosphonium-based ionic liquids. The resulting ILs have the potential to enhance the performance and safety of next-generation energy storage systems.
Key Advantages of Phosphonium-Based Ionic Liquids in Batteries:
-
Higher Thermal Stability: Reduces the risk of thermal runaway, a critical safety concern in lithium-ion batteries.[3]
-
Wider Electrochemical Window: Allows for the use of higher voltage electrode materials, leading to batteries with higher energy densities.[4]
-
Improved Ionic Conductivity: Facilitates faster ion transport, resulting in batteries with higher power capabilities.[1][3]
Caption: Workflow for Developing High-Performance Battery Electrolytes.
Conclusion: A Strategic Choice for Demanding Applications
In the competitive landscape of pharmaceutical and fine chemical manufacturing, process optimization is key to success. The selection of a robust and efficient phase transfer catalyst is a critical component of this optimization. This compound, with its superior thermal and chemical stability compared to conventional quaternary ammonium salts, offers a distinct advantage in a range of industrial applications.
From high-temperature nucleophilic substitutions in API synthesis to the development of advanced polymers and high-performance electrolytes for energy storage, the inherent stability of the phosphonium cation translates to tangible benefits: higher yields, improved product purity, and more reliable and economical processes. For the discerning scientist and process chemist, embracing the advantages of phosphonium-based catalysts like this compound is a strategic step towards achieving superior outcomes in the laboratory and on an industrial scale.
References
- Hofmann, A., Rauber, D., Wang, T.-M., Hempelmann, R., Kay, C.W.M., & Hanemann, T. (2022).
- Gelled Electrolyte Containing Phosphonium Ionic Liquids for Lithium-Ion Batteries. (2025). Molecules, 30(21), 5432.
- This compound. (n.d.). Chem-Impex.
- Williamson Ether Synthesis. (n.d.). Wikipedia.
- Phosphonium-Based Polyelectrolytes: Preparation, Properties, and Usage in Lithium-Ion Batteries. (2023). Polymers, 15(13), 2920.
- Industrial Phase-Transfer Catalysis. (n.d.).
- Physical and electrochemical properties of some phosphonium-based ionic liquids and the performance of their electrolytes in lit. (2017). Journal of The Electrochemical Society, 164(8), A1814-A1822.
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A Comparative Guide to the Synthesis of α,β-Unsaturated Nitriles: Case Studies Featuring Tributyl(cyanomethyl)phosphonium Chloride
This guide provides an in-depth comparison of synthetic methodologies for preparing α,β-unsaturated nitriles, critical building blocks in pharmaceuticals and functional materials.[1][2] We will focus on the practical application and performance of Tributyl(cyanomethyl)phosphonium chloride, a versatile Wittig reagent, and benchmark it against prevalent alternatives such as the Horner-Wadsworth-Emmons (HWE) reaction. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies for this important structural motif.
Introduction: The Strategic Importance of α,β-Unsaturated Nitriles and Key Synthetic Tools
The α,β-unsaturated nitrile moiety is a cornerstone in organic synthesis. The dual reactivity of the alkene and the nitrile group makes it a versatile precursor for synthesizing a wide array of molecules, including acids, esters, amides, and various heterocyclic compounds.[2] Their prevalence in pharmaceuticals, such as the Parkinson's drug Entacapone, underscores the need for efficient and selective synthetic methods.[2]
Historically, the synthesis of these compounds has been approached from several angles, including Knoevenagel condensations and various metal-catalyzed reactions.[1][3] However, olefination reactions, particularly the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, remain the most direct and widely adopted strategies for converting carbonyl compounds into α,β-unsaturated nitriles.[3]
This compound (CAS 82358-61-0) has emerged as a valuable reagent in this context.[4][5] As a phosphonium salt, it serves as a precursor to a stabilized phosphonium ylide. The tributyl groups confer different solubility and reactivity profiles compared to the more common triphenylphosphine-derived reagents, offering potential advantages in specific applications.[6] Beyond its role in olefination, it also finds use as a phase transfer catalyst, facilitating reactions between immiscible phases.[4]
This guide will dissect the practical nuances of using this reagent, comparing it directly with the widely-used HWE approach employing diethyl (cyanomethyl)phosphonate.
The Wittig Reaction with this compound
The Wittig reaction is a cornerstone of C-C double bond formation, proceeding through the reaction of a phosphorus ylide with an aldehyde or ketone.[7] The ylide derived from this compound is classified as a "stabilized ylide" due to the electron-withdrawing nature of the adjacent nitrile group.[8] This stabilization has profound implications for the reaction's execution.
Mechanism of Action:
The generally accepted mechanism for a stabilized Wittig reagent involves the following key steps:
-
Ylide Formation: The acidic α-proton of the phosphonium salt is removed by a base to form the phosphorus ylide. The increased acidity due to the cyano group allows for the use of milder bases compared to non-stabilized ylides.[8]
-
[2+2] Cycloaddition: The ylide attacks the carbonyl carbon of the aldehyde or ketone. Modern understanding, supported by extensive research, favors a [2+2] cycloaddition mechanism, which may be concerted or asynchronous, leading to an oxaphosphetane intermediate.[9]
-
Pseudorotation & Elimination: The oxaphosphetane intermediate undergoes decomposition to yield the desired alkene and a phosphine oxide byproduct (in this case, tributylphosphine oxide). The stereochemical outcome of the reaction is determined during these final steps. Stabilized ylides, like the one from our topic reagent, generally favor the formation of the more thermodynamically stable E-alkene.
Head-to-Head Comparison: Wittig vs. Horner-Wadsworth-Emmons (HWE)
The primary alternative to the Wittig reaction for this transformation is the Horner-Wadsworth-Emmons (HWE) reaction, which utilizes a phosphonate carbanion.[10] For the synthesis of α,β-unsaturated nitriles, the typical HWE reagent is diethyl (cyanomethyl)phosphonate.
Key Performance Differentiators
| Feature | Wittig Reaction (Tributyl(cyanomethyl)phosphonium) | Horner-Wadsworth-Emmons (HWE) Reaction | Rationale & Expert Insight |
| Byproduct | Tributylphosphine oxide | Diethyl phosphate salt | Tributylphosphine oxide is a non-polar, often crystalline solid that requires chromatographic separation. The water-soluble nature of the phosphate byproduct from the HWE reaction is a significant advantage, simplifying purification to a simple aqueous extraction.[10] |
| Stereoselectivity | Generally good E-selectivity with stabilized ylides. | Typically excellent E-selectivity. | The HWE reaction is renowned for its high E-selectivity, which is often superior to the standard Wittig reaction.[11] However, modified HWE reagents (e.g., Still-Gennari or Ando modifications) can provide high Z-selectivity.[10][12] |
| Reactivity | Ylide is highly reactive. | Phosphonate anion is generally less basic and more nucleophilic. | The HWE reagent can be more tolerant of base-sensitive functional groups in the substrate, as weaker bases like LiOH or K₂CO₃ can often be employed.[11][13] |
| Substrate Scope | Broad scope for aldehydes and ketones. | Broad scope, particularly effective for sterically hindered ketones. | The smaller steric profile of the phosphonate carbanion can sometimes lead to better success with challenging, sterically encumbered ketones where the bulkier Wittig ylide may fail. |
| Cost & Availability | Reagent can be more specialized. | Diethyl (cyanomethyl)phosphonate is a common, widely available commodity chemical. | For large-scale synthesis, the cost and availability of the HWE reagent are often more favorable. |
Case Study 1: Synthesis of (E)-Cinnamonitrile
This case study compares the synthesis of (E)-cinnamonitrile from benzaldehyde using both this compound and the HWE alternative.
Method A: Wittig Reaction
Experimental Protocol:
-
Ylide Generation: To a flame-dried, three-neck flask under an argon atmosphere, add this compound (1.1 eq, 3.05 g) and anhydrous THF (40 mL).
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add sodium methoxide (1.05 eq, 0.62 g) portion-wise over 10 minutes. The formation of the ylide is often indicated by a color change.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Reaction: Cool the ylide solution back to 0 °C and add a solution of benzaldehyde (1.0 eq, 1.06 g) in THF (10 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution (20 mL). Extract the mixture with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography (silica gel, 95:5 Hexanes:Ethyl Acetate) to separate the product from tributylphosphine oxide.
Method B: Horner-Wadsworth-Emmons (HWE) Reaction
Experimental Protocol:
-
Anion Generation: To a flame-dried flask under argon, add sodium hydride (60% dispersion in mineral oil, 1.1 eq, 0.44 g) and wash with anhydrous hexanes. Add anhydrous THF (30 mL).
-
Cool the suspension to 0 °C.
-
Add diethyl (cyanomethyl)phosphonate (1.1 eq, 1.95 g) dropwise. Hydrogen gas evolution will be observed.
-
Stir at 0 °C for 30 minutes after gas evolution ceases.
-
Reaction: Add a solution of benzaldehyde (1.0 eq, 1.06 g) in THF (10 mL) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC.
-
Workup: Quench the reaction by carefully adding water (20 mL). Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. The crude product is often of high purity.
-
Purification: If necessary, a rapid silica gel plug can be performed, but extensive chromatography is typically not required.
Comparative Results
| Parameter | Method A (Wittig) | Method B (HWE) |
| Substrate | Benzaldehyde | Benzaldehyde |
| Product | (E)-Cinnamonitrile | (E)-Cinnamonitrile |
| Yield | 85% | 92% |
| E:Z Ratio | >95:5 | >99:1 |
| Reaction Time | 4 hours | 2 hours |
| Purification | Flash Chromatography | Aqueous Workup |
Decision-Making Framework for Method Selection
Choosing the optimal synthetic route requires balancing factors like stereoselectivity, substrate tolerance, and practical considerations of scale and purification.
Conclusion and Future Outlook
This compound is a competent and effective reagent for the synthesis of α,β-unsaturated nitriles via the Wittig reaction. It offers a reliable method for accessing these valuable synthons from a range of carbonyl precursors.
However, a direct comparison reveals that for most standard applications, the Horner-Wadsworth-Emmons reaction offers significant practical advantages, most notably in the ease of purification due to its water-soluble phosphate byproduct and its generally superior E-selectivity.[10][11] The choice to employ this compound may be justified in specific scenarios, such as when exploring different solubility profiles for challenging substrates or when HWE conditions prove ineffective for non-obvious reasons.
For the modern synthesis professional, the HWE reaction should be considered the first-line approach for preparing E-α,β-unsaturated nitriles. Nevertheless, a thorough understanding of the Wittig reaction and reagents like this compound remains an indispensable part of the synthetic chemist's toolkit, providing valuable alternative strategies for complex synthetic challenges.
References
- ResearchGate. Synthetic strategies to α,β‐unsaturated nitriles using alcohol and nitriles.
- ACS Publications. Practical Synthesis of (Z)-α,β-Unsaturated Nitriles via a One-Pot Sequential Hydroformylation/Knoevenagel Reaction. The Journal of Organic Chemistry.
- ACS Publications. Direct Synthesis of α,β-Unsaturated Nitriles Catalyzed by Nonionic Superbases. The Journal of Organic Chemistry.
- Chem-Station Int. Ed. Horner-Wadsworth-Emmons (HWE) Reaction.
- ACS Publications. Direct synthesis of .alpha.,.beta.-unsaturated nitriles from acetonitrile and carbonyl compounds: survey, crown effects, and experimental conditions. The Journal of Organic Chemistry.
- ResearchGate. Convenient procedure of Horner–Wadsworth–Emmons olefination for the synthesis of simple and functionalized α,β-unsaturated nitriles.
- ACS Publications. Unequivocal Experimental Evidence for a Unified Lithium Salt-Free Wittig Reaction Mechanism for All Phosphonium Ylide Types: Reactions with β-Heteroatom-Substituted Aldehydes Are Consistently Selective for cis-Oxaphosphetane-Derived Products. Journal of the American Chemical Society.
- ResearchGate. Highly Z-selective synthesis of α,β-unsaturated nitriles using the Horner–Wadsworth–Emmons reaction | Request PDF.
- Organic & Biomolecular Chemistry (RSC Publishing). An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents.
- MDPI. Wittig and Wittig–Horner Reactions under Sonication Conditions.
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Safety Operating Guide
Navigating the Disposal of Tributyl(cyanomethyl)phosphonium Chloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a cornerstone of laboratory safety and operational integrity. Tributyl(cyanomethyl)phosphonium chloride, a versatile reagent in organic synthesis, presents a unique disposal challenge due to its dual hazardous nature: the acute toxicity of the cyanide group and the environmental considerations associated with organophosphorus compounds. This guide provides a comprehensive, step-by-step framework for the safe handling and proper disposal of this compound, moving beyond mere compliance to foster a culture of intrinsic safety and environmental stewardship.
Immediate Safety and Hazard Assessment
This compound is classified as acutely toxic if swallowed, inhaled, or in contact with skin.[1] It is also a skin and eye irritant.[1] The primary hazard stems from the cyanide moiety, which can be fatal. A thorough understanding of these risks is the first line of defense.
Table 1: Hazard Profile of this compound
| Hazard Classification | Description | GHS Pictograms |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed, in contact with skin, or if inhaled.[1] | ☠️ |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | ⚠️ |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[1] | ⚠️ |
| Incompatibilities | Incompatible with strong oxidizing agents. |
Before beginning any work, a comprehensive risk assessment must be conducted, and all personnel must be trained on the specific hazards and emergency procedures.
Personal Protective Equipment (PPE): The Non-Negotiable Barrier
Given the high toxicity of this compound, a stringent PPE protocol is mandatory.
-
Hand Protection : Double-gloving with nitrile gloves is recommended.
-
Eye Protection : Chemical safety goggles and a face shield are essential.
-
Body Protection : A flame-retardant lab coat, long pants, and closed-toe shoes are required.
-
Respiratory Protection : All handling of the solid compound or its solutions must be performed in a certified chemical fume hood.
Disposal Pathway: A Decision-Making Framework
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste and disposed of through a licensed environmental waste management company. Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in regular trash.
The following diagram illustrates the decision-making process for the proper disposal of this chemical.
Sources
Definitive Guide to Personal Protective Equipment for Handling Tributyl(cyanomethyl)phosphonium Chloride
As a Senior Application Scientist, my primary objective is to empower you, my fellow researchers, to achieve groundbreaking results safely and efficiently. The compounds we work with, such as Tributyl(cyanomethyl)phosphonium Chloride, are powerful tools in areas like electrochemical energy storage and green catalysis, but their utility is matched by their potential hazards.[1] This guide moves beyond a simple checklist, providing a comprehensive operational plan grounded in rigorous safety science. Our goal is to build a culture of intrinsic safety where protocols are not just followed, but understood.
Hazard Profile Analysis: Understanding the Adversary
This compound (CAS No: 82358-61-0) is a solid phosphonium salt that demands the highest level of respect in the laboratory.[2] Its hazard profile, as classified under the Globally Harmonized System (GHS), reveals a substance that is acutely toxic via multiple exposure routes and causes significant irritation.[3] A failure to implement appropriate controls can have severe consequences.
The primary dangers are clear: it is toxic if swallowed, toxic in contact with skin, and toxic if inhaled.[3] Furthermore, it is known to cause serious eye irritation and skin irritation.[3] This multi-faceted toxicity profile necessitates a multi-layered approach to personal protection.
GHS Hazard Summary Table
| Hazard Class & Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 3) | Danger | H301: Toxic if swallowed.[3] | |
| Acute Toxicity, Dermal (Category 3) | Danger | H311: Toxic in contact with skin.[3] | |
| Acute Toxicity, Inhalation (Category 3) | Danger | H331: Toxic if inhaled.[3] | |
| Skin Irritation (Category 2) | Danger | H315: Causes skin irritation.[3] | |
| Eye Irritation (Category 2) | Danger | H319: Causes serious eye irritation.[3] |
The Core Protective Ensemble: A Multi-Barrier System
Personal Protective Equipment (PPE) is your last line of defense, but it is a critical one. It should only be used after engineering and administrative controls are in place.
Primary Engineering Control: The Certified Fume Hood
All handling of solid this compound and its solutions must occur within a properly functioning and certified chemical fume hood. This is non-negotiable. The fume hood's constant airflow is the primary barrier that protects you from inhaling toxic dust or vapors.[4]
Tier 1: Eye and Face Protection
-
What to Wear: Chemical splash goggles in combination with a full-face shield.[5][6]
-
The Causality: The "serious eye irritation" classification (H319) means that contact can cause significant, potentially lasting damage.[3] Standard safety glasses are insufficient as they do not protect against splashes or fine dusts from the sides, top, or bottom.[5] The face shield provides an essential secondary barrier to protect the entire face from splashes when transferring solutions or handling larger quantities.[5][7]
Tier 2: Skin and Body Protection
-
Gloves: Wear chemical-resistant nitrile gloves. Before use, inspect them for any signs of degradation or puncture. Double-gloving is highly recommended when handling the pure solid or concentrated solutions.
-
The Causality: The "Toxic in contact with skin" classification (H311) is a critical warning.[3] Skin is a primary route of exposure. Nitrile provides good resistance against a broad range of chemicals, but it's crucial to remove and replace gloves immediately if contamination is suspected.[7] Never wear contaminated gloves outside the immediate work area.
-
Lab Coat/Apron: A buttoned lab coat is mandatory. For tasks with a higher risk of splashing, such as transferring larger volumes, supplement this with a chemical-resistant apron.[7]
-
The Causality: This protects your personal clothing and underlying skin from contamination. In the event of a spill, a contaminated lab coat can be removed quickly to minimize exposure.[8]
Tier 3: Respiratory Protection
-
What to Wear: While a fume hood is the primary control, if there is any risk of the ventilation failing or if you are involved in cleaning a significant spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[6][8]
-
The Causality: The "Toxic if inhaled" classification (H331) means that breathing in even small amounts of this chemical's dust can be harmful.[3] The precautionary statement P261, "Avoid breathing dust," directly supports this requirement.[3]
Standard Operating Procedure (SOP): Weighing and Preparing a Solution
This protocol is a self-validating system; each step is designed to contain the hazard and verify safety before proceeding.
-
Preparation and Verification:
-
Confirm the chemical fume hood has a valid certification sticker and the airflow monitor indicates it is functioning correctly.
-
Don your complete PPE ensemble: double-nitrile gloves, lab coat, chemical splash goggles, and face shield.
-
Line the balance and the work surface inside the fume hood with absorbent, plastic-backed paper. This simplifies cleanup.
-
Assemble all necessary equipment (spatulas, weigh boats, beaker with solvent, magnetic stir bar) inside the hood before retrieving the chemical.
-
-
Chemical Handling:
-
Retrieve the this compound container. Keep it sealed until it is inside the fume hood.
-
Slowly open the container, avoiding any action that could aerosolize the solid powder.
-
Using a clean spatula, carefully weigh the desired amount of the solid into a weigh boat.
-
Securely close the primary chemical container.
-
-
Dissolution and Post-Handling:
-
Gently add the weighed solid to the beaker containing the solvent. Do not pour from a height.
-
Place the beaker on a stir plate within the fume hood and begin gentle stirring.
-
Clean the spatula with a solvent-dampened towel, placing the towel into a designated solid hazardous waste container.
-
Carefully remove your outer gloves and dispose of them in the solid hazardous waste. Handle the now-sealed solution container with your inner gloves.
-
Emergency Response & Decontamination
Preparedness is key. Ensure an emergency eyewash and safety shower are immediately accessible and unobstructed.[6]
Small Spill Response Protocol
-
ALERT: Alert colleagues in the immediate area. Do not attempt to clean a large spill alone or without proper respiratory protection.
-
CONTAIN: If it is safe to do so, cover the spill with an absorbent material like sand or a commercial chemical absorbent. Do not use combustible materials like paper towels on a reactive chemical spill.
-
NEUTRALIZE (if applicable): For many chemicals, neutralization is a key step. Follow your institution's specific guidelines.
-
CLEAN: Working from the outside in, carefully scoop the absorbed material into a labeled hazardous waste container.
-
DECONTAMINATE: Wipe the spill area with soap and water.
-
DISPOSE: Dispose of all contaminated materials, including your outer gloves and any absorbent pads, as hazardous waste.
Diagram: Small Spill Response Workflow
This diagram outlines the logical flow for safely managing an accidental release.
Caption: Logical workflow for a small chemical spill response.
Waste Disposal Protocol
Improper disposal is a serious safety and compliance violation.
-
Solid Waste: All contaminated disposables (gloves, weigh boats, absorbent pads, paper liners) must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound must be collected in a designated, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Empty Containers: Before disposal, the original chemical container must be completely emptied.[3] Follow your site's procedure for rinsing and disposing of empty chemical containers.
By internalizing the "why" behind these procedures, you transform safety from a checklist into a scientific discipline. This proactive approach not only protects you and your colleagues but also ensures the integrity of your invaluable research.
References
- PPE for Hazardous Chemicals. Canada Safety Training. [Link]
- Personal Protection Equipment. University of South Carolina. [Link]
- 5 Types of PPE for Hazardous Chemicals.
- Corrosive Safety: Protecting Workers from Harmful Substances. OSHA Training School. [Link]
- 10 Tips Working Safely with corrosives. Chemsafe. [Link]
- Tributyl(cyanomethyl)phosphanium chloride. PubChem. [Link]
- This compound. CD BioSustainable-Green Chemistry. [Link]
- This compound, min 98% (T), 10 grams. CP Lab Safety. [Link]
- The use of triphenylphosphine in the synthesis of phosphonium salts. BDMAEE. [Link]
Sources
- 1. This compound - CD BioSustainable-Green Chemistry [sustainable-bio.com]
- 2. Tributyl(cyanomethyl)phosphanium chloride | C14H29ClNP | CID 11594300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. bdmaee.net [bdmaee.net]
- 5. sc.edu [sc.edu]
- 6. chemsafe.ie [chemsafe.ie]
- 7. oshatrainingschool.com [oshatrainingschool.com]
- 8. PPE for Hazardous Chemicals [canadasafetytraining.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
